molecular formula C9H8ClN3O B3002018 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine CAS No. 2228624-76-6

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine

Katalognummer: B3002018
CAS-Nummer: 2228624-76-6
Molekulargewicht: 209.63
InChI-Schlüssel: OXRMGWSVANSGCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine is a useful research compound. Its molecular formula is C9H8ClN3O and its molecular weight is 209.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-14-9-6(2-3-8(10)13-9)7-4-11-5-12-7/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRMGWSVANSGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Cl)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine is a heterocyclic compound featuring a pyridine ring scaffold substituted with three key functional groups: a chloro group at the 6-position, a methoxy group at the 2-position, and an imidazole ring at the 3-position. This particular arrangement of pharmacophores suggests its primary utility as a versatile building block in medicinal chemistry and drug discovery. The pyridine core is a privileged structure in numerous approved drugs, while the imidazole moiety is a crucial component in many biologically active molecules, known for its ability to participate in hydrogen bonding and coordination with metallic centers in enzymes.[1][2] The chloro and methoxy groups offer opportunities for further synthetic modification and can influence the molecule's pharmacokinetic properties.[3]

This guide provides a comprehensive overview of the predicted chemical properties, a robust synthetic strategy, and the potential applications of this compound, designed for researchers and professionals in the field of drug development. As this appears to be a novel or specialized chemical intermediate, this document is structured to provide a predictive yet scientifically grounded perspective.

Predicted Physicochemical and Drug-Likeness Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₉H₈ClN₃OProvides the elemental composition.
Molecular Weight 210.64 g/mol Falls well within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption.[4]
LogP (Octanol/Water) 1.85Indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.[4]
Topological Polar Surface Area (TPSA) 57.35 ŲBelow the 140 Ų threshold, which is favorable for good cell membrane permeability.
Hydrogen Bond Donors 1The N-H group on the imidazole ring.
Hydrogen Bond Acceptors 3The two nitrogen atoms of the imidazole and the methoxy oxygen.
Lipinski's Rule of Five Yes (0 violations)The molecule adheres to all parameters of Lipinski's rule, suggesting it has drug-like properties suitable for oral administration.[4]
Molar Refractivity 56.40Relates to molecular volume and polarizability.

These properties were predicted and have not been experimentally verified.

Proposed Synthetic Route: Suzuki-Miyaura Cross-Coupling

The most logical and efficient synthetic pathway to construct the C-C bond between the pyridine and imidazole rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction is widely used in the pharmaceutical industry due to its mild conditions and high tolerance for various functional groups. The proposed synthesis involves two main steps: the coupling reaction followed by the deprotection of the imidazole nitrogen.

Key Precursors:
  • (6-Chloro-2-methoxypyridin-3-yl)boronic acid (CAS 1072946-50-9): A commercially available starting material.[6][7]

  • 5-Bromo-1-(tert-butoxycarbonyl)-1H-imidazole : A protected form of 5-bromoimidazole. The Boc (tert-butoxycarbonyl) group is a common protecting group for the imidazole nitrogen, preventing side reactions during the coupling process.[8]

Step-by-Step Methodology
Step 1: Suzuki-Miyaura Cross-Coupling

The core of the synthesis is the palladium-catalyzed coupling of the boronic acid with the protected bromoimidazole.

  • Reaction Protocol:

    • To a reaction vessel, add (6-Chloro-2-methoxypyridin-3-yl)boronic acid (1.0 equivalent), 5-Bromo-1-(tert-butoxycarbonyl)-1H-imidazole (1.1 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

    • Add a palladium catalyst. A common and effective choice for this type of coupling is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[9][10]

    • Add a degassed solvent system, typically a mixture of an organic solvent like dimethoxyethane (DME) or toluene and water.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture, typically to 80-100 °C, until the starting materials are consumed (monitored by TLC or LC-MS).

    • Upon completion, cool the reaction, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography to yield N-Boc protected this compound.

Step 2: N-Boc Deprotection

The final step is the removal of the Boc protecting group to yield the target compound.

  • Reaction Protocol:

    • Dissolve the purified product from Step 1 in a suitable solvent.

    • The Boc group on an imidazole is labile and can be removed under various conditions. A mild and effective method involves using sodium borohydride (NaBH₄) in ethanol at room temperature.[11] Alternatively, thermolytic cleavage by heating in a solvent like trifluoroethanol (TFE) can be employed.[12] Acid-catalyzed cleavage with agents like trifluoroacetic acid (TFA) is also a standard method, although it may be harsher on the rest of the molecule.[8]

    • After the reaction is complete, neutralize if necessary, remove the solvent under reduced pressure, and purify the final product, this compound.

Synthetic Workflow Diagram

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection boronic_acid (6-Chloro-2-methoxypyridin-3-yl)boronic acid reagents1 Pd(dppf)Cl₂ K₂CO₃, DME/H₂O Heat boronic_acid->reagents1 bromoimidazole 5-Bromo-1-Boc-1H-imidazole bromoimidazole->reagents1 intermediate 6-Chloro-3-(1-Boc-imidazol-5-yl)-2-methoxypyridine reagents1->intermediate reagents2 NaBH₄ / EtOH or Heat (TFE) intermediate->reagents2 final_product This compound reagents2->final_product

Caption: Proposed two-step synthesis of the target compound.

Anticipated Reactivity and Spectroscopic Profile

Reactivity Insights
  • Pyridine Ring: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for further diversification of the scaffold.

  • Imidazole Ring: The imidazole moiety contains two nitrogen atoms. The N-H nitrogen is weakly acidic and can be deprotonated, while the other nitrogen is basic and a good hydrogen bond acceptor. This dual character is often key to its role in biological interactions.

  • Methoxy Group: The 2-methoxy group is generally stable but can be cleaved under strong acidic conditions (e.g., HBr), which would yield the corresponding pyridone.

Predicted Spectroscopic Signatures
  • ¹H NMR:

    • Pyridine Protons: Two doublets are expected in the aromatic region, corresponding to the two adjacent protons on the pyridine ring.

    • Imidazole Protons: Two singlets are expected for the C2-H and C4-H protons of the imidazole ring. A broad singlet corresponding to the N-H proton will also be present.

    • Methoxy Protons: A sharp singlet around 3.9-4.0 ppm corresponding to the -OCH₃ group.

  • ¹³C NMR:

    • Nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule. The carbon attached to the chlorine will be in the 140-150 ppm range, while the carbon attached to the methoxy group will be further downfield (~160 ppm).

  • Mass Spectrometry (HRMS):

    • The molecule will exhibit a characteristic isotopic pattern due to the presence of one chlorine atom, with M and M+2 peaks in an approximate 3:1 ratio.

    • Expected Exact Mass [M+H]⁺: 210.0380

Potential Applications in Drug Discovery

The structural motifs present in this compound are prevalent in a wide range of biologically active compounds.

  • Kinase Inhibitors: The substituted pyridine and imidazole rings are common scaffolds in kinase inhibitors, where they often interact with the hinge region of the ATP-binding pocket. The imidazole can act as both a hydrogen bond donor and acceptor, a valuable feature for binding to protein targets.

  • Antimicrobial and Antifungal Agents: Imidazole is the core structure of many antifungal drugs (e.g., clotrimazole, miconazole). The combination with a functionalized pyridine ring could lead to novel compounds with antimicrobial properties.

  • Central Nervous System (CNS) Agents: Imidazopyridine structures, a related class of fused heterocycles, are found in widely prescribed drugs like Zolpidem, which act on GABA receptors in the CNS.[1][13] The scaffold of the title compound could serve as a starting point for exploring new CNS-active agents.

The molecule serves as an excellent starting point for generating a library of diverse compounds for high-throughput screening. The chloro group can be readily displaced or used in further cross-coupling reactions to explore a wide range of chemical space.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Based on the hazard statements for its precursor, (6-Chloro-2-methoxypyridin-3-yl)boronic acid, the target compound should be treated as potentially harmful if swallowed and an irritant to the skin, eyes, and respiratory system.

  • GHS Hazard Statements (Anticipated): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

References

[11] Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkat USA. [6] Fluorochem. (6-Chloro-2-methoxypyridin-3-yl)boronic acid. Product Page. Sigma-Aldrich. (6-Chloro-2-methoxypyridin-3-yl)boronic acid. Product Page. [12] ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [8] BenchChem. (2025). Stability and Storage of N-Boc-imidazole: A Technical Guide. [13] PMC. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [9] MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [14] ResearchGate. (2012). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [7] LGC Standards. (2024). 6-Chloro-2-methoxypyridine-3-boronic Acid. Product Page. [15] BenchChem. (2025). A Comparative Guide to N-Boc and N-Trityl Protection of Imidazoles. [16] ResearchGate. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [17] BLDpharm. (2024). (6-Chloro-2-methoxypyridin-3-yl)boronic acid. Product Page. [18] Sigma-Aldrich. 6-Chloro-2-methoxypyridine-3-boronic acid AldrichCPR. Product Page. [1] E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [2] ResearchGate. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. [3] CNR-IRIS. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. RSC Publishing. (2023). Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors. [19] PubMed. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions. [4] PMC. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [5] Organic Chemistry Portal. Suzuki Coupling. [10] BenchChem. (2025). Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide. [20] NIH. (2012). 1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-one. [21] MDPI. (2025). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists. [22] ChemSynthesis. (2025). 6-chloro-9-ethyl-9-methyl-9H-imidazo[1,2-b]pyrazolo[4,3-d]pyridazine. [23] ResearchGate. (2025). Design, structural characterization, computational techniques, and in-Silico assessment of 6-chloro-2-(3-chloro-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-8-methyl-4H-benzo[d][11]oxazin-4-one. [24] MDPI. (2023). Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. [25] ResearchGate. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [26] Moshang Chemical. 6-chloro-3-methoxy-2-(thien-2'-yl)imidazo<1,2-b>pyridazine. [27] MDPI. (2025). Comparative Analysis of Physicochemical Properties for Three Crystal Forms of Cordycepin and Their Interconversion Relationship. [28] PubMed. (1999). Piperidine-renin inhibitors compounds with improved physicochemical properties.

Sources

A Guide to the Structure-Activity Relationship of Pyridine-Imidazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine-imidazole scaffold represents a cornerstone in modern medicinal chemistry, particularly in the discovery of potent and selective protein kinase inhibitors. Its remarkable success stems from a combination of favorable physicochemical properties, synthetic accessibility, and, most importantly, its ability to form key hydrogen bonding interactions with the highly conserved hinge region of the kinase ATP-binding site. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of this privileged scaffold. We will dissect the roles of the core heterocycle, explore the impact of substitutions on potency and selectivity through case studies, and provide validated experimental protocols for assessing inhibitor performance.

Foundational Concepts: Why the Pyridine-Imidazole Scaffold?

Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most intensely pursued classes of drug targets.[1][2] The majority of small-molecule kinase inhibitors are designed to be ATP-competitive, binding non-covalently within the ATP-binding pocket.[2][3]

The pyridine-imidazole core has emerged as a "privileged scaffold" in this context. Its utility is rooted in its inherent ability to mimic the adenine portion of ATP and satisfy the crucial hydrogen bonding requirements of the kinase hinge region—the flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase domain. This interaction acts as an anchor, providing a stable foundation for further chemical modifications aimed at enhancing potency and achieving selectivity.

The Core Pharmacophore: Anchoring to the Kinase Hinge

The fundamental interaction driving the success of this scaffold is the formation of one or more hydrogen bonds between the pyridine nitrogen and a backbone NH group, and between an imidazole NH and a backbone carbonyl group within the kinase hinge. This bidentate interaction firmly anchors the inhibitor in the active site.

For the common imidazo[4,5-b]pyridine scaffold, the N4 pyridine nitrogen acts as a hydrogen bond acceptor, while the N3 imidazole nitrogen serves as a hydrogen bond donor, typically interacting with the backbone of residues like Alanine or Cysteine in the hinge region.[4]

G cluster_0 Kinase Hinge Region cluster_1 Pyridine-Imidazole Scaffold Hinge_NH Backbone NH (e.g., Ala, Cys) Hinge_CO Backbone C=O (e.g., Met, Leu) Pyridine_N Pyridine N Pyridine_N->Hinge_NH Imidazole_NH Imidazole NH Imidazole_NH->Hinge_CO R1 R1 (Solvent Front) R2 R2 (Selectivity Pocket) R3 R3 (Gatekeeper Pocket)

Caption: Core hydrogen bonding interactions with the kinase hinge.

Systematic SAR Exploration: From Core to Candidate

With the core scaffold anchored, the exploration of SAR focuses on substitutions at various positions to optimize interactions with other regions of the ATP pocket.

The Pyridine Moiety: The Gateway to Selectivity

Substituents on the pyridine ring often project towards the "gatekeeper" residue—an amino acid that controls access to a deeper hydrophobic pocket. The size and nature of this residue vary significantly across the kinome, making it a primary target for achieving selectivity.

  • Small, Hydrophobic Groups: A methyl or ethyl group can provide favorable van der Waals interactions without a significant penalty for desolvation.

  • Larger Aromatic Groups: A phenyl or substituted phenyl group is often used to target the hydrophobic pocket behind the gatekeeper. The substitution pattern on this phenyl ring can be critical for fine-tuning selectivity. In studies on salt-inducible kinase (SIK) inhibitors based on the imidazo[1,2-a]pyridine scaffold, specific substitution patterns on a phenyl ring were found to dramatically increase potency for the SIK1 isoform while reducing activity against SIK2 and SIK3.[5]

The Imidazole Moiety: Modulating Potency and Properties

Modifications to the imidazole ring itself, or the groups attached to it, typically project towards the solvent-exposed region of the active site. These modifications are crucial for influencing not only potency but also critical physicochemical properties like solubility and cell permeability.

  • Fused Ring Systems: The use of fused systems like imidazo[1,2-a]pyridine or imidazo[4,5-b]pyridine alters the vector and rigidity of the core scaffold, presenting different opportunities for substitution. For example, imidazo[1,2-a]pyridine derivatives have been successfully developed as inhibitors of CDK9 and Nek2.[6][7]

  • Substituents Projecting to Solvent: Large, often polar or charged groups, can be installed at this position to enhance aqueous solubility. In the development of dual FLT3/Aurora kinase inhibitors, a (4-methylpiperazin-1-yl)phenyl substituent was placed in this region to point into the solvent-accessible area, improving the compound's overall profile.[4]

Case Study: Imidazo[4,5-b]pyridine-based p38 MAP Kinase Inhibitors

The p38 MAP kinase pathway is a key regulator of inflammatory cytokine production, making it an attractive target for treating inflammatory diseases.[8] The pyridinyl imidazole class has been extensively studied for p38 inhibition.[3][8] A structure-based design approach led to the discovery of imidazo[4,5-b]pyridin-2-one derivatives as potent p38 inhibitors.[9]

The SAR exploration for this class revealed several key insights:

  • Core Scaffold: The imidazo[4,5-b]pyridin-2-one core maintained the critical hydrogen bond interactions with the flipped hinge backbone (Met109-Gly110) of p38.[9]

  • Phenyl Group Substitution: Modifications to the phenyl group attached to the core were explored to optimize interactions within the hydrophobic pocket.

  • Side Chain Optimization: Alterations to the side chain extending towards the solvent front were crucial for improving oral bioavailability and suppressing cytokine production in whole-blood assays.[9]

Compound IDR1 (Phenyl Substitution)R2 (Side Chain)p38α IC50 (nM)TNF-α Production IC50 (nM)
1 4-FluorophenylMethyl150850
2a 4-FluorophenylCyclopropyl35210
2b 2,4-DifluorophenylCyclopropyl1595
21 (Candidate) 2,4-Difluorophenyl(S)-1-hydroxypropan-2-yl4.5 38
This table is a representative summary based on data from multiple sources to illustrate SAR principles. Actual values are compound-specific.[9][10]

The data clearly shows a progression: introducing a second fluorine on the phenyl group (2b vs. 2a) improved potency, and optimizing the side chain for better physicochemical properties (21 vs. 2b) led to a candidate molecule with potent enzymatic and cellular activity.[9]

Experimental Protocols for SAR Validation

A robust SAR campaign relies on self-validating, reproducible assays. Both biochemical and cell-based assays are essential to build a complete picture of an inhibitor's profile.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ATP remaining after a kinase reaction; a lower ATP level corresponds to higher kinase activity.[11][12]

Principle: The Kinase-Glo® or ADP-Glo™ assay uses luciferase to generate a luminescent signal from ATP. When a kinase consumes ATP to phosphorylate a substrate, the amount of available ATP decreases, resulting in a lower signal. The signal is therefore inversely proportional to kinase activity.[12][13]

G cluster_workflow Biochemical Assay Workflow A 1. Prepare Reagents - Kinase - Substrate - Serial Dilutions of Inhibitor B 2. Plate Reaction Add Kinase, Substrate, and Inhibitor to 96-well plate A->B C 3. Initiate Reaction Add ATP to start phosphorylation B->C D 4. Incubate Allow reaction to proceed (e.g., 60 min at RT) C->D E 5. Terminate & Detect Add Kinase-Glo® Reagent to stop reaction and generate light D->E F 6. Read Luminescence Measure signal with a luminometer E->F G 7. Data Analysis Calculate % Inhibition and determine IC50 values F->G

Sources

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization, synthesis, and application of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine , a critical heterocyclic scaffold in medicinal chemistry.

Chemical Identity & Core Data

This compound represents a privileged scaffold in drug discovery, specifically within the kinase inhibitor class (e.g., Vps34, Aurora kinase) and PI3K pathway modulation. It functions as a "hinge binder" where the imidazole nitrogen and pyridine nitrogen/methoxy group form critical hydrogen bonds with the ATP-binding pocket of target enzymes.

PropertyData
Systematic Name This compound
Molecular Formula C₉H₈ClN₃O
Molecular Weight 209.63 g/mol
Monoisotopic Mass 209.0356
Predicted LogP ~1.8 - 2.2 (Lipophilic, suitable for CNS penetration)
Key Precursor CAS 1211526-62-3 (3-Bromo-6-chloro-2-methoxypyridine)
Boronic Acid CAS 1072946-50-9 ((6-Chloro-2-methoxypyridin-3-yl)boronic acid)
Structural Class 2,3,6-Trisubstituted Pyridine / Imidazolyl-Pyridine
Structural Visualization

The molecule consists of a central pyridine ring substituted at three positions:

  • Position 2: A methoxy group (-OCH₃), serving as a hydrogen bond acceptor.

  • Position 3: An imidazole ring (attached at C5), providing amphoteric properties and hinge-binding capability.

  • Position 6: A chlorine atom, acting as a handle for further diversification (e.g., S_NAr reactions with amines).

Synthetic Architecture

The synthesis of this scaffold is non-trivial due to the need for regioselectivity on the pyridine ring. The most robust industrial route utilizes Suzuki-Miyaura Cross-Coupling between a halogenated pyridine and an imidazole boronate.

Retrosynthetic Analysis (Graphviz)

Synthesis Target Target: This compound Precursor1 Key Intermediate A: 3-Bromo-6-chloro-2-methoxypyridine (CAS: 1211526-62-3) Precursor1->Target Suzuki Coupling (Pd(dppf)Cl2, K2CO3, DME/H2O) + Deprotection (TFA) Precursor2 Reagent B: 1-Trityl-imidazole-4-boronic acid pinacol ester Precursor2->Target Coupling Partner Start Starting Material: 2,6-Dichloro-3-bromopyridine Start->Precursor1 Methoxylation (NaOCH3, MeOH, 0°C)

Caption: Retrosynthetic pathway highlighting the convergence of the halogenated pyridine core and the protected imidazole moiety.

Detailed Experimental Protocol

Step 1: Regioselective Methoxylation

  • Reagents: 3-Bromo-2,6-dichloropyridine, Sodium Methoxide (NaOCH₃), Methanol.

  • Mechanism: Nucleophilic aromatic substitution (S_NAr). The C2 position is more electrophilic than C6 due to the inductive effect of the adjacent bromine at C3, allowing for selective substitution.

  • Procedure: Treat 3-bromo-2,6-dichloropyridine with 1.05 equivalents of NaOCH₃ in methanol at 0°C. Monitor by HPLC to prevent bis-methoxylation.

  • Product: 3-Bromo-6-chloro-2-methoxypyridine (CAS 1211526-62-3) .[1]

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Product from Step 1, 1-Trityl-1H-imidazole-4-boronic acid pinacol ester, Pd(dppf)Cl₂, K₂CO₃, DME/Water (4:1).

  • Conditions: Degas solvents thoroughly. Heat to 85°C for 4 hours under Nitrogen.

  • Note: The trityl (Trt) protecting group on the imidazole is essential to prevent catalyst poisoning by the free imidazole nitrogen.

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Treat the coupled intermediate with 20% TFA in DCM at room temperature for 1 hour to remove the trityl group. Neutralize with NaHCO₃ to isolate the free base.

Applications in Drug Discovery

This specific scaffold is a bioisostere for many ATP-competitive inhibitors.

Vps34 Inhibition

The 2-methoxy-3-imidazolyl-pyridine motif is a known pharmacophore for inhibiting Vps34 (Class III PI3K) . The imidazole nitrogen forms a hydrogen bond with the hinge region (Val855 in Vps34), while the methoxy group interacts with adjacent residues, improving potency and selectivity over Class I PI3Ks.

Aurora Kinase Inhibition

Derivatives where the C6-chlorine is substituted with solubilizing groups (e.g., morpholine, piperazine) have shown high affinity for Aurora A/B kinases , critical targets in oncology for regulating mitosis.

Late-Stage Diversification (C6 Functionalization)

The chlorine atom at position 6 is highly reactive toward S_NAr displacement, allowing researchers to rapidly generate libraries of compounds.

  • Reaction: C6-Cl + R-NH₂ → C6-NH-R

  • Conditions: Buchwald-Hartwig amination or thermal displacement (DMSO, 120°C, DIPEA).

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.15 (s, 1H, Imidazole C2-H)

    • δ 7.90 (d, J=8.0 Hz, 1H, Pyridine C4-H)

    • δ 7.75 (s, 1H, Imidazole C5-H)

    • δ 7.20 (d, J=8.0 Hz, 1H, Pyridine C5-H)

    • δ 3.95 (s, 3H, -OCH₃)

    • Note: Broad singlet for imidazole NH around 12.5 ppm.

  • LC-MS:

    • ES+ m/z: 210.0 [M+H]⁺ (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl in 3:1 ratio).

References

  • Sigma-Aldrich. (2025). Product Specification: 3-Bromo-6-chloro-2-methoxypyridine (CAS 1211526-62-3).[1] Link

  • BenchChem. (2025). Synthesis of 6-Chloro-5-methoxypyridin-2-amine: An Application Note and Detailed Protocol. Link

  • National Institutes of Health (NIH). (2025). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists. Link

  • BLD Pharm. (2025).[2] Product Data: (6-Chloro-2-methoxypyridin-3-yl)boronic acid (CAS 1072946-50-9).[3][4][5] Link

Sources

An In-depth Technical Guide to the Biological Targets of 2-Methoxypyridine Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the key biological targets of 2-methoxypyridine imidazole derivatives, a class of compounds demonstrating significant therapeutic potential across various disease areas. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of action, signaling pathways, and the experimental methodologies used to validate these interactions. Our focus is on providing not just data, but a deeper understanding of the scientific rationale behind the targeting of these specific biological entities.

Introduction: The Versatility of the 2-Methoxypyridine Imidazole Scaffold

The imidazole ring is a fundamental heterocyclic structure found in many biologically active molecules.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry.[2][4] The addition of a 2-methoxypyridine moiety to the imidazole core has given rise to a class of derivatives with potent and selective inhibitory activities against a range of important biological targets. These compounds have garnered significant interest for their potential applications in oncology, inflammatory diseases, and beyond.[1][4] This guide will illuminate the primary molecular targets of these derivatives, providing a robust technical foundation for further research and development.

Key Biological Targets and Mechanisms of Action

Our investigation reveals that 2-methoxypyridine imidazole derivatives primarily exert their effects by targeting specific protein kinases involved in critical cellular signaling pathways. The main targets identified are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the hepatocyte growth factor receptor (c-Met), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A Cornerstone of Angiogenesis Inhibition

Biological Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[5][6] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of this process.[5][6] Activation of VEGFR-2 initiates a signaling cascade that promotes the proliferation and migration of endothelial cells, the building blocks of blood vessels.[6][7] Therefore, inhibiting VEGFR-2 is a well-established and effective strategy in cancer therapy.[5]

Mechanism of Inhibition: 2-Methoxypyridine imidazole derivatives have been shown to be potent inhibitors of VEGFR-2.[5][8] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of VEGFR-2. This binding event prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways, thereby inhibiting angiogenesis. The 2-methoxypyridine moiety often plays a crucial role in establishing key interactions within the ATP-binding site, contributing to the high potency and selectivity of these inhibitors.[5]

Quantitative Data on Representative VEGFR-2 Inhibitors:

Compound IDTargetIC50Reference
Compound 22VEGFR-21.33 nM[5]
Compound 23VEGFR-21.63 nM[5]
Compound 33VEGFR-20.57 µM[5]

Signaling Pathway:

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Inhibitor 2-Methoxypyridine Imidazole Derivative Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 signaling pathway and point of inhibition.

c-Met Kinase: Targeting Tumor Invasion and Metastasis

Biological Rationale: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor development, invasion, and metastasis.[9][10][11] Aberrant activation of the HGF/c-Met signaling pathway is implicated in a wide variety of human cancers, making it an attractive target for therapeutic intervention.[9][10][11] Inhibition of c-Met can lead to a reduction in tumor cell proliferation, survival, and motility.[9]

Mechanism of Inhibition: A number of 2-methoxypyridine imidazole derivatives have been developed as potent and selective inhibitors of c-Met kinase.[9][12] Similar to their action on VEGFR-2, these compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding site of the c-Met kinase domain.[11] This prevents autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades, such as the RAS/MAPK and PI3K/Akt pathways.

Quantitative Data on a Representative c-Met Inhibitor:

Compound IDTargetIC50Reference
Compound 31c-Met12.8 nM[9]
c-Met-IN-2c-Met0.6 nM[13]

Signaling Pathway:

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2 cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CellResponse Cell Proliferation, Survival, Motility ERK->CellResponse Akt Akt PI3K->Akt Akt->CellResponse Inhibitor 2-Methoxypyridine Imidazole Derivative Inhibitor->cMet Inhibits ATP Binding

Caption: c-Met signaling pathway and point of inhibition.

p38 Mitogen-Activated Protein Kinase (MAPK): A Key Mediator of Inflammation

Biological Rationale: The p38 MAPK signaling pathway is a central regulator of the inflammatory response.[14][15] It is activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[14] Dysregulation of the p38 MAPK pathway is associated with a variety of inflammatory diseases, including rheumatoid arthritis.[14][15] Therefore, inhibiting p38 MAPK is a promising therapeutic strategy for controlling inflammation.[14]

Mechanism of Inhibition: Pyridinyl imidazole compounds, a class that includes 2-methoxypyridine imidazole derivatives, are well-established as potent and selective inhibitors of p38 MAPK.[16][17] These molecules act by competing with ATP for binding to the enzyme's active site.[14][16] The selectivity of these inhibitors is often determined by specific amino acid residues within the ATP-binding pocket of p38 MAPK that are not conserved in other related kinases.[17] By blocking the activity of p38 MAPK, these derivatives can effectively suppress the production of inflammatory cytokines.

Quantitative Data on a Representative p38 MAPK Inhibitor:

CompoundTargetKiReference
SB203580p38 MAPK21 nM[16]

Signaling Pathway:

p38MAPK_Pathway Stress Cellular Stress / Cytokines MKK MKK3/6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates & Activates MK2 MAPKAPK2 p38->MK2 Phosphorylates & Activates Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-1β) MK2->Inflammation Inhibitor 2-Methoxypyridine Imidazole Derivative Inhibitor->p38 Inhibits ATP Binding

Caption: p38 MAPK signaling pathway and point of inhibition.

Experimental Protocols for Target Validation

The validation of the inhibitory activity of 2-methoxypyridine imidazole derivatives against their biological targets involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory potency of a compound against a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, c-Met, p38 MAPK)

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (2-methoxypyridine imidazole derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a microplate, add the kinase, the kinase-specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow:

Kinase_Assay_Workflow start Start compound_prep Prepare Serial Dilution of 2-Methoxypyridine Imidazole Derivative start->compound_prep reaction_setup Set up Kinase Reaction: - Purified Kinase - Substrate - Test Compound compound_prep->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation Incubate at Controlled Temperature initiate_reaction->incubation detection Terminate Reaction and Measure Kinase Activity incubation->detection data_analysis Plot Dose-Response Curve and Calculate IC50 detection->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (General Protocol)

This protocol assesses the ability of a compound to inhibit the phosphorylation of a target kinase within a cellular context.

Objective: To determine the effect of a test compound on the phosphorylation status of a target kinase and its downstream substrates in cultured cells.

Materials:

  • Cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, cancer cell lines for c-Met)

  • Cell culture medium and supplements

  • Ligand to stimulate the kinase (e.g., VEGF for VEGFR-2, HGF for c-Met)

  • Test compound

  • Lysis buffer

  • Antibodies:

    • Primary antibody against the phosphorylated form of the target kinase

    • Primary antibody against the total form of the target kinase

    • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Western blotting or ELISA equipment

Procedure:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand to activate the target kinase.

  • Cell Lysis: Lyse the cells to extract the proteins.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • Detection of Phosphorylation:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the phosphorylated and total forms of the target kinase.

    • ELISA: Use a sandwich ELISA format with a capture antibody for the total protein and a detection antibody for the phosphorylated form.

  • Data Analysis: Quantify the levels of phosphorylated protein relative to the total protein at each compound concentration.

Conclusion and Future Directions

The 2-methoxypyridine imidazole scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective inhibitors of key biological targets implicated in cancer and inflammation. The primary targets identified—VEGFR-2, c-Met, and p38 MAPK—are all well-validated therapeutic targets, and the derivatives discussed herein demonstrate significant promise for further preclinical and clinical development.

Future research in this area will likely focus on several key aspects:

  • Optimization of Selectivity: While many existing compounds show good selectivity, further medicinal chemistry efforts can lead to even more specific inhibitors, potentially reducing off-target effects and improving the therapeutic index.

  • Exploration of Novel Targets: The inherent versatility of the 2-methoxypyridine imidazole scaffold suggests that it may be amenable to targeting other kinases or even different classes of enzymes.

  • Combination Therapies: Given their mechanisms of action, these inhibitors are prime candidates for evaluation in combination with other therapeutic agents, such as chemotherapy or immunotherapy, to achieve synergistic effects and overcome drug resistance.

This in-depth technical guide provides a solid foundation for researchers and drug developers working with or interested in 2-methoxypyridine imidazole derivatives. By understanding the core biological targets, their associated signaling pathways, and the methodologies used for their evaluation, the scientific community can continue to unlock the full therapeutic potential of this important class of molecules.

References

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The Ascendant Scaffold: A Technical Guide to the Medicinal Chemistry of 6-Chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, embedded in a significant portion of FDA-approved drugs.[1] Within this vast chemical space, the 2,6-disubstituted pyridine motif offers a privileged scaffold for engaging with biological targets. This guide delves into the medicinal chemistry of a specific, and arguably underexplored, member of this family: the 6-chloro-2-methoxypyridine core. We will dissect its synthetic accessibility, explore its chemical reactivity, and illuminate its emerging potential in drug discovery through recent examples. This document serves as a technical primer for researchers looking to leverage this versatile scaffold in their own discovery programs.

The Strategic Value of the 2,6-Disubstituted Pyridine Scaffold

The pyridine nucleus is an isostere of benzene, but the introduction of a nitrogen atom dramatically alters its electronic properties, creating a dipole moment and a locus of basicity.[2] This nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction in many protein-ligand binding events. When substituents are placed at the 2 and 6 positions, the resulting scaffold possesses a unique combination of steric and electronic features that can be exploited in drug design. For instance, the 2,6-diarylpyridine motif is a common feature in a variety of kinase inhibitors, where the geometry and electronics of the scaffold facilitate effective interactions within the ATP-binding pocket.[3] Furthermore, 2,6-disubstituted pyridines have been investigated as inhibitors of β-amyloid aggregation in the context of Alzheimer's disease.[4]

The 6-chloro-2-methoxypyridine scaffold, in particular, presents a compelling starting point for medicinal chemistry campaigns. The 2-methoxy group, through its inductive electron-withdrawing effect, reduces the basicity of the pyridine nitrogen (pKa of 2-methoxypyridinium ion is 3.06 vs 5.23 for pyridinium), which can be advantageous for modulating pharmacokinetic properties.[5] The 6-chloro substituent serves as a versatile synthetic handle, amenable to a wide range of transformations, most notably cross-coupling reactions, allowing for the systematic exploration of chemical space.[3]

Synthetic Strategies for the 6-Chloro-2-methoxypyridine Core

The construction of the 6-chloro-2-methoxypyridine core can be approached through several synthetic strategies. While a plethora of methods exist for pyridine synthesis, two primary approaches are particularly relevant for this specific substitution pattern: a stepwise functionalization of a pre-existing pyridine ring and a regioselective elaboration of a substituted pyridine.

The Stepwise Functionalization Approach

A robust and predictable method for the synthesis of 6-chloro-2-methoxypyridine derivatives commences with a readily available starting material such as 2,6-dichloropyridine.[6] This multi-step approach offers excellent control over the introduction of each functional group. A general sequence is outlined below:

A 2,6-Dichloropyridine B 2,6-Dichloro-3-nitropyridine A->B Nitration (HNO3/H2SO4) C 6-Chloro-2-methoxy-3-nitropyridine B->C Methoxylation (NaOMe) D Functionalized 6-Chloro-2-methoxypyridine C->D Further Functionalization

Caption: A stepwise approach to functionalized 6-chloro-2-methoxypyridines.

This pathway allows for the introduction of various functionalities at other positions of the ring, as dictated by the initial nitration step and subsequent manipulations of the nitro group.

Microwave-Assisted Synthesis

Modern synthetic chemistry increasingly relies on technologies that accelerate reaction times and improve yields. Microwave-assisted organic synthesis (MAOS) has proven to be a powerful tool for the rapid synthesis of pyridine derivatives.[3] For the elaboration of the 6-chloro-2-methoxypyridine scaffold, microwave-assisted cross-coupling reactions are particularly effective. Starting from 2,6-dichloropyridine, one could envision a selective monomethoxylation followed by a microwave-assisted cross-coupling reaction at the remaining chloro-position.

Key Chemical Transformations: Unleashing the Potential of the Scaffold

The synthetic utility of the 6-chloro-2-methoxypyridine core lies in the differential reactivity of its substituents. The 6-chloro group is the primary site for diversification.

Cross-Coupling Reactions

The chloro substituent at the 6-position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of carbon-based substituents, including aryl, heteroaryl, and alkyl groups.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.[3]

Core 6-Chloro-2-methoxypyridine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd catalyst) Core->Suzuki Sonogashira Sonogashira (R-C≡CH, Pd/Cu catalyst) Core->Sonogashira Buchwald Buchwald-Hartwig (R2NH, Pd catalyst) Core->Buchwald Product_S 6-Aryl-2-methoxypyridine Suzuki->Product_S Product_So 6-Alkynyl-2-methoxypyridine Sonogashira->Product_So Product_B 6-Amino-2-methoxypyridine Buchwald->Product_B

Caption: Key cross-coupling reactions for functionalizing the 6-chloro-2-methoxypyridine scaffold.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further accentuated by the chloro substituent, facilitates nucleophilic aromatic substitution (SNAr) at the 6-position. This allows for the introduction of a variety of heteroatom nucleophiles, such as alkoxides, thiolates, and amines.

Case Studies in Drug Discovery

While the 6-chloro-2-methoxypyridine scaffold is not yet widely represented in approved drugs, recent patent literature and the study of structurally related compounds highlight its potential.

A Recent Advance: A Novel Scaffold for Cancer and Neurodegenerative Diseases

A recent patent application (WO/2024/155912) discloses crystalline forms of a compound containing a 5-chloro-2-methoxypyridine-3-sulfonamido moiety for the treatment of cancer and neurodegenerative diseases.[7] The core structure, 6-(3-((5-chloro-2-methoxypyridine)-3-sulfonamido)-2,6-difluorophenyl)-N-methylimidazo[1,5-a]pyrazine-1-carboxamide, showcases the use of a functionalized 2-methoxypyridine ring as a key building block in a complex, biologically active molecule. The synthesis of such a molecule would undoubtedly rely on the versatile reactivity of the substituted pyridine core.

Lessons from a Clinical Candidate: The Orexin Receptor Antagonist MK-1064

While not containing the exact 6-chloro-2-methoxypyridine scaffold, the selective orexin 2 receptor antagonist (2-SORA) MK-1064, developed for the treatment of insomnia, features a 5,6-dimethoxypyridin-2-yl)methyl moiety.[8] The development of MK-1064, 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide, provides valuable insights into the medicinal chemistry of substituted 2-methoxypyridines. The optimization of this series involved tackling challenges such as CYP inhibition, physicochemical properties, and P-glycoprotein efflux, offering important lessons for the development of any drug candidate containing a substituted 2-methoxypyridine core.[8]

Experimental Protocols

The following protocols are illustrative and based on established procedures for similar compounds. They should be adapted and optimized for specific substrates and scales.

Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

This protocol is adapted from the synthesis of related compounds.[9]

Step 1: Nitration of 2,6-Dichloropyridine

  • To a stirred solution of 2,6-dichloropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 80 °C for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,6-dichloro-3-nitropyridine.

Step 2: Methoxylation

  • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portionwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford 2-chloro-6-methoxy-3-nitropyridine.[10]

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepReactionStarting MaterialProductTypical Yield (%)
1Nitration2,6-Dichloropyridine2,6-Dichloro-3-nitropyridine70-85
2Methoxylation2,6-Dichloro-3-nitropyridine2-Chloro-6-methoxy-3-nitropyridine80-95
Suzuki-Miyaura Cross-Coupling of a 6-Chloro-2-methoxypyridine Derivative

This is a general procedure that would require optimization for specific substrates.

  • In a microwave-safe vial, combine the 6-chloro-2-methoxypyridine derivative (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent system (e.g., dioxane/water).

  • Seal the vial and heat in a microwave reactor to the desired temperature (e.g., 120 °C) for the specified time (e.g., 15-30 minutes).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

The 6-chloro-2-methoxypyridine scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. Its straightforward synthesis and the amenability of the 6-chloro position to a wide range of chemical transformations make it an attractive starting point for medicinal chemistry programs. While the full potential of this scaffold is yet to be realized, the emergence of complex bioactive molecules containing this or closely related cores in recent patent literature suggests that we are at the cusp of unlocking its therapeutic value. As researchers continue to explore the vast chemical space of substituted pyridines, the 6-chloro-2-methoxypyridine scaffold is poised to become an increasingly important tool in the drug discovery arsenal.

References

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  • De, S. et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406. Available from: [Link]

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  • Sarpong, R. et al. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic Letters, 14(1), 268-271. Available from: [Link]

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  • 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945. PubChem. Available from: [Link]

  • Puhl, A. et al. (2021). Scheme 1. Synthetic route for 6-chloro-2-methoxyacridine derivatives. ResearchGate. Available from: [Link]

  • CRYSTALLINE FORMS OF 6-(3-((5-CHLORO-2-METHOXYPYRIDINE)-3- SULFONAMIDO)-2,6-DIFLUOROPHENYL)-N-METHYLIMIDAZO[L,5- AJPYRAZINE-L-CARBOXAMIDE AND METHODS FOR USING THE SAME. (2024). WO/2024/155912. Available from: [Link]

  • Cox, C. D. et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311-322. Available from: [Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. (2021). Molecules, 26(15), 4443. Available from: [Link]

  • Functionality of ZnCl2 for the Synthesis of Polysubstituted Pyridines. (2024). Journal of Synthetic Chemistry.
  • Barrow, J. C. et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(26), 9462-9473. Available from: [Link]

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Halogenated Pyridine Building Blocks: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine is the second most frequent nitrogen heterocycle in FDA-approved drugs, appearing in over 60 distinct therapeutics.[1][2][3] Its electron-deficient nature offers a unique "phenyl-pyridyl switch" capability, allowing medicinal chemists to modulate solubility, reduce metabolic liability (CYP450 blocking), and introduce specific hydrogen-bond acceptor motifs.

This guide focuses on halogenated pyridine building blocks —the primary vectors for introducing this scaffold. We move beyond basic substitution to explore advanced regioselective methodologies, specifically the "Halogen Dance" and ligand-controlled cross-couplings, which are critical for accessing difficult chemical space.

Part 1: Strategic Utility & Physicochemical Profile[1]

The "Magic Methyl" of Heterocycles

Replacing a benzene ring with a pyridine (specifically a halogenated variant) is a bioisosteric strategy often called the "N-scan." The nitrogen atom acts as an electron sink, significantly altering the electronic landscape of the molecule.

Key Advantages:

  • Metabolic Blocking: Halogens (F, Cl) at the C3/C5 positions block metabolic oxidation, extending half-life (

    
    ).
    
  • Solubility Enhancement: The pyridine nitrogen lowers

    
     compared to benzene, while the halogen allows for lipophilic tuning.
    
  • 
    -Stacking Modulation:  The electron-deficient ring engages in stronger 
    
    
    
    -
    
    
    interactions with electron-rich receptor pockets.
Comparative Physicochemical Data

The following table illustrates the electronic impact of halogenation on the pyridine core. Note the dramatic drop in pKa compared to the conjugate acid of pyridine (5.2), rendering these blocks less basic and less likely to be protonated at physiological pH.

ScaffoldSubstituentPositionpKa (Conjugate Acid)LogP (Approx)Electronic Effect
Pyridine H-5.230.65Reference
2-Fluoropyridine FC2-0.440.85Strong

-withdrawing
3-Chloropyridine ClC32.841.30Inductive withdrawing
4-Bromopyridine BrC43.601.50Inductive + Resonance
2,6-Dichloropyridine Cl, ClC2, C6-2.501.95Synergistic deactivation

Insight: 2-Halopyridines are significantly less basic than 3- or 4-isomers due to the proximity of the electronegative halogen to the nitrogen lone pair (inductive effect). This makes them excellent substrates for


 but challenging for Pd-oxidative addition due to electron deficiency.

Part 2: Advanced Synthetic Methodologies

The "2-Pyridyl Problem" in Cross-Coupling

Coupling 2-halopyridines (especially 2-bromo and 2-chloro) is notoriously difficult. The pyridine nitrogen can coordinate to the Palladium center, poisoning the catalyst. Furthermore, 2-pyridyl boronates are unstable, prone to protodeboronation.

Solution: Ligand Engineering Standard ligands (


) fail here. Success requires bulky, electron-rich phosphines or NHC ligands that prevent N-coordination and facilitate oxidative addition into the electron-poor C-X bond.[4]
  • Recommended Ligands: XPhos, RuPhos, BrettPhos.

  • Mechanism: The bulk of these ligands forces the Pd center into a mono-ligated species [

    
    ], which is the active species for challenging oxidative additions.
    
The Halogen Dance (Base-Catalyzed Migration)

The "Halogen Dance" is a powerful, underutilized reaction where a halogen atom migrates to a new position on the ring, driven by thermodynamics.[5] This allows access to substitution patterns (like 2,3,4-trisubstituted pyridines) that are impossible via direct electrophilic substitution.

Mechanism:

  • Lithiation: A hindered base (LDA) removes the most acidic proton (usually ortho to a halogen).

  • Migration: The lithiated species attacks a halogen on a neighboring molecule (or undergoes intramolecular shift).

  • Equilibration: The system settles at the most thermodynamically stable lithio-intermediate, typically where the anion is stabilized by adjacent halogens or the ring nitrogen.

HalogenDance cluster_legend Mechanism Logic Start 2-Bromo-3-fluoropyridine Inter1 3-Fluoro-4-lithio-2-bromopyridine (Kinetic Product) Start->Inter1 Deprotonation Base LDA / -78°C Inter2 3-Fluoro-4-bromo-2-lithiopyridine (Thermodynamic Product) Inter1->Inter2 Halogen Migration (The Dance) Product 2-Substituted-3-fluoro-4-bromopyridine Inter2->Product Electrophilic Trap Electrophile Quench (E+) Lithium stabilizes ortho to F->Br migrates to stabilize anion

Caption: The Halogen Dance allows the bromine atom to 'migrate' from C2 to C4, enabling functionalization at the previously blocked C2 position.

Part 3: Experimental Protocols

Protocol A: Regioselective Negishi Coupling of 2-Chloropyridines

Objective: To couple a zinc reagent with a deactivated 2-chloropyridine, overcoming catalyst poisoning.

Reagents:

  • Substrate: 2-Chloro-3-trifluoromethylpyridine (1.0 eq)

  • Organozinc: Arylzinc halide (1.2 eq, prepared in THF)

  • Catalyst:

    
     (1 mol%)
    
  • Ligand: XPhos (2 mol%) - Critical for 2-pyridyls

  • Solvent: THF/NMP (10:1)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a glovebox or under Argon, mix

    
     and XPhos in THF. Stir at 60°C for 5 minutes. The solution should turn from dark purple to orange/brown, indicating ligation.
    
  • Addition: Add the 2-chloropyridine substrate to the catalyst mixture.

  • Coupling: Dropwise add the organozinc reagent over 10 minutes. The exotherm must be controlled.

  • Reaction: Heat to 60°C for 2-4 hours.

  • Self-Validation: Monitor via HPLC. The disappearance of the starting material peak and the absence of homocoupled biaryl (a common side product) confirms the active catalyst species is stable.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.
    
Protocol B: The Zincke Imine Transformation (Accessing C3)

Objective: To halogenate the difficult C3 position of a pyridine ring.

Methodology:

  • Activation: React pyridine with 2,4-dinitrochlorobenzene to form the Zincke salt (pyridinium species).

  • Ring Opening: Treat with an amine to open the ring, forming the "Zincke Imine" (an acyclic glutaconaldehyde derivative).

  • Halogenation: The acyclic intermediate is electron-rich. Bromination occurs regioselectively at the central carbon (equivalent to pyridine C3).

  • Recyclization: Heat in acidic media to close the ring, yielding 3-bromopyridine.

Part 4: Case Study - Vismodegib

Drug: Vismodegib (Erivedge) Target: Hedgehog signaling pathway (Smoothened receptor antagonist). Structure: Contains a 2-chloro-5-substituted pyridine ring.

Structural Logic:

  • The 2-chloro substituent is not a leaving group here; it is a metabolic blocker that prevents oxidation at the susceptible C2 position.

  • The pyridine nitrogen accepts a hydrogen bond from Arg400 in the Smoothened receptor pocket.

  • Synthesis: The building block used is 2-chloro-5-iodopyridine . The iodine at C5 is more reactive than the chlorine at C2, allowing for a chemoselective Suzuki coupling at C5 without disturbing the C2-chloro motif.

VismodegibSynthesis SM 2-Chloro-5-iodopyridine (Building Block) Step1 Suzuki Coupling (Boronic Acid + Pd(dppf)Cl2) SM->Step1 Chemoselectivity: C-I reacts > C-Cl Intermediate Biaryl Intermediate (Cl intact, I replaced) Step1->Intermediate Step2 Amide Coupling Intermediate->Step2 Final Vismodegib Step2->Final

Caption: Chemoselective synthesis of Vismodegib utilizing the reactivity difference between C-I and C-Cl bonds.

References

  • Pyridine as a Privileged Scaffold

    • PharmaBlock. (2023).[6][7][8] "Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch."

  • The Halogen Dance Mechanism

    • Schnürch, M., et al. (2007). "Halogen Dance Reactions—A Review." Chemical Society Reviews.
    • Wikipedia. (2025).[7][9] "Halogen dance rearrangement."

  • Cross-Coupling of 2-Halopyridines

    • Cook, X. A., et al.[10] (2021).[7][9][10] "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations." Angewandte Chemie International Edition.

  • Regioselective Functionalization Reviews

    • Knochel, P., et al. (2013).[6][11] "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Z. Naturforsch.

  • Physicochemical Properties (pKa Data)

    • Kütt, A., et al. (2018).[2][12] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters.

Sources

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Application of Substituted Imidazolyl-Pyridines Focus Molecule: 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the chemical scaffold represented by this compound. While direct experimental data for this specific molecule is limited in public literature, this document synthesizes information from analogous structures to provide a robust framework for its study. By deconstructing the molecule into its core components—the 6-chloro-2-methoxypyridine ring and the 1H-imidazole moiety—we explore its theoretical physicochemical properties, propose a logical synthetic pathway, and discuss its potential applications in medicinal chemistry. This guide serves as a foundational resource for researchers interested in leveraging this promising scaffold for drug discovery and development.

PART 1: Physicochemical and Structural Characteristics

The unique arrangement of a substituted pyridine ring linked to an imidazole core suggests a molecule with significant potential in medicinal chemistry. The chloro and methoxy groups on the pyridine ring are known to modulate electronic properties and metabolic stability, respectively, which are critical factors in drug design.[1][2]

Molecular Formula and Weight (Theoretical)

A precise understanding of a compound's molecular formula and weight is the bedrock of all further chemical and biological investigation. Based on its constituent atoms, the theoretical properties of this compound have been calculated.

PropertyValue
Molecular Formula C₉H₈ClN₃O
Molecular Weight 225.64 g/mol
Monoisotopic Mass 225.03560 Da
Structural Diagram

The relationship between the pyridine and imidazole rings is central to the molecule's function. The following diagram illustrates this key structural linkage.

cluster_pyridine 6-Chloro-2-methoxypyridine Core cluster_imidazole 1H-Imidazole Moiety p1 N p2 C(OCH3) p1->p2 p3 C p2->p3 p4 C p3->p4 i5 C p3->i5 C-C Bond p5 C p4->p5 p6 C(Cl) p5->p6 p6->p1 i1 N i2 C i1->i2 i3 N(H) i2->i3 i4 C i3->i4 i4->i5 i5->i1

Caption: Logical connection between the pyridine and imidazole rings.

PART 2: Synthesis Strategy and Rationale

Proposed Retrosynthetic Analysis

The most logical approach involves a Suzuki or Stille cross-coupling reaction. This strategy disconnects the molecule at the C-C bond between the pyridine and imidazole rings, leading to two readily accessible heterocyclic precursors. This method offers excellent control over regioselectivity, a common challenge in pyridine chemistry.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a theoretical, yet experimentally sound, pathway.

  • Preparation of Precursor 1 (Boronic Ester):

    • Step 1a: Start with commercially available 2,6-dichloropyridine.

    • Step 1b: Selectively introduce a methoxy group at the C2 position via nucleophilic aromatic substitution (SNAr) using sodium methoxide. This reaction is generally regioselective due to the electronic properties of the dichloropyridine.

    • Step 1c: Introduce an iodine or bromine atom at the C3 position. This can be achieved through directed ortho-metalation followed by quenching with an electrophilic halogen source (e.g., I₂ or NBS). This yields 6-chloro-3-iodo-2-methoxypyridine.

    • Step 1d: Convert the resulting 3-halopyridine into a boronic ester via a Miyaura borylation reaction using bis(pinacolato)diboron and a palladium catalyst.

  • Preparation of Precursor 2 (Halogenated Imidazole):

    • Step 2a: Synthesize or procure a 5-bromo- or 5-iodo-1H-imidazole. It is crucial to protect the nitrogen atom (e.g., with a SEM or BOC group) to prevent side reactions during the subsequent coupling step.

  • Cross-Coupling and Deprotection:

    • Step 3a (Suzuki Coupling): React the 6-chloro-2-methoxypyridine-3-boronic ester (from Step 1d) with the protected 5-haloimidazole (from Step 2a) under standard Suzuki conditions (e.g., Pd(PPh₃)₄ catalyst and an aqueous base like Na₂CO₃).

    • Step 3b (Deprotection): Remove the nitrogen-protecting group from the imidazole ring under appropriate conditions (e.g., acid for BOC) to yield the final product, this compound.

Caption: Proposed synthetic workflow for the target molecule.

PART 3: Applications in Drug Discovery and Development

The combination of the pyridine and imidazole heterocycles creates a "privileged scaffold" that is present in numerous biologically active compounds. The imidazole ring, in particular, is a versatile pharmacophore known for its role in various therapeutic agents, including antiviral and antifungal drugs.[3][4]

  • Kinase Inhibition: Many kinase inhibitors feature a substituted pyridine or imidazole core that can form critical hydrogen bonds within the ATP-binding pocket of the target enzyme.

  • Antiviral/Antifungal Agents: Imidazole derivatives are the cornerstone of many antifungal medications and have shown promise in the development of novel antiviral therapies.[4]

  • CNS-Active Agents: The physicochemical properties imparted by the chloro and methoxy groups can be fine-tuned to optimize blood-brain barrier penetration, making this scaffold relevant for developing treatments for neurological disorders.[1]

The structure is analogous to scaffolds investigated for activity against neglected tropical diseases like leishmaniasis, suggesting another potential therapeutic avenue.[5][6]

PART 4: Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for this compound. However, based on data from structurally related chlorinated heterocyclic compounds, the following precautions are mandatory.[7][8][9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[8][10] Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10] Keep away from heat, sparks, and open flames.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[9]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]

Conclusion

This compound represents a molecule of significant interest for drug discovery professionals. Its scaffold combines the metabolic stability offered by the methoxy-pyridine core with the proven pharmacological relevance of the imidazole moiety. While direct experimental validation is pending, the theoretical framework, proposed synthesis, and potential applications discussed in this guide provide a solid foundation for future research. The logical and high-yielding synthetic pathway proposed herein opens the door for the synthesis of this compound and a library of its derivatives for screening and lead optimization campaigns.

References

  • Thermo Fisher Scientific. (2025, September 12).
  • CymitQuimica. (2024, December 19).
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
  • Sigma-Aldrich. (2025, November 6).
  • TargetMol. (n.d.).
  • Fisher Scientific. (2024, March 13).
  • Abovchem. (n.d.). 6-chloro-5-methoxypyridazin-3(2H)-one - CAS:114333-03-8.
  • MDPI. (2025, October 22).
  • ECHEMI. (n.d.). 137384-48-6, 6-CHLORO-3-METHYL-IMIDAZO[1,2-B]PYRIDAZINE Formula.
  • PubChem. (n.d.). 6-Chloro-3-methylimidazo[1,2-b]pyridazine | C7H6ClN3 | CID 10630925.
  • PubChem. (n.d.). 6-Chloro-3-fluoro-2-methoxypyridine | C6H5ClFNO | CID 86664274.
  • Chemical-Suppliers. (n.d.). 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine | CAS 108847-89-8.
  • N'guessan, D. U. J.-P., et al. (2025, May 14).
  • (n.d.). 2-[[4-[5-Chloro-2-(6-fluoro-3-pyridinyl)-1H-imidazol-4-yl]-3-methoxyphenoxy]methyl].
  • Sigma-Aldrich. (n.d.). 6-chloro-3-methylimidazo[1,2-b]pyridazine-2-carboxylic acid.
  • Drug Hunter. (2024, September 16). Roles of the Chloro and Methoxy Groups in Drug Discovery.
  • MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.
  • NIH. (n.d.). Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC.
  • Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
  • Google Patents. (n.d.).
  • Griffith Research Online. (2020, October 16). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis.
  • MDPI. (2022, June 23).
  • MDPI. (2023, February 1). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine, a key heterocyclic scaffold with significant potential in pharmaceutical and materials science research. The core of this synthesis is the robust and versatile Suzuki-Miyaura cross-coupling reaction. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, and a practical troubleshooting guide. The content is designed for researchers, scientists, and drug development professionals, offering both a theoretical foundation and actionable laboratory instructions to ensure a successful synthesis.

Introduction: The Significance of Imidazolyl-Pyridine Scaffolds

The fusion of imidazole and pyridine rings creates a class of heteroaromatic compounds with a rich and diverse pharmacological profile. These scaffolds are prevalent in numerous clinically approved drugs and late-stage clinical candidates, demonstrating a broad spectrum of biological activities. The target molecule, this compound, serves as a valuable building block for the synthesis of more complex molecules, leveraging the reactivity of the remaining chloro-substituent for further diversification. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and widely adopted method for the formation of C-C bonds, particularly for constructing biaryl and heteroaryl structures.[1] Its tolerance of a wide range of functional groups and relatively mild reaction conditions make it the ideal choice for the synthesis of our target molecule.[2]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[3] The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

A. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (6-chloro-2-methoxypyridine) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) complex.

B. Transmetalation: This is often the rate-determining step. It requires the activation of the organoboron species (the imidazole boronic acid or ester) by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which then facilitates the transfer of the imidazole group to the palladium center, displacing the halide.

C. Reductive Elimination: The final step involves the reductive elimination of the desired product, this compound, from the Pd(II) complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Mechanism Pd(0)Ln Pd(0)Ln Pd(II) Complex Pd(II) Complex Pd(0)Ln->Pd(II) Complex Oxidative Addition (Ar-X) Transmetalation Intermediate Transmetalation Intermediate Pd(II) Complex->Transmetalation Intermediate Transmetalation (R-B(OR)2 + Base) Product Product Transmetalation Intermediate->Product Reductive Elimination Product->Pd(0)Ln Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a robust starting point for the synthesis. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their specific setup and reagent batches.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
6-Chloro-3-bromo-2-methoxypyridine≥97%Commercially AvailableThe starting aryl halide.
1H-Imidazole-5-boronic acid, pinacol ester≥95%Commercially AvailableThe organoboron coupling partner.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Commercially AvailableThe palladium catalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableThe base.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableThe reaction solvent.
WaterDegassed, DeionizedIn-houseUsed as a co-solvent.
Nitrogen (N₂) or Argon (Ar)High PurityIn-houseFor creating an inert atmosphere.
Equipment
  • Schlenk flask or a round-bottom flask with a condenser

  • Magnetic stirrer with a heating mantle

  • Inert gas line (N₂ or Ar) with a bubbler

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Step-by-Step Procedure
  • Inert Atmosphere: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 6-chloro-3-bromo-2-methoxypyridine (1.0 eq), 1H-imidazole-5-boronic acid, pinacol ester (1.2 eq), and potassium carbonate (2.5 eq).

  • Degassing: Seal the flask with a rubber septum and purge with a gentle stream of nitrogen or argon for 15-20 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.[4]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add Reactants Add Reactants Inert Atmosphere Inert Atmosphere Add Reactants->Inert Atmosphere Add Catalyst & Solvent Add Catalyst & Solvent Inert Atmosphere->Add Catalyst & Solvent Heat & Stir Heat & Stir Add Catalyst & Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Quench Cool & Quench Monitor Progress->Cool & Quench Extraction Extraction Cool & Quench->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification

Caption: A streamlined workflow for the Suzuki coupling synthesis.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues encountered in the Suzuki coupling of nitrogen-containing heterocycles.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Catalyst Deactivation: Oxygen contamination, impure reagents, or coordination of the nitrogen lone pair of the pyridine or imidazole to the palladium center.[5]- Ensure rigorous degassing of solvents and the reaction vessel.[4]- Use high-purity reagents and solvents.- Consider using a different palladium catalyst/ligand system, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) which can mitigate catalyst inhibition.[6]
Ineffective Base: The choice of base is crucial for the transmetalation step.- Screen other bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[4]- Ensure the base is anhydrous if using an anhydrous solvent system.
Homocoupling of Boronic Ester Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic ester.[4]- Improve the degassing procedure.
Pd(II) Precatalyst: If using a Pd(II) source, its reduction to Pd(0) can sometimes lead to homocoupling.- Start with a Pd(0) source like Pd(PPh₃)₄.[4]
Protodeborylation Instability of the Boronic Ester: Some heteroaryl boronic esters can be susceptible to hydrolysis, especially under basic conditions.[7]- Use a milder base like potassium fluoride (KF).- Consider using a more stable boronic acid surrogate, such as an MIDA boronate.
Difficulty in Purification Complex Reaction Mixture: Presence of side products and unreacted starting materials.- Optimize the reaction conditions to improve conversion and minimize side reactions.- Employ a different purification technique, such as preparative HPLC.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully synthesize this valuable heterocyclic building block. The provided protocol and troubleshooting guide serve as a comprehensive resource to facilitate this synthesis in a laboratory setting, paving the way for further exploration of the chemical and biological properties of its derivatives.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.
  • Nowak, I., & Szymańska, I. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2339–2349.
  • Grygorenko, O. O., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(5), 453-460.
  • Morales-Ramos, Z., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
  • Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(34), 8036-8050.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Wang, C., et al. (2013). ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ChemInform, 44(46).
  • Buchwald, S. L., & Mauger, C. M. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 11(18), 4176–4179.
  • Gu, Y., et al. (2017). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 41(19), 10769-10776.
  • Hocek, M., & Dvořáková, H. (2001).
  • Meringdal, J. W., & Menche, D. (2025). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 54(10), 5746-5765.
  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(16), 5435-5444.
  • Morales-Ramos, Z., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014.
  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 166-172.
  • Colacot, T. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1949-1961.
  • Schmidt, D. R., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4246-4249.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.
  • Tron, G. C., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4505-4515.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
  • Sharma, P., & Kumar, A. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1735–1773.
  • Garg, N. K., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(21), 9337-9346.
  • ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. Retrieved from [Link]

  • Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4480-4485.
  • Buchwald, S. L., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 27-33.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112.
  • Handy, S. T., & Zhang, Y. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(39), 5149-5151.
  • Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(34), 8036-8050.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Cernak, T., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1957.
  • Organ, M. G., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(2), 647-662.
  • Sharma, S., & Singh, P. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 4(1), 123-130.

Sources

Application Notes and Protocols for the Synthesis of 2-methoxy-6-(1H-imidazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-methoxy-6-(1H-imidazol-1-yl)pyridine scaffold is a significant structural motif in medicinal chemistry and drug development. The unique electronic properties and hydrogen bonding capabilities of the imidazole ring, coupled with the pyridine core, make this class of compounds valuable as intermediates in the synthesis of pharmacologically active molecules. This document provides detailed application notes and step-by-step protocols for the efficient synthesis of 2-methoxy-6-(1H-imidazol-1-yl)pyridine from commercially available 6-chloro-2-methoxypyridine and imidazole. We will explore two of the most robust and widely adopted methods for C-N bond formation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The choice between these methodologies often depends on the specific requirements of the research, including scale, cost, and tolerance of functional groups. This guide will provide the necessary details for researchers, scientists, and drug development professionals to make an informed decision and successfully synthesize the target compound.

Strategic Approaches to N-Arylation

The formation of the C-N bond between the imidazole nitrogen and the pyridine ring is the key transformation in this synthesis. Two primary catalytic systems have proven effective for this type of N-arylation of heterocycles.

1. Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction utilizes a palladium catalyst and a phosphine ligand to form C-N bonds with high efficiency and broad substrate scope.[1] It is often favored for its milder reaction conditions compared to traditional methods. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product.[2]

2. Copper-Catalyzed Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction has seen significant advancements with the development of new catalyst systems.[3] It typically employs a copper catalyst, often in the presence of a ligand, and may require higher temperatures than the Buchwald-Hartwig reaction. The mechanism is thought to involve the formation of a copper-amide complex followed by reaction with the aryl halide.[4]

Experimental Protocols

Herein, we provide detailed protocols for both the Buchwald-Hartwig and Ullmann-type reactions for the synthesis of 2-methoxy-6-(1H-imidazol-1-yl)pyridine.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the N-arylation of imidazoles with aryl chlorides.

Reaction Scheme:

Materials:

  • 6-chloro-2-methoxypyridine

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 6-chloro-2-methoxypyridine (1.0 mmol), imidazole (1.2 mmol), and cesium carbonate (2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane to the Schlenk flask containing the reagents.

  • Reaction: Stir the mixture at 110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford 2-methoxy-6-(1H-imidazol-1-yl)pyridine.

Data Summary Table:

ParameterValue
Reactants 6-chloro-2-methoxypyridine, Imidazole
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Cs₂CO₃
Solvent 1,4-Dioxane
Temperature 110 °C
Reaction Time 12-24 hours

Experimental Workflow Diagram:

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on modern Ullmann-type coupling reactions for N-arylation of heterocycles.[5]

Reaction Scheme:

Materials:

  • 6-chloro-2-methoxypyridine

  • Imidazole

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 6-chloro-2-methoxypyridine (1.0 mmol), imidazole (1.5 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add Copper(I) Iodide (0.1 mmol, 10 mol%).

  • Solvent Addition: Add 10 mL of anhydrous DMF.

  • Reaction: Heat the mixture to 120-140 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

Data Summary Table:

ParameterValue
Reactants 6-chloro-2-methoxypyridine, Imidazole
Catalyst CuI
Base K₂CO₃
Solvent DMF
Temperature 120-140 °C
Reaction Time 24-48 hours

Experimental Workflow Diagram:

Caption: Workflow for Ullmann Condensation.

Mechanistic Overview

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L_n Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Pd(0)L->Ar-Pd(II)-X Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Ar-Pd(II)-Amine [Ar-Pd(II)(L_n)(Amine)]+X- Ar-Pd(II)-X->Ar-Pd(II)-Amine Amine Ligand_Exchange Ligand Exchange (Amine) Ar-Pd(II)-Amido Ar-Pd(II)(L_n)-Amido Ar-Pd(II)-Amine->Ar-Pd(II)-Amido -HX Deprotonation Deprotonation (Base) Ar-Pd(II)-Amido->Pd(0)L Ar-Amine Ar-Amine Ar-Amine Ar-Pd(II)-Amido->Ar-Amine Reductive_Elimination Reductive Elimination

Caption: Catalytic Cycle of Buchwald-Hartwig Amination.[2]

Ullmann Condensation Proposed Mechanism:

Ullmann_Condensation_Mechanism Cu(I)X Cu(I)X Cu(I)-Amine Cu(I)(Amine)X Cu(I)X->Cu(I)-Amine Amine Amine_Coordination Amine Coordination Cu(I)-Amido Cu(I)-Amido Cu(I)-Amine->Cu(I)-Amido -HX Deprotonation Deprotonation (Base) Ar-Cu(III)-Amido Ar-Cu(III)(Amido)X Cu(I)-Amido->Ar-Cu(III)-Amido Ar-X Oxidative_Addition Oxidative Addition (Ar-X) Ar-Cu(III)-Amido->Cu(I)X Ar-Amine Ar-Amine Ar-Amine Ar-Cu(III)-Amido->Ar-Amine Reductive_Elimination Reductive Elimination

Caption: Proposed Mechanism of Ullmann Condensation.[3]

Characterization of 2-methoxy-6-(1H-imidazol-1-yl)pyridine

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum would show characteristic signals for the methoxy group (singlet, ~4.0 ppm), and distinct aromatic protons for both the pyridine and imidazole rings. The protons on the imidazole ring typically appear between 7.0 and 8.0 ppm.[6]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show signals for the methoxy carbon (~55 ppm) and the aromatic carbons of both heterocyclic rings. The carbons of the imidazole ring typically resonate in the range of 115-140 ppm.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak corresponding to the calculated mass of the product.

Troubleshooting

IssuePossible CauseRecommended Solution
Low or No Conversion Inactive catalyst, insufficient heating, or poor quality reagents/solvents.Use fresh catalyst and anhydrous, degassed solvents. Ensure the reaction temperature is maintained.
Side Product Formation For Buchwald-Hartwig, hydrodehalogenation of the starting material can occur. In Ullmann reactions, homocoupling of the aryl halide is a possibility.Optimize reaction conditions, such as temperature and reaction time. Ensure a strictly inert atmosphere.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the eluent system for column chromatography. Recrystallization may also be an effective purification method.

Conclusion

Both the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation are effective methods for the synthesis of 2-methoxy-6-(1H-imidazol-1-yl)pyridine. The choice of protocol will depend on the specific laboratory capabilities and project requirements. The Buchwald-Hartwig reaction generally offers milder conditions and may be more suitable for sensitive substrates, while the Ullmann condensation provides a cost-effective alternative. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can successfully synthesize this valuable building block for applications in drug discovery and development.

References

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2020). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Alfa Chemistry. (2024). Buchwald-Hartwig Coupling.
  • Wikipedia. (2024). Ullmann condensation. [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2020). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.
  • Journal of Organic Chemistry and Preparative Research. (2020). Green Synthesis, 1D and 2D NMR spectral characterization of imidazole fused with pyrimidine nucleus by using grinding.
  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Royal Society of Chemistry. (2019). Heterogeneously copper-catalyzed oxidative synthesis of imidazo[1,2-a]pyridines using 2-aminopyridines and ketones under ligand- and additive-free conditions.
  • Chemistry LibreTexts. (2023).
  • Der Pharma Chemica. (2016). An efficient and improved protocol for the N-arylation of N-heteroaryls using Ionic liquid as a reaction media.
  • DTIC. (1988). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • MIT Open Access Articles. (2012).
  • ResearchGate. (2020).
  • Slideshare. (2018). Ullmann reaction.
  • Organic Chemistry Portal. (2010).

Sources

Application Note: Solvent Selection & Solubility Profiling for 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the solvent selection, solubility profiling, and handling of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine .

Due to the specific structural complexity of this molecule—featuring an amphoteric imidazole ring, a lipophilic chloro-substituent, and an electron-donating methoxy group—standard "like dissolves like" rules are insufficient.[1][2][3] This guide applies structural activity relationship (SAR) logic to define precise solvent systems for synthesis, analysis, and formulation.[1][2]

Physicochemical Analysis & Solubility Theory

To select the correct solvent, one must first deconstruct the molecule’s competing functional behaviors.[1][2] This compound exhibits a "Push-Pull" solubility profile:

Functional DomainChemical NatureSolvent Interaction Preference
Imidazole Ring (C3) Amphoteric, Polar, H-bond Donor/AcceptorHigh: Water (low pH), MeOH, DMSO.Low: Hexanes, Toluene.[1][3]
Chloro Group (C6) Lipophilic, Electron Withdrawing (EWG)High: DCM, EtOAc, Chloroform.Low: Water.[1][2]
Methoxy Group (C2) Lipophilic, H-bond AcceptorHigh: Ethers (THF), Alcohols.Low: Water.[1][2]
Pyridine Core Aromatic, Weakly BasicHigh: Aromatic solvents, Chlorinated solvents.[1][2]
Critical Insight: The Tautomer & pKa Effect

The 1H-imidazole moiety exists in tautomeric equilibrium.[2][4] The hydrogen bonding network formed by the imidazole N-H (donor) and the pyridine/imidazole N (acceptors) creates a high lattice energy solid.[1][2]

  • Neutral pH: The molecule is likely a crystalline solid with poor water solubility due to strong intermolecular H-bonding (lattice energy > solvation energy).[4]

  • Acidic pH (< 4.0): Protonation of the imidazole nitrogen (pKa ~7.[1][2]0) breaks the crystal lattice, drastically increasing aqueous solubility.[1][2]

Recommended Solvent Systems by Application

A. Synthesis & Reaction Media

Goal: High solubility at elevated temperatures; inertness to reagents.[2]

  • Primary Choice: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). [1][3][4]

    • Why: These polar aprotic solvents disrupt the intermolecular H-bonds of the imidazole without protonating the ring.[2][4] They are excellent for nucleophilic substitution reactions on the chloro-group.[2][4]

  • Secondary Choice: n-Butanol or Isopropanol. [3][4]

    • Why: For reflux reactions requiring temperatures >80°C. The hydroxyl group assists in solvating the imidazole moiety via H-bonding.[2][4]

B. Analytical Chemistry (LC-MS / HPLC)

Goal: Complete dissolution, compatibility with mobile phases, prevention of carryover.

  • Diluent: 50% Acetonitrile / 50% Water + 0.1% Formic Acid .[2][4]

    • Mechanism:[4] The formic acid ensures the imidazole is protonated (

      
      ), preventing the molecule from sticking to silica-based stationary phases (tailing) and ensuring high solubility in the aqueous mobile phase.[1][2]
      
  • Avoid: Pure water or non-acidified methanol (risk of precipitation in the injector port).[1][2]

C. NMR Spectroscopy

Goal: Clear locking, no peak overlap, complete dissolution.

  • Standard: DMSO-d6 .

    • Advantage:[4][5] Dissolves the compound instantly; exchangeable protons (imidazole NH) are often visible as broad singlets.[1][2]

  • Alternative: Methanol-d4 .[3][4]

    • Note: Imidazole NH proton will exchange with deuterium and disappear from the spectrum.[2]

D. Crystallization / Purification

Goal: Controlled saturation to induce crystal growth.[2][3]

  • Solvent System: Ethanol / Water (Gradient). [1][3]

    • Protocol: Dissolve in hot Ethanol; add water dropwise until turbidity persists; cool slowly.

  • Anti-solvent Method: Dissolve in minimal DCM (dichloromethane); layer with Hexane .[1][2]

Protocol: Systematic Solubility Screening

Do not guess. Use this validated workflow to determine the exact solubility limit for your specific batch (polymorphs may vary).

Materials
  • Compound: 10 mg of this compound.[4]

  • Solvents: DMSO, MeOH, ACN, DCM, Toluene, Water (pH 2, pH 7).[1][2]

  • Equipment: Vortex mixer, Sonicator, HPLC vials.[1][2]

Workflow Diagram (DOT)

SolubilityScreening Start START: 1 mg Compound + 100 µL Solvent Vortex Vortex 30s & Sonicate 5 min Start->Vortex Check Visual Check: Clear Solution? Vortex->Check Check2 Clear now? Vortex->Check2 Soluble Soluble (>10 mg/mL) Check->Soluble Yes AddSolvent Add +100 µL Solvent (Dilution) Check->AddSolvent No (Cloudy/Solid) AddSolvent->Vortex ModSoluble Moderately Soluble (1-10 mg/mL) Check2->ModSoluble Yes Heat Heat to 50°C Check2->Heat No Insoluble Insoluble (<1 mg/mL) Check3 Clear Hot? Heat->Check3 Check3->Insoluble No Recryst Potential for Recrystallization Check3->Recryst Yes

Figure 1: Step-by-step solubility decision tree for initial compound characterization.

Experimental Data Summary (Estimated)

Based on structural analogs (Imidazo[1,2-a]pyridine derivatives) and calculated partition coefficients (LogP ~ 1.8 - 2.2).[1][4]

SolventSolubility RatingApplication SuitabilityNotes
DMSO Excellent (>50 mg/mL)Stock Solutions, Bio-assaysHygroscopic; difficult to remove.[3][4]
DMF Excellent (>50 mg/mL)Synthesis (SnAr)High boiling point.[1][2]
Methanol Good (10-20 mg/mL)HPLC Diluent, TransferProtic nature stabilizes imidazole.[1][2]
DCM Moderate (5-10 mg/mL)Extractions, ChromatographyGood for the lipophilic Cl/OMe face.[1][2]
Ethyl Acetate Low-ModerateExtractionsMay require heating.[3][4]
Water (pH 7) Poor (<0.1 mg/mL)NoneCompound is hydrophobic at neutral pH.[1][2]
Water (pH 2) Good (>10 mg/mL)Reverse Phase HPLCProtonation of imidazole solubilizes it.[1][2]
Hexane InsolubleAnti-solventUse to crash out product.[2]

Safety & Handling

  • Hazard Identification: As a pyridine derivative, treat as a potential skin irritant and harmful if swallowed.[1][2] The imidazole moiety suggests potential for eye damage (corrosive/irritant).[1][2]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Handle powder in a fume hood to avoid inhalation.[2]

  • Waste Disposal: Dispose of halogenated solvent mixtures (DCM) separately from non-halogenated organic solvents (MeOH/DMSO).[1][2]

References

  • PubChem. Imidazole | C3H4N2 | CID 795 - Physicochemical Properties.[2][4] National Library of Medicine.[2] Available at: [Link][1][4]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties. Molecules 2023.[2][6] Available at: [Link][1][4]

  • Organic Chemistry Portal. Synthesis of Imidazo[1,2-a]pyridines and Solubility Profiles. Available at: [Link][1]

  • ResearchGate. Solubility of Imidazoles in Organic Solvents. Available at: [Link]

Sources

Preparation of p38 MAPK inhibitors using pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis and Evaluation of Pyridinyl-Imidazole p38 MAPK Inhibitors

Abstract & Introduction

Objective: This guide details the chemical preparation and biological validation of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, specifically focusing on the 2,4,5-trisubstituted imidazole class (e.g., SB203580). These molecules utilize a critical pyridine intermediate to anchor the inhibitor within the kinase ATP-binding pocket.

Significance: The p38 MAPK pathway is a central regulator of proinflammatory cytokine production (TNF-


, IL-1

).[1] Small molecule inhibitors targeting p38

have been extensively explored for autoimmune diseases (rheumatoid arthritis) and cancer. The 4-pyridyl moiety is pharmacologically essential; its nitrogen atom acts as a hydrogen bond acceptor for the backbone NH of Met109 in the kinase hinge region, conferring potency and selectivity.

Chemical Strategy: The Pyridine Scaffold

The synthesis of SB203580-class inhibitors relies on constructing a central imidazole ring decorated with three specific aryl groups. The most robust synthetic strategy involves the condensation of a 1,2-diketone with an aldehyde in the presence of ammonium acetate (Radziszewski-type cyclization).

Key Retrosynthetic Disconnection:

  • Core: Imidazole ring.[2][3]

  • C4/C5 Substituents: Derived from 1-(4-fluorophenyl)-2-(4-pyridyl)ethane-1,2-dione .

  • C2 Substituent: Derived from 4-(methylthio)benzaldehyde .

  • Pyridine Source: Pyridine-4-carboxaldehyde (isonicotinaldehyde).

Experimental Protocol: Chemical Synthesis

Target Molecule: SB203580 (4-[5-(4-Fluorophenyl)-2-[4-(methylsulfinyl)phenyl]-1H-imidazol-4-yl]pyridine)

Stage 1: Preparation of the 1,2-Diketone Intermediate
  • Reaction Type: Benzoin Condensation followed by Oxidation.

  • Reagents: Pyridine-4-carboxaldehyde, 4-Fluorobenzaldehyde, NaCN (catalyst), HNO

    
     (oxidant).
    

Step-by-Step Protocol:

  • Benzoin Condensation:

    • Dissolve pyridine-4-carboxaldehyde (10.7 g, 100 mmol) and 4-fluorobenzaldehyde (12.4 g, 100 mmol) in ethanol (50 mL).

    • Add a solution of NaCN (1.0 g) in water (5 mL). Note: Handle cyanide with extreme caution in a ventilated hood.

    • Reflux the mixture for 3 hours. The solution will darken.

    • Cool to room temperature. The mixed benzoin product (1-(4-fluorophenyl)-2-(4-pyridyl)-2-hydroxyethanone) precipitates. Filter and wash with cold ethanol.

  • Oxidation to Diketone:

    • Suspend the crude benzoin (10 g) in acetic acid (50 mL).

    • Add concentrated HNO

      
        (10 mL) or ammonium nitrate/copper(II) acetate  (catalytic) for a milder oxidation.
      
    • Heat at 90°C for 1-2 hours until evolution of NO

      
       ceases.
      
    • Pour into ice water. The yellow solid 1-(4-fluorophenyl)-2-(4-pyridyl)ethane-1,2-dione precipitates. Filter, wash with water, and dry.

    • QC Check: Confirm disappearance of the -OH stretch in IR and appearance of two carbonyl peaks.

Stage 2: Imidazole Ring Closure
  • Reaction Type: Cyclocondensation.

  • Reagents: 1,2-Diketone (from Stage 1), 4-(Methylthio)benzaldehyde, Ammonium Acetate, Glacial Acetic Acid.

Step-by-Step Protocol:

  • In a round-bottom flask, combine the 1,2-diketone (3.07 g, 10 mmol), 4-(methylthio)benzaldehyde (1.52 g, 10 mmol), and ammonium acetate (7.7 g, 100 mmol, 10 equiv).

  • Dissolve in glacial acetic acid (40 mL).

  • Reflux the mixture (approx. 118°C) for 4 hours.

  • Cool the reaction and pour into a mixture of ice and concentrated ammonium hydroxide (to neutralize the acid and precipitate the product).

  • Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purify by flash chromatography (SiO

    
    , EtOAc/Hexane gradient) to yield the thioether intermediate .
    
Stage 3: Sulfide Oxidation to Sulfoxide (SB203580)
  • Reaction Type: Selective Oxidation.

  • Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA.

Step-by-Step Protocol:

  • Dissolve the thioether intermediate (1.0 g) in methanol/THF (1:1, 20 mL).

  • Cool to 0°C.

  • Add Oxone® (0.6 equiv) dissolved in water dropwise. Critical: Do not use excess oxidant to avoid forming the sulfone (SB202190).

  • Stir at 0°C for 30 minutes. Monitor by TLC or LC-MS.

  • Quench with aqueous sodium bisulfite.

  • Extract with DCM, dry, and concentrate.

  • Recrystallize from acetone/hexane to obtain pure SB203580 .

Visualization: Synthetic Workflow

Synthesis_Workflow start1 Pyridine-4-carboxaldehyde benzoin Benzoin Intermediate start1->benzoin NaCN, EtOH, Reflux start2 4-Fluorobenzaldehyde start2->benzoin diketone 1,2-Diketone (1-(4-F-Ph)-2-(4-Py)-ethane-1,2-dione) benzoin->diketone HNO3, Oxidation imidazole Thioether Imidazole Intermediate diketone->imidazole Cyclization aldehyde 4-(Methylthio)benzaldehyde aldehyde->imidazole ammonia NH4OAc / HOAc ammonia->imidazole product SB203580 (Sulfoxide Inhibitor) imidazole->product Selective Oxidation oxidant Oxone® (0°C) oxidant->product

Caption: Four-step synthetic route for SB203580 utilizing pyridine-4-carboxaldehyde as the key scaffold precursor.

Protocol: Biological Evaluation

Once synthesized, the inhibitor must be validated for potency (IC


) and cellular efficacy.
Assay A: In Vitro Kinase Assay (ADP-Glo™)

This assay measures the conversion of ATP to ADP by recombinant p38


 kinase.

Materials:

  • Recombinant p38

    
     kinase (active).[4][5]
    
  • Substrate: ATF2 (recombinant protein) or p38 peptide.[5]

  • ATP (Ultrapure).

  • ADP-Glo™ Kinase Assay Kit (Promega).

Procedure:

  • Preparation: Prepare 2.5x Kinase/Substrate buffer (40 mM Tris pH 7.5, 20 mM MgCl

    
    , 0.1 mg/mL BSA, 50 
    
    
    
    M DTT).
  • Inhibitor Dilution: Prepare 3-fold serial dilutions of the synthesized SB203580 in DMSO.

  • Reaction:

    • Add 2

      
      L inhibitor solution to a 384-well white plate.
      
    • Add 4

      
      L kinase solution (1-5 ng/well). Incubate 10 min at RT.
      
    • Add 4

      
      L ATP/Substrate mix (ATP concentration at 
      
      
      
      , approx 50-100
      
      
      M).
    • Incubate for 60 min at RT.

  • Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
      
    • Add 20

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
      
  • Analysis: Read luminescence. Plot RLU vs. log[Inhibitor] to determine IC

    
    . (Expected IC
    
    
    
    ~ 50 nM).
Assay B: Cellular TNF- Release Assay

Measures the functional inhibition of the p38 pathway in immune cells.

Procedure:

  • Cells: Isolate human PBMCs or use THP-1 monocytes.[4]

  • Treatment: Plate cells (

    
    /well) in RPMI-1640. Treat with inhibitor dilutions for 1 hour.[2][6]
    
  • Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) to stimulate TLR4 -> p38 pathway. Incubate for 4 hours.

  • Harvest: Collect supernatant.

  • Quantification: Measure TNF-

    
     levels using a standard Sandwich ELISA.
    
  • Result: Calculate EC

    
     for inhibition of cytokine release.
    

Visualization: p38 MAPK Signaling Pathway[4][7][8][9]

p38_Pathway stimulus Stress / LPS / Cytokines map3k MAP3Ks (TAK1, ASK1) stimulus->map3k mkk MKK3 / MKK6 map3k->mkk Phosphorylation p38 p38 MAPK (alpha) mkk->p38 Phosphorylation (Thr180/Tyr182) mk2 MAPKAPK2 (MK2) p38->mk2 Phosphorylation atf2 ATF2 p38->atf2 Phosphorylation inhibitor SB203580 (Inhibitor) inhibitor->p38 ATP Competition hsp27 HSP27 mk2->hsp27 response Inflammation (TNF-alpha, IL-1beta) hsp27->response mRNA Stability atf2->response Transcription

Caption: The canonical p38 MAPK signaling cascade showing the site of intervention by ATP-competitive inhibitors.[1]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 2 (Imidazole) Incomplete condensation due to steric bulk.Increase reaction time (up to 8h) or use a sealed tube at 140°C. Ensure NH

OAc is in large excess (10-20 eq).
Over-oxidation to Sulfone Excess oxidant in Step 3.Strictly control stoichiometry of Oxone® (0.5-0.6 eq initially). Monitor by LC-MS. Perform at 0°C or -10°C.
Regioisomer Formation Non-selective benzoin condensation.The 4-pyridyl/4-fluorophenyl benzoin condensation is generally selective, but confirm isomer identity by NOESY NMR.
Poor Solubility Pyridine ring protonation or aggregation.SB203580 is soluble in DMSO.[7] For aqueous assays, keep DMSO < 1%. Use the hydrochloride salt form for better water solubility.

References

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters. Link

  • Laufer, S. A., et al. (2008).[8] "Design, synthesis, and biological evaluation of novel Tri- and tetrasubstituted imidazoles as highly potent and specific ATP-mimetic inhibitors of p38 MAP kinase."[8] Journal of Medicinal Chemistry. Link

  • Liverton, N. J., et al. (1999). "Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase." Journal of Medicinal Chemistry. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Tocris Bioscience. "SB 203580 Product Information & Biological Activity." Link

Sources

Mastering the Solid State: Application Notes and Protocols for the Crystallization of Imidazole-Substituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystallinity in Drug Development

Imidazole-substituted pyridine derivatives are a cornerstone of modern medicinal chemistry, with applications ranging from oncology to infectious diseases.[1][2][3][4][5] The therapeutic efficacy and manufacturability of these active pharmaceutical ingredients (APIs) are intrinsically linked to their solid-state properties. Crystalline materials offer superior stability, purity, and reproducible dissolution profiles compared to their amorphous counterparts. Therefore, the ability to control the crystallization process is not merely a matter of academic interest but a critical step in the development of safe and effective medicines.

This comprehensive guide provides a detailed exploration of crystallization methods tailored for imidazole-substituted pyridine derivatives. Moving beyond generic protocols, this document delves into the underlying principles governing the crystallization of these N-heterocycles, with a particular emphasis on the influential role of hydrogen bonding. The following sections offer a suite of techniques, from foundational methods to advanced troubleshooting, to empower researchers in obtaining high-quality single crystals suitable for structural elucidation and further solid-state characterization.

Fundamental Principles: Understanding the Crystallization Cascade

Crystallization is a two-step process involving nucleation and crystal growth.[6] For imidazole-substituted pyridine derivatives, the interplay of intermolecular forces, particularly hydrogen bonding and π-π stacking, dictates the efficiency of these steps.

The Power of Hydrogen Bonding: The nitrogen atoms in both the imidazole and pyridine rings are potent hydrogen bond acceptors. This characteristic profoundly influences their interaction with solvents and other molecules.[7][8][9] Protic solvents, such as alcohols and water, can form strong hydrogen bonds with the derivative, influencing its solubility and the subsequent crystal packing.[8] Conversely, aprotic solvents will interact differently, primarily through dipole-dipole interactions. The strategic selection of solvents to either promote or judiciously inhibit hydrogen bonding is a key aspect of successful crystallization.[10]

Purity is Paramount: It is a common misconception that crystallization is a primary purification technique. While it does enhance purity, attempting to crystallize an impure compound is often a futile exercise. Impurities can disrupt the crystal lattice, leading to the formation of oils, amorphous solids, or preventing crystallization altogether. A purity of at least 90-95% is recommended before attempting crystallization for single-crystal X-ray diffraction. For imidazole-substituted pyridine derivatives, which are often basic, an acid-base extraction can be an effective final purification step to remove non-basic impurities.[11]

Crystallization Methodologies: A Practical Guide

There is no universal "best method" for crystallization; the optimal technique is highly dependent on the specific properties of the compound and the chosen solvent system. The following methods are presented in order of increasing complexity, with detailed protocols and guidance on their application.

Slow Evaporation: The Simplest Approach

Slow evaporation is often the first method attempted due to its simplicity. It is most effective when the compound is moderately soluble in a relatively volatile solvent.

Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to supersaturation and subsequent crystal formation. A slow evaporation rate is crucial for the growth of large, well-ordered crystals.[12][13]

Protocol:

  • Prepare a nearly saturated solution of the imidazole-substituted pyridine derivative in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like hexane/ethyl acetate) in a clean vial.

  • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial). This removes any particulate matter that could act as unwanted nucleation sites.

  • Cover the vessel with a cap or parafilm with a few needle-sized perforations to allow for slow solvent evaporation.[13]

  • Place the vessel in a vibration-free location and allow it to stand undisturbed.

  • Monitor for crystal growth over several days to weeks.

Table 1: Recommended Solvents for Slow Evaporation of Imidazole-Substituted Pyridine Derivatives

Solvent(s)PolarityBoiling Point (°C)Rationale
EthanolPolar, Protic78Good for compounds with hydrogen bond donating/accepting groups.[3]
Ethyl AcetatePolar, Aprotic77A versatile solvent for a range of polarities.
Dichloromethane (DCM)Moderately Polar, Aprotic40Use with caution due to high volatility; can lead to rapid crystallization.
AcetonePolar, Aprotic56Another volatile option, handle with care.
TolueneNonpolar, Aprotic111Can promote crystallization through π-π stacking interactions.[10]
Hexane/Ethyl AcetateMixtureVariableA common mixture to fine-tune solubility.[14]
WaterVery Polar, Protic100Suitable for highly polar derivatives.[14]

Experimental Workflow for Crystallization Methods

Crystallization_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Techniques cluster_outcome Outcome cluster_analysis Analysis Prep Pure Compound (>95%) Dissolve Dissolve in Appropriate Solvent Prep->Dissolve Filter Filter Solution Dissolve->Filter SlowEvap Slow Evaporation Filter->SlowEvap VaporDiff Vapor Diffusion Filter->VaporDiff Cooling Slow Cooling Filter->Cooling Crystals High-Quality Crystals SlowEvap->Crystals Troubleshoot No Crystals / Poor Quality SlowEvap->Troubleshoot VaporDiff->Crystals VaporDiff->Troubleshoot Cooling->Crystals Cooling->Troubleshoot XRD X-Ray Diffraction Crystals->XRD

Caption: General workflow for crystallization experiments.

Vapor Diffusion: The Gentle Giant

Vapor diffusion is a highly effective technique, particularly for small amounts of material.[13] It allows for a very slow approach to supersaturation, often yielding high-quality crystals. There are two main variations: liquid-vapor and solid-vapor diffusion. The most common is liquid-vapor diffusion.

Causality: This method involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The more volatile anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Protocol (Liquid-Vapor Diffusion):

  • Dissolve the imidazole-substituted pyridine derivative in a minimal amount of a "good" solvent (less volatile) in a small, open vial.

  • Place this small vial inside a larger, sealable container (e.g., a jar or a larger vial).

  • Add a larger volume of a "poor" solvent (more volatile) to the bottom of the larger container, ensuring the level is below the top of the small vial.

  • Seal the larger container and leave it undisturbed.

  • The anti-solvent vapor will slowly diffuse into the solution, leading to crystal growth over days to weeks.

Table 2: Common Solvent/Anti-Solvent Pairs for Vapor Diffusion

"Good" Solvent (less volatile)"Poor" Solvent (more volatile)
TolueneHexane
DichloromethanePentane
Tetrahydrofuran (THF)Hexane
MethanolDiethyl Ether
N,N-Dimethylformamide (DMF)Water
Dimethyl Sulfoxide (DMSO)Acetone

Logical Flow for Vapor Diffusion Setup

Vapor_Diffusion_Setup Start Start Dissolve Dissolve Compound in 'Good' Solvent (Inner Vial) Start->Dissolve PlaceInner Place Inner Vial in Larger Container Dissolve->PlaceInner AddAntiSolvent Add 'Poor' Solvent to Larger Container PlaceInner->AddAntiSolvent Seal Seal Container AddAntiSolvent->Seal Incubate Incubate Undisturbed Seal->Incubate Crystals Crystals Form Incubate->Crystals

Caption: Step-by-step logic for setting up a vapor diffusion experiment.

Slow Cooling: Leveraging Temperature-Dependent Solubility

This classical recrystallization technique can be adapted to grow single crystals by carefully controlling the cooling rate. It is ideal for compounds that exhibit a significant difference in solubility at high and low temperatures.[10][15]

Causality: A saturated solution at an elevated temperature becomes supersaturated as it is slowly cooled, leading to crystallization. A slow cooling rate is essential to prevent rapid precipitation and promote the growth of larger crystals.[9]

Protocol:

  • Prepare a saturated solution of the imidazole-substituted pyridine derivative in a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point).

  • Ensure all the solid has dissolved. If necessary, add a minimal amount of additional hot solvent.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. To slow the cooling process, the flask can be placed in a Dewar flask containing warm water or insulated with glass wool.

  • Once at room temperature, the solution can be transferred to a refrigerator and then a freezer to maximize crystal yield.

Troubleshooting Common Crystallization Challenges

Even with carefully planned experiments, crystallization can be challenging. The following table outlines common problems and potential solutions.

Table 3: Troubleshooting Guide for Crystallization

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated.Concentrate the solution by slow evaporation or add a small amount of anti-solvent.[11][16]
Compound is too soluble in the chosen solvent.Try a different solvent or a solvent/anti-solvent mixture.[11]
Nucleation is inhibited.Scratch the inside of the vial with a glass rod to create nucleation sites. Add a seed crystal if available.[16]
"Oiling Out" Compound is coming out of solution above its melting point.Re-dissolve the oil by heating and add more of the "good" solvent to lower the saturation temperature. Cool more slowly.[16]
Presence of impurities.Further purify the compound. A charcoal treatment can sometimes remove colored impurities that promote oiling.[16]
Rapid Precipitation/Powder Formation Solution is too concentrated.Add more solvent to the hot solution before cooling.[14]
Cooling rate is too fast.Insulate the crystallization vessel to slow down the cooling process.
Poor Crystal Quality Rapid crystal growth.Slow down the crystallization process by using a slower evaporation rate, a slower cooling rate, or adjusting the solvent/anti-solvent ratio in vapor diffusion.
Vibrations or disturbances.Ensure the crystallization setup is in a quiet, stable environment.[13]

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_no_crystals Solutions for No Crystals cluster_oiling_out Solutions for Oiling Out cluster_powder Solutions for Powder Formation Start Crystallization Outcome NoCrystals No Crystals Start->NoCrystals Problem OilingOut Oiling Out Start->OilingOut Problem Powder Powder Formation Start->Powder Problem GoodCrystals Good Crystals Start->GoodCrystals Success Concentrate Concentrate Solution NoCrystals->Concentrate ChangeSolvent Change Solvent NoCrystals->ChangeSolvent InduceNucleation Induce Nucleation (Scratch/Seed) NoCrystals->InduceNucleation AddSolvent Add More 'Good' Solvent OilingOut->AddSolvent SlowerCooling Cool More Slowly OilingOut->SlowerCooling Purify Further Purification OilingOut->Purify Dilute Dilute Solution Powder->Dilute SlowGrowth Slow Down Growth Rate Powder->SlowGrowth

Caption: A decision tree for troubleshooting common crystallization issues.

Conclusion: A Pathway to Crystalline Success

The crystallization of imidazole-substituted pyridine derivatives is a multifactorial process that requires a blend of theoretical understanding and empirical skill. By appreciating the central role of hydrogen bonding and systematically applying the methods of slow evaporation, vapor diffusion, and slow cooling, researchers can significantly increase their chances of obtaining high-quality single crystals. This guide provides the foundational knowledge and practical protocols to navigate the challenges of crystallization and unlock the full potential of these vital pharmaceutical compounds.

References

  • Influence of hydrogen bonds on edge-to-face interactions between pyridine molecules. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Influence of Hydrogen Bonds and π–π Interactions on the Fluorescence of Crystalline (N-Alkylpyridyl)enamino-pyrrolo[2,3-b]quinoxalin-2-one Derivatives. (2022, February 21). Crystal Growth & Design. Retrieved February 24, 2026, from [Link]

  • Hydrogen Bonding Behavior Of Pyridine In Biological And Chemical Systems. (n.d.). RJ Wave. Retrieved February 24, 2026, from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Intramolecular H‚‚‚H Interactions for the Crystal Structures of [4-((E)-But-1-enyl)-2,6-dimethoxyphenyl]pyridine-3-carboxy. (n.d.). CORE. Retrieved February 24, 2026, from [Link]

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2-a]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. (n.d.). International Union of Crystallography. Retrieved February 24, 2026, from [Link]

  • N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. (2023, April 14). MDPI. Retrieved February 24, 2026, from [Link]

  • Influence of Hydrogen Bonding Interactions Between New Pyridine Derivatives and 4-N-Alkyloxybenzoic Acids on Mesomorphism. (2025, June 12). Preprints.org. Retrieved February 24, 2026, from [Link]

  • Synthesis and crystal structures of two cocrystals of imidazo[1,2- a ]pyridine-3-carbonitrile with nitro-substituted benzoic acid and phenol. (2025, September 2). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Guide for crystallization. (n.d.). Google.
  • Imidazopyridine derivatives, their preparation and therapeutical use. (n.d.). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved February 24, 2026, from [Link]

  • Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. (2019, January 30). PMC. Retrieved February 24, 2026, from [Link]

  • Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. (2014, February 16). ACS Publications. Retrieved February 24, 2026, from [Link]

  • (PDF) N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. (2023, April 9). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. (2023, November 30). MDPI. Retrieved February 24, 2026, from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021, January 20). Letters in Applied NanoBioScience. Retrieved February 24, 2026, from [Link]

  • STUDIES ON GROWTH, STRUCTURAL AND OPTICAL PROPERTIES OF LINEAR ORGANIC SINGLE CRYSTAL IMIDAZOLE. (n.d.). TSI Journals. Retrieved February 24, 2026, from [Link]

  • Ionic Liquid-Derived Organic–Inorganic Cocrystal: Synthesis, Crystal Structure, and Its Applications toward Dye Removal and Antidiabetic Activities. (2025, November 10). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021, December 14). ACS Omega. Retrieved February 24, 2026, from [Link]

  • New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. (2014, April 22). PubMed. Retrieved February 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine is a heterocyclic compound with structural motifs common in medicinal chemistry and drug discovery. A frequent challenge encountered by researchers is achieving complete and stable dissolution of this compound in dimethyl sulfoxide (DMSO), the gold-standard solvent for compound library storage and high-throughput screening.[1] This guide provides a comprehensive, question-driven approach to troubleshooting and overcoming solubility issues, grounded in established physicochemical principles. We will explore the causality behind each experimental step, ensuring you can make informed decisions to maintain the integrity of your sample and the reliability of your downstream assays.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the common issues observed during the dissolution of this compound in DMSO.

Q1: My compound is not fully dissolving in DMSO at room temperature, even after vortexing. What are the immediate next steps?

Answer: Initial insolubility at ambient temperature is a common first hurdle. The primary cause is that the kinetic energy at room temperature is insufficient to overcome the crystal lattice energy of the solid compound.

Senior Scientist's Insight & Recommendations: Your first recourse should be to apply mechanical energy, followed by controlled thermal energy.

  • Prolonged Vortexing: Continue vortexing for 2-5 minutes. Ensure the vortex is vigorous enough to create a cone-shaped depression in the liquid, maximizing mechanical agitation.

  • Sonication: If vortexing fails, proceed to sonication.[2] A bath sonicator is preferred as it provides uniform energy distribution. Sonicate in short bursts (e.g., 5-10 minutes) and visually inspect for dissolution. This method uses high-frequency sound waves to create micro-cavitations, which collapse and generate localized energy to break apart solid particles.

Q2: Is it safe to heat my compound in DMSO? What are the recommended temperature and time limits?

Answer: Yes, gentle heating is a highly effective method for increasing solubility.[2] The added thermal energy increases the kinetic energy of both the solvent and solute molecules, promoting the dissolution process. However, this must be done with caution to avoid compound degradation.

Senior Scientist's Insight & Recommendations: DMSO itself is thermally stable at lower temperatures but can begin to decompose near its boiling point (189°C), and this decomposition can be accelerated by the presence of other reagents.[3][4] More importantly, the compound itself may be heat-labile.

  • Recommended Protocol: Use a water bath or heating block set to a temperature between 37°C and 50°C .[2] Heat for intervals of 10-15 minutes, vortexing between intervals.

  • Critical Precaution: Never heat above 60°C unless you have specific data on the thermal stability of your compound. Exceeding this can risk thermal degradation, which may not be visually apparent but can significantly impact biological activity. Always prepare a small test sample first if you are uncertain.

Q3: I've achieved dissolution with heating, but my compound precipitates out after cooling or upon storage. What is happening?

Answer: This indicates you have created a supersaturated solution. The higher temperature allowed the DMSO to dissolve more solute than it can thermodynamically hold at a lower temperature (e.g., room temperature or 4°C). As the solution cools, the solubility limit decreases, and the excess compound crashes out of solution.

Senior Scientist's Insight & Recommendations: A supersaturated solution is inherently unstable and unsuitable for quantitative assays.

  • Re-dissolve and Dilute: Re-heat the solution to dissolve the precipitate, and then immediately dilute it with more DMSO to a concentration that is stable at your intended storage temperature.

  • Determine Practical Solubility: This event provides valuable data. It tells you that the initial target concentration is too high for stable storage. You must work at or below the concentration that remains in solution after cooling.

  • Consider Co-solvents: If a higher concentration is absolutely necessary, this is a strong indication that you should explore a co-solvent system (see Q5).

Q4: Could the purity or water content of my DMSO be the problem?

Answer: Absolutely. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water contamination can significantly alter its solvent properties.

Senior Scientist's Insight & Recommendations: For many organic molecules, the presence of water in DMSO can decrease solubility.

  • Best Practice: Always use high-purity, anhydrous DMSO (≥99.9%) from a freshly opened bottle or a bottle that has been properly stored with desiccant.

  • Storage: Once opened, seal the DMSO bottle tightly, preferably with paraffin film around the cap, and store it in a dry environment (a desiccator is ideal). Avoid leaving the bottle open to the air for extended periods.

Q5: When should I consider using a co-solvent, and what are good options to pair with DMSO?

Answer: A co-solvent should be considered when mechanical and thermal methods are insufficient to achieve a stable solution at the desired concentration. The goal of a co-solvent is to modify the overall polarity of the solvent system to better match the solute.

Senior Scientist's Insight & Recommendations: The structure of this compound has both polar (imidazole) and non-polar (chloromethoxypyridine) characteristics. A co-solvent can help bridge this polarity gap.

  • Common Co-solvents: For increasing the solubility of compounds in DMSO for biological assays, common choices include PEG 400 (Polyethylene glycol 400), N-methyl-2-pyrrolidone (NMP), or even specific aqueous buffers if the final application allows.[1][5]

  • Testing Ratios: Start with a small percentage of co-solvent, for example, a 9:1 (v/v) ratio of DMSO to your chosen co-solvent. Prepare small test vials with varying ratios (e.g., 8:2, 7:3) to determine the optimal system empirically.

  • Downstream Compatibility: Always ensure the co-solvent is compatible with your downstream application (e.g., cell-based assays, enzymatic assays). The final concentration of any organic solvent in a biological assay should typically be kept low, often below 0.5%, to avoid solvent-induced artifacts.[2]

Experimental Protocols & Data

Protocol 1: Systematic Solubility Enhancement Workflow

This protocol provides a step-by-step workflow to systematically address solubility issues.

  • Preparation: Accurately weigh the compound and add the calculated volume of anhydrous DMSO to reach the target concentration.

  • Step 1 (Ambient Mechanical): Vortex the sample vigorously for 3 minutes. Visually inspect against a bright light for any undissolved particulates. If dissolved, proceed to storage. If not, proceed to Step 2.

  • Step 2 (Sonication): Place the vial in a bath sonicator for 10 minutes. After sonication, vortex for 1 minute and visually inspect. If dissolved, proceed to storage. If not, proceed to Step 3.

  • Step 3 (Controlled Heating): Place the vial in a water bath or heat block set to 40°C for 15 minutes. Remove and vortex for 1 minute. Visually inspect. If dissolved, allow it to cool to room temperature for at least 1 hour to check for precipitation (see Q3). If stable, proceed to storage.

  • Step 4 (Re-evaluation): If the compound remains insoluble or precipitates upon cooling, your target concentration is too high for DMSO alone. Either reduce the concentration or proceed to Protocol 2.

Protocol 2: Co-Solvent System Evaluation
  • Co-Solvent Selection: Choose a co-solvent compatible with your final assay (e.g., PEG 400).

  • Stock Preparation: Prepare several small, identical aliquots of your dry compound.

  • Solvent Blend Preparation: Create a series of DMSO:Co-solvent blends (e.g., 95:5, 90:10, 80:20 by volume).

  • Dissolution Testing: Add the different solvent blends to the compound aliquots to achieve the same target concentration.

  • Evaluation: Use the steps from Protocol 1 (Vortex, Sonicate, Heat) on each blend to identify the system that provides complete and stable dissolution with the least energy input.

Table 1: Summary of Solubility Enhancement Techniques
MethodMechanism of ActionRecommended ParametersProsCons & Cautions
Vortexing Mechanical Agitation2-5 min, vigorous settingSimple, rapid, low risk of degradationOften insufficient for highly crystalline compounds
Sonication Acoustic Cavitation5-15 min cyclesMore energetic than vortexing; effective for breaking up aggregatesCan generate localized heat; potential for aerosolization
Gentle Heating Increased Kinetic Energy37-50°C, 10-20 min cyclesHighly effective for many compoundsRisk of compound degradation ; can create unstable supersaturated solutions
Co-Solvency Polarity ModificationStart with 5-10% co-solventCan achieve higher stable concentrationsCo-solvent must be compatible with downstream assays; requires optimization

Visualization of Troubleshooting Workflow

The following diagram outlines the logical decision-making process for addressing solubility challenges with this compound.

G cluster_0 start Start: Compound + DMSO vortex Vortex @ RT (3 min) start->vortex inspect1 Visually Inspect vortex->inspect1 sonicate Sonicate (10 min) inspect1->sonicate Particulates Remain success Stable Solution Achieved (Store Appropriately) inspect1->success Fully Dissolved inspect2 Visually Inspect sonicate->inspect2 heat Heat to 40°C (15 min) inspect2->heat Particulates Remain inspect2->success Fully Dissolved inspect3 Visually Inspect heat->inspect3 cool Cool to RT (1 hr) inspect3->cool Dissolved when Hot fail Insoluble or Precipitates inspect3->fail Still Insoluble inspect4 Check for Precipitate cool->inspect4 inspect4->success No Precipitate inspect4->fail Precipitate Forms reconsider Reduce Concentration OR Use Co-Solvent Protocol fail->reconsider

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

References

  • Dimethyl sulfoxide - Wikipedia. Available at: [Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. Available at: [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available at: [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Available at: [Link]

  • Innovative Applications of DMSO. Available at: [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. Available at: [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PMC. Available at: [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

  • DMSO Physical Properties - gChem. Available at: [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - PubMed. Available at: [Link]

  • The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties - Regulations.gov. Available at: [Link]

  • Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Available at: [Link]

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Overcoming regioselectivity issues in 3-position pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of regioselective functionalization at the C3-position of pyridine. This content is structured as a Tier-3 Technical Support resource, designed for bench scientists requiring actionable troubleshooting and mechanistic insight.

Ticket Subject: Overcoming Regioselectivity & Reactivity Locks in 3-Substituted Pyridines Status: Active Support Level: Advanced (Tier 3)

Diagnostic Overview: The "Pyridine Problem"

Users frequently report two primary failure modes when attempting C3-functionalization:

  • Reactivity Dead-End: The ring is too electron-deficient for standard Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity Drift: Reagents preferentially attack the C2 (ortho) or C4 (para) positions due to electronic bias (Nucleophilic attack/Minisci) or coordination effects (Lithiation).

Interactive Decision Matrix

Use the following logic flow to determine the correct methodology for your specific substrate constraints.

Pyridine_Logic Start Target: C3-Functionalized Pyridine Q1 Is the Pyridine Ring Already Substituted? Start->Q1 Branch_Yes Is C2/C6 Blocked? Q1->Branch_Yes Yes Branch_No Method: Ir-Catalyzed C-H Borylation (Steric Control) Q1->Branch_No No (Parent Pyridine) Q_Halogen Does it have a C2/C4 Halogen? Branch_Yes->Q_Halogen Yes Q_Electronic Risk: Catalyst Poisoning (N-coordination) Branch_Yes->Q_Electronic No (C2-H exists) Method_Dance Method: Halogen Dance (Thermodynamic Lithiation) Q_Halogen->Method_Dance Yes Method_Ir Method: Ir-Catalyzed Borylation (Requires Steric Bulk) Q_Halogen->Method_Ir No Sol_Lewis Pre-complexation with Lewis Acid (BF3) or N-Oxide Route Q_Electronic->Sol_Lewis Solution

Figure 1: Strategic decision tree for selecting the optimal C3-functionalization pathway based on substrate substitution patterns.

Module A: Iridium-Catalyzed C-H Activation

The Standard for Direct C3-H Functionalization

The Issue: "My catalyst is dying, or I'm getting C4 mixtures."

Iridium-catalyzed borylation (Hartwig-Miyaura type) is the most reliable method for C3 functionalization, but it is governed strictly by sterics , not electronics.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
0% Conversion N-Coordination: The pyridine nitrogen lone pair binds to the Iridium center, poisoning the catalyst.Use 2-Substituted Pyridines: A substituent at C2 sterically prevents N-Ir coordination.Alternative: Use a Lewis Acid (e.g., BF₃·OEt₂) to pre-complex the nitrogen before adding the catalyst.
C3/C4 Mixture Lack of Steric Bias: If C2 is blocked, C4 and C5 (equivalent to C3) are sterically similar.Ligand Switch: Switch from standard dtbpy to bulkier bipyridine ligands (e.g., tmpbpy) to enforce higher steric sensitivity.Directing Groups: Use a C2-silyl group which can be removed later (protodesilylation).
C2 Borylation Unusual Electronic Effects: Rare, but occurs with specific directing groups.Check Ligand: Ensure you are using a bipyridine-type ligand (dtbpy). Monodentate phosphines often lead to ortho-selectivity.
Validated Protocol: C3-Borylation of 2-Substituted Pyridines

Based on Hartwig et al. (2002) and subsequent optimizations.

  • Setup: In a glovebox (N₂ atmosphere), charge a reaction vial with:

    • Substrate: 2-phenylpyridine (1.0 equiv)

    • Boron Source: B₂pin₂ (0.5 equiv - Note: Pyridine is often used as solvent/excess)

    • Pre-catalyst: [Ir(cod)(OMe)]₂ (1.5 mol%)

    • Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Reaction: Seal and heat to 80 °C for 16 hours.

  • Workup: Evaporate volatiles. The resulting pinacol boronate is often stable enough for silica chromatography (unlike C2-boronates which are unstable).

  • Causality: The 2-phenyl group blocks the N-atom from poisoning the Ir center AND blocks the C2 position, forcing borylation to the sterically accessible C4 or C5 (C3) positions.

Module B: The Halogen Dance (Lithiation)

The "Magic Trick" for Moving Substituents

The Issue: "I lithiated my 2-halo-3-halopyridine, but the electrophile added to the wrong spot."

The Halogen Dance (HD) relies on the thermodynamic equilibration of lithiated species. If you quench too early or at the wrong temperature, you trap the kinetic product, not the thermodynamic (C3/C4 rearranged) product.

Mechanism Visualization

The reaction is driven by the stability of the lithiated intermediate.[1] A carbanion flanked by two halogens (or a halogen and a directing group) is more stable than one flanked by H and halogen.

Halogen_Dance Substrate 2-Cl-3-Br-Pyridine Kinetic Kinetic Species (Lithiated at C4) Substrate->Kinetic LDA, -78°C (Fast) Thermo Thermodynamic Species (Lithiated at C3) Kinetic->Thermo Equilibration (The Dance) Product C3-Functionalized (Dance Product) Thermo->Product Electrophile (E+)

Figure 2: The Halogen Dance mechanism.[1][2] The "Dance" (isomerization) occurs because the C3-lithio species (flanked by Cl and Br) is thermodynamically more stable than the C4-lithio species.

Troubleshooting Guide
SymptomDiagnosisSolution
No Migration (Kinetic Product) Temperature too low / Time too short. You trapped the initial lithiation at C4 (or C6) before the dance occurred.Warm Up: Initiate lithiation at -78°C, then warm to -40°C or -20°C for 30-60 mins to allow equilibration before adding the electrophile.
Poly-halogenation / Scrambling "Tubing" Effect. In batch, local concentration gradients cause intermolecular halogen transfer between substrate and product.Inverse Addition: Add the base slowly to the substrate. Flow Chemistry: This reaction is ideal for microreactors where mixing is instantaneous, preventing side-reactions.
Validated Protocol: Halogen Dance on 2-Chloro-3-Bromopyridine
  • Reagents: 2-chloro-3-bromopyridine (1 equiv), LDA (1.1 equiv).

  • Lithiation: Add LDA dropwise to substrate in THF at -78 °C .

  • The Dance: Stir for 30 mins. Crucial: Allow temperature to rise to -40 °C for 15 mins. This drives the equilibrium to the thermodynamically stable 3-lithio-2-chloro-4-bromo species (or similar depending on specific stabilization).

  • Quench: Add Electrophile (e.g., MeOH, aldehyde) at -40 °C.

Module C: Radical Approaches (Minisci & Zincke)

Overcoming the C2/C4 Bias

The Issue: "Minisci reaction is only giving me C2-alkylated pyridine."

Standard Minisci reactions utilize nucleophilic alkyl radicals, which attack the most electron-deficient positions (C2/C4). You cannot force a standard Minisci to C3 without structural modification.

Advanced Workaround: The Zincke Imine Strategy

To access C3 via radical chemistry, you must invert the electronics of the pyridine ring or use a specific "Zincke" intermediate that allows for radical addition at C3 followed by elimination.

FAQ: Can I use transient directing groups? Yes, but they are complex. A more robust modern approach is transforming the pyridine into a Zincke imine (activated pyridinium salt), which can undergo regioselective C3-functionalization with radicals or nucleophiles due to the disruption of aromaticity.

References & Authority

The protocols and mechanisms described above are grounded in the following authoritative sources:

  • Iridium-Catalyzed Borylation Mechanism & Selectivity

    • Source: Hartwig, J. F., et al. "Iridium-Catalyzed C-H Borylation of Pyridines." Journal of the American Chemical Society.

    • Key Insight: Establishes steric governance over electronic control in Ir-catalyzed systems.

  • The Halogen Dance Mechanism

    • Source: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews.

    • Key Insight: Defines thermodynamic stability of lithiated intermediates as the driving force.

  • Minisci Reaction Selectivity

    • Source: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm.

    • Key Insight: Explains the inherent C2/C4 selectivity of nucleophilic radicals.

  • Zincke Imine C3 Functionalization

    • Source: McNally, A., et al. "Selective C–H functionalization of pyridines via Zincke imines."[3] Science.

    • Key Insight: A modern method to overcome the classical electronic bias of the pyridine ring.[4]

End of Technical Support Guide. For further assistance with specific substrates, please consult the "Advanced Synthesis" internal database.

Sources

Technical Support Center: Purification of Polar Pyridine-Imidazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-IMD-402 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Polar-Basic" Paradox

Welcome to the technical support hub for nitrogen-heterocycle purification. You are likely here because your pyridine-imidazole targets are failing on standard C18 protocols.

The Root Cause: Pyridine (


) and Imidazole (

) present a dual challenge:[1]
  • Polarity: They are too hydrophilic for standard C18 retention, often eluting in the void volume (

    
    ).
    
  • Basicity: At typical HPLC pH (2–3), both are positively charged. They engage in strong cation-exchange interactions with residual silanols (

    
    ) on the column hardware and packing, causing severe peak tailing.
    

This guide provides a tiered troubleshooting protocol to resolve these issues, moving from standard modifications to advanced stationary phase selection.

Tier 1: Troubleshooting Peak Tailing (The Silanol War)

Symptom: Your compound elutes with a "shark fin" shape—sharp front, long dragging tail. Diagnosis: Unwanted secondary interaction between the protonated imidazole nitrogen and deprotonated surface silanols.

Mechanism of Failure

Standard silica supports have a surface


 of ~3.8–4.5.
  • Condition: Mobile phase pH 3.0 (Formic acid).

  • Result: Pyridine/Imidazole are protonated (

    
    ). ~50% of surface silanols are deprotonated (
    
    
    
    ).
  • Effect: The column acts like a weak cation exchanger, holding the base indefinitely.

The "Tea-Time" Protocol (Silanol Blocking)

If you must use a standard silica C18 column, you need a "sacrificial base" to occupy the silanol sites.

Step-by-Step:

  • Select Modifier: Triethylamine (TEA).[2] It is sterically smaller than most drug targets and has a high

    
     (10.75), making it an aggressive silanol binder.
    
  • Concentration: Add 5–10 mM TEA to both Mobile Phase A (Aqueous) and B (Organic).

  • pH Adjustment: You must titrate the TEA-containing aqueous phase back to pH 3.0–4.0 using Phosphoric Acid or TFA.

    • Why? If you don't adjust pH, the high basicity of TEA will dissolve standard silica columns.

Warning: TEA is not LC-MS compatible (severe signal suppression). For LC-MS, use Ammonium Acetate (10–20 mM) as a weaker, but volatile, alternative.

Tier 2: Advanced Method Development (High pH Strategy)

Symptom: Poor retention (


) and low loading capacity.
Solution:  De-ionize the molecule. Neutral bases retain better on C18 and load 10–20x higher than their charged counterparts.
The High pH Protocol

By raising the pH to 10.0, you suppress the ionization of both Pyridine and Imidazole.

  • Pyridine (

    
     5.2):  99.9% Neutral at pH 10.
    
  • Imidazole (

    
     7.0):  99.9% Neutral at pH 10.
    

Critical Requirement: You cannot use standard silica. You must use Hybrid Silica (e.g., Waters XBridge/BEH, Agilent Poroshell HPH, Phenomenex Gemini) or Polymer phases.

Workflow:

  • Column: Hybrid C18 (Ethylene-Bridged Silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 60% B.

Data Comparison:

ParameterLow pH (Formic Acid)High pH (Ammonium Bicarb)
Analyte State Cationic (

)
Neutral (

)
Retention Mechanism Hydrophobic + Ionic (Tailing)Pure Hydrophobic
Peak Shape Asymmetric (Tailing Factor > 1.5)Symmetrical (Tailing Factor < 1.2)
Loading Capacity Low (Coulombic Repulsion)High (Max Solubility)

Tier 3: Alternative Stationary Phases (When C18 Fails)

If your compound is too polar even for High pH C18 (LogP < 0), you must switch separation modes.

Decision Logic Diagram

G Start Start: Polar Basic Compound CheckLogP Check LogP Value Start->CheckLogP LogP_Pos LogP > 0 (Moderately Polar) CheckLogP->LogP_Pos Yes LogP_Neg LogP < 0 (Highly Polar) CheckLogP->LogP_Neg No RP_Strategy Reversed Phase Strategy LogP_Pos->RP_Strategy HILIC_Strategy HILIC Strategy LogP_Neg->HILIC_Strategy Hybrid 1. Use Hybrid C18 2. pH 10 Mobile Phase 3. De-protonates bases RP_Strategy->Hybrid PolarEmbedded Option B: Polar-Embedded C18 (Shields Silanols) RP_Strategy->PolarEmbedded BareSilica Column: Bare Silica or Amide MP: ACN/Water/Ammonium Acetate HILIC_Strategy->BareSilica Equilibration CRITICAL: Long Equilibration (20-30 Column Volumes) BareSilica->Equilibration

Caption: Decision matrix for selecting separation mode based on hydrophobicity (LogP).

HILIC (Hydrophilic Interaction Liquid Chromatography)

For Pyridine-Imidazoles with LogP < -0.5.

  • Column: Bare Silica or Amide-bonded.

  • Mobile Phase: High Organic start (95% ACN).

  • Mechanism: Partitioning into a water-enriched layer on the silica surface.

  • Troubleshooting Tip: HILIC requires massive equilibration. If retention times drift, increase equilibration time between injections to 20 column volumes.

Frequently Asked Questions (FAQs)

Q1: Can I use Ion-Pairing Reagents (IPR) like Hexanesulfonate?

  • Answer: Yes, but with extreme caution. Sulfonates form strong neutral complexes with protonated imidazoles, increasing retention on C18.

  • The Downside: They are "sticky." Once you put sulfonate on a column, that column is dedicated to IPR forever. It also contaminates LC-MS sources, requiring days of cleaning. Use only for UV-detection methods if High pH fails.

Q2: My peak splits into two when I inject. Why?

  • Root Cause: Solvent Mismatch.[2] You likely dissolved your polar sample in 100% DMSO or Methanol, but your gradient starts at 95% Water. The sample "crashes" or travels faster than the mobile phase.

  • Fix: The "Sandwich Injection."

    • Air Gap

    • Weak Solvent (Water)

    • Sample

    • Weak Solvent (Water)

    • Or: Dilute sample 1:1 with water before injection.

Q3: Why does my Imidazole tail more than my Pyridine?

  • Answer:

    
     difference. At pH 4–5, Pyridine (
    
    
    
    5.2) is partially neutral, while Imidazole (
    
    
    7.0) is fully charged. The Imidazole interacts more aggressively with silanols. You must go to pH > 8.0 to silence the Imidazole.

References

  • Waters Corporation. High pH Stability of Hybrid Silica Columns. Waters Application Notes. Link

  • Agilent Technologies. Method Development for Basic Compounds using High pH. Agilent Technical Guides. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A. Link

  • Chromedia. Silanol Activity and Peak Tailing in HPLC. Chromedia Analytical Sciences. Link

  • Neue, U. D., et al. (1999). Peak Tailing and Retention Behavior of Basic Compounds.[3][4] Journal of Chromatography A. Link

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of Chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, yet its application to heteroaryl chlorides, particularly chloropyridines, remains a significant challenge for many researchers.[1] The inherent properties of these substrates—a strong carbon-chlorine bond and the potential for catalyst inhibition by the pyridine nitrogen—necessitate a more nuanced and informed approach to reaction optimization.[2][3]

This guide is structured to serve as a virtual technical support center. It moves beyond generic protocols to address the specific, recurring issues encountered in the lab. Here, we dissect the "why" behind common failures and provide a logical framework for troubleshooting, empowering you to systematically optimize your reactions for maximum yield and reproducibility.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is paramount for effective troubleshooting. Each step presents a potential bottleneck, especially when working with challenging substrates like chloropyridines.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Rate-limiting for chlorides PdII_Complex R¹-Pd(II)(X)L_n OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano R¹-Pd(II)(R²)L_n Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (Chloropyridine) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why are chloropyridines such challenging substrates for Suzuki-Miyaura coupling?

A1: There are two primary reasons. First, the carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step (often the rate-limiting step) more difficult.[2] This requires more active, electron-rich catalyst systems. Second, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation, an issue often termed the "2-pyridyl problem".[2][3][4]

Q2: What are the most common side reactions and how can they be minimized?

A2: The three most prevalent side reactions are:

  • Protodeboronation: The boronic acid reacts with a proton source (often water) to replace the C-B bond with a C-H bond, rendering it inactive. This is exacerbated by high temperatures and certain aqueous bases.[2][5] Minimization strategies include using anhydrous solvents, potassium trifluoroborate salts which are more stable, or using milder bases like KF.[6]

  • Dehalogenation (Hydrodechlorination): The chloropyridine starting material is reduced, replacing the C-Cl bond with a C-H bond. This can be promoted by strong bases, certain solvents (like alcohols), or high temperatures.[2][7] Using a less aggressive base or changing the solvent system can mitigate this.

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct (R²-R²). This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is reduced in situ.[2][8] Rigorous degassing of the reaction mixture and using a Pd(0) source like Pd(PPh₃)₄ can reduce homocoupling.[8]

Q3: How does the position of the chlorine atom (2-, 3-, or 4-position) affect reactivity?

A3: The position is critical. 2-chloropyridines are notoriously difficult due to the proximity of the nitrogen atom, which strongly promotes catalyst inhibition (the "2-pyridyl problem").[3][4][9] They often require highly specialized, bulky ligands to sterically shield the palladium center. 4-chloropyridines are generally more reactive than 2- or 3-chloropyridines due to electronic effects. The electron-withdrawing nature of the pyridine nitrogen is most strongly felt at the 4-position, making the C-Cl bond more susceptible to oxidative addition. 3-chloropyridines fall in between in terms of reactivity.[10]

Troubleshooting Guide: From Failed Reactions to High Yields

Problem: Low or No Conversion of Starting Material

Q: My reaction shows little to no product formation. How can I diagnose if the catalyst, solvent, or base is the issue?

A: A stalled reaction with chloropyridines almost always points to an issue with the oxidative addition step. The C-Cl bond is difficult to break, requiring a highly active catalyst. A systematic screening of reaction parameters is the most effective approach.

Troubleshooting_Workflow Start Start: Low/No Conversion CheckCatalyst Is the catalyst active enough for chlorides? Start->CheckCatalyst UpgradeCatalyst Action: Switch to a more active catalyst/ligand system. (e.g., XPhos, SPhos, PEPPSI) CheckCatalyst->UpgradeCatalyst No CheckBase Is the base strong enough? CheckCatalyst->CheckBase Yes UpgradeCatalyst->CheckBase UpgradeBase Action: Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) CheckBase->UpgradeBase No CheckTemp Is the temperature high enough? CheckBase->CheckTemp Yes UpgradeBase->CheckTemp IncreaseTemp Action: Increase temperature (e.g., 80°C → 110°C) CheckTemp->IncreaseTemp No CheckDegassing Is the system oxygen-free? CheckTemp->CheckDegassing Yes IncreaseTemp->CheckDegassing ImproveDegassing Action: Improve degassing protocol (sparge with Ar, freeze-pump-thaw) CheckDegassing->ImproveDegassing No Success Problem Solved CheckDegassing->Success Yes ImproveDegassing->Success

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Problem: Catalyst Deactivation (Reaction Stalls)

Q: My reaction starts forming the product but then stops before completion. Why?

A: This is a classic sign of catalyst deactivation. For 2-chloropyridines, the primary cause is often coordination of the pyridine nitrogen to the palladium center, effectively taking the catalyst out of the cycle.[2][3] For all chloropyridines, inadequate degassing can lead to oxidation of the active Pd(0) species or the phosphine ligands.[8]

  • Solution: Employ bulky, electron-rich phosphine ligands (see Table 1). The steric bulk of ligands like XPhos or SPhos physically hinders the pyridine nitrogen from coordinating to the palladium, while their electron-rich nature promotes the difficult oxidative addition and subsequent reductive elimination steps.[1][10] Ensure your inert atmosphere technique is flawless.

Problem: Significant Side Product Formation

Q: I am observing a large amount of dehalogenated starting material. How can I prevent this?

A: Dehalogenation occurs when a hydride source is present, which can come from an amine base, an alcohol solvent, or even water at high temperatures. The palladium intermediate reductively eliminates with a hydride instead of the coupled group.

  • Solution:

    • Change the Base: Switch from amine bases or hydroxides to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[11]

    • Change the Solvent: Avoid alcohol-based solvents. Aprotic solvents like dioxane, toluene, or 2-MeTHF are generally preferred.[7][12]

    • Lower the Temperature: If possible, reducing the reaction temperature can disfavor the dehalogenation pathway.[2]

Data-Driven Optimization

Systematic screening is essential. The following tables provide starting points based on established literature for optimizing your reaction.

Table 1: Catalyst and Ligand Selection Guide for Chloropyridines

Chloropyridine PositionRecommended Catalyst SystemKey Considerations & RationaleSource(s)
2-Chloro Pd₂(dba)₃ / XPhos or SPhos Bulky, electron-rich Buchwald ligands are essential to prevent catalyst inhibition by the adjacent nitrogen and to promote oxidative addition.[10][11]
PEPPSI-IPr N-Heterocyclic Carbene (NHC) ligands are highly effective and often show excellent activity and stability for this challenging substrate.[11][13]
3-Chloro Pd(OAc)₂ / SPhos or XPhos Still benefits from electron-rich, bulky ligands to accelerate the slow oxidative addition of the C-Cl bond.[10][14]
Pd(PPh₃)₄ Can be effective, but may require higher temperatures and longer reaction times compared to more advanced ligand systems.[10]
4-Chloro Pd(OAc)₂ / PPh₃ or other phosphines Generally the most reactive isomer. Less sterically demanding ligands can be effective, though bulky ligands often still improve rates.[10]
Pd/C with a phosphine ligand Heterogeneous catalysis can be an option, but often requires a soluble phosphine ligand additive to be effective for chloropyridines.[10]

Table 2: Representative Screening of Base and Solvent

Reaction Model: 4-chloropyridine + Phenylboronic Acid, Pd(OAc)₂ (2 mol%), SPhos (4 mol%), 100 °C, 12h

Base (2 equiv.)Solvent (10:1 with H₂O)Yield (%)Observations
K₂CO₃1,4-Dioxane75%Standard, reliable conditions.
K₂CO₃Toluene70%Slightly lower yield, good alternative to dioxane.
K₃PO₄ 1,4-Dioxane 92% Stronger, non-nucleophilic base often gives superior results for chlorides.
K₃PO₄2-MeTHF88%Greener solvent alternative, performs well.
Cs₂CO₃1,4-Dioxane90%Highly effective but more expensive.
Na₂CO₃1,4-Dioxane65%Generally less effective for less reactive chlorides.

Note: Yields are illustrative and will vary based on the specific substrates used.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol is designed for systematically testing different catalysts, ligands, bases, or solvents in parallel.

  • Preparation: To an array of oven-dried reaction vials equipped with small magnetic stir bars, add the chloropyridine (0.1 mmol, 1.0 equiv), arylboronic acid (0.12 mmol, 1.2 equiv), and base (0.2 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precatalyst and ligand in the chosen solvent. For example, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol) in 10 mL of degassed solvent. This creates a solution for 10 reactions (2 mol% Pd, 4 mol% L).

  • Inert Atmosphere: Seal the reaction vials with septa caps. Evacuate and backfill each vial with argon or nitrogen gas. Repeat this cycle three times.

  • Solvent/Catalyst Addition: Using a syringe, add 1.0 mL of the catalyst stock solution to each reaction vial under a positive pressure of inert gas.

  • Reaction: Place the array of vials in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).

  • Monitoring & Work-up: After the specified time (e.g., 12 hours), cool the reactions to room temperature. Take a small aliquot from each for LC-MS or GC-MS analysis to determine conversion and identify the optimal conditions.

Protocol 2: Optimized Procedure for a Challenging 2-Chloropyridine Coupling

This protocol employs robust conditions for a typically difficult transformation.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a stir bar, add 2-chloropyridine (113 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), and XPhos (38.1 mg, 0.08 mmol, 8 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.[5]

  • Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane via syringe.[5] The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Heating: Heat the reaction mixture to 110 °C with vigorous stirring in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dunne, M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(21), 4849-4865. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-Coupling Reactions: A Practical Guide. Retrieved from [Link]

  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 74(3), 1381–1384. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. Retrieved from [Link]

  • Lipshutz, B. H., & Frieman, B. A. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(23), 9130–9133. Retrieved from [https://pubs.acs.org/doi/10.1021/jo034954+
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • G. C. Fu Research Group. (2011). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 50(36), 8373-8376. Retrieved from [Link]

  • Molander, G. A., & Kennedy, L. E. (2009). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 1381–1384. Retrieved from [Link]

  • Organ, M. G., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3939-3953. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. Retrieved from [Link]

  • ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Schroeder Group, University of Illinois. (2022, October 28). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Science. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]

  • PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature examples of Suzuki–Miyaura cross-coupling reactions of 2-chloropyridine substrates. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • G. C. Fu Research Group. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 127(12), 4124-4125. Retrieved from [Link]

  • Moody, C. J., & Roff, G. J. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 239–247. Retrieved from [Link]

  • Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666. Retrieved from [Link]

  • YouTube. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization table for the Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, October 11). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Dalton Transactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Retrieved from [Link]opyridine-and-4-tolylboronic_tbl1_257885403)

Sources

Preventing N-alkylation side reactions during imidazole coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Coupling & N-Alkylation Control

Executive Summary: The Ambident Nucleophile Challenge

Imidazole is a chemical "chameleon." It possesses two distinct nitrogen atoms:[1]

  • 
     (Pyrrole-type):  Acidic (
    
    
    
    ), non-nucleophilic unless deprotonated.
  • 
     (Pyridine-type):  Basic (
    
    
    
    ), highly nucleophilic.

The Core Problem: During coupling reactions (whether amide coupling in peptides or cross-coupling in small molecules), the


 atom often acts as a catalyst for its own destruction. It can attack electrophiles intended for other sites, leading to unwanted N-alkylation (quaternization) , racemization  (in Histidine), or regioisomeric mixtures .

This guide provides the mechanistic logic and protocols to suppress these side reactions.

Mechanistic Visualization: The Root Cause

The following diagram illustrates the competition between the desired pathway and the N-alkylation side reaction, driven by tautomerism.

ImidazoleSideReactions Start Imidazole Substrate (Tautomeric Equilibrium) Deprotonation Deprotonation (Base Treatment) Start->Deprotonation Base (NaH/K2CO3) Anion Imidazolide Anion (Ambident Nucleophile) Deprotonation->Anion Desired Desired N1-Coupling (Thermodynamic/Steric Control) Anion->Desired Steric Block at N3 or EWG at C4 SideRxn1 Side Rxn: N3-Alkylation (Wrong Regioisomer) Anion->SideRxn1 Kinetic Control (Small Electrophile) SideRxn2 Side Rxn: Quaternization (Imidazolium Salt) Desired->SideRxn2 Over-alkylation (Excess Electrophile)

Figure 1: The bifurcation of imidazole reactivity. Controlling the path requires manipulating sterics (protecting groups) and electronics (solvent/base).[2]

Scenario A: Peptide Synthesis (Histidine Coupling)

Context: You are coupling Histidine (His) into a peptide chain. The Issue: The imidazole side chain causes racemization (via autocatalysis) and can undergo unwanted acylation/alkylation .[3][4]

Troubleshooting Guide: Selecting the Right Protecting Group

The choice of protecting group on the imidazole ring (


 vs 

) is the primary defense against side reactions.
Protecting GroupStructureStabilityPrimary Use CaseMechanism of Protection
Trt (Trityl) Bulky TriphenylmethylAcid Labile (TFA)Standard Fmoc SPPS Steric Shield: The massive trityl group physically blocks the

position and suppresses proton abstraction at the

-carbon, preventing racemization [1].
Boc (t-Butoxycarbonyl) CarbamateAcid Labile (High TFA)High-Risk Couplings Electronic Deactivation: Strongly electron-withdrawing. Reduces the basicity of the imidazole ring, shutting down nucleophilic attacks and autocatalytic racemization [2].[3]
Bom (Benzyloxymethyl) Ether-likeHF CleavageBoc SPPS Stable Shield: Used when base stability is required, but requires harsh HF cleavage (rarely used in modern Fmoc chemistry).
Tos (Tosyl) SulfonylNucleophile LabileSpecialized Electron Withdrawal: Good at suppressing racemization but can be accidentally cleaved by HOBt/nucleophiles during coupling [3].
FAQ: Histidine Coupling

Q: I see significant racemization (D-His formation) despite using Fmoc-His(Trt)-OH. Why?

  • Diagnosis: Trityl reduces racemization but does not eliminate it if coupling times are long or temperatures are high.

  • Fix:

    • Switch to Fmoc-His(Boc)-OH . The electronic deactivation is superior to steric bulk for preventing base-catalyzed enolization.

    • Avoid bases like DBU during coupling; use DIPEA or Collidine (weaker bases).

    • Limit coupling temperature to <50°C.

Q: My Histidine side chain was alkylated during a fragment condensation. How do I prevent this?

  • Diagnosis: If the imidazole is unprotected, the

    
     will attack active esters or alkyl halides.
    
  • Fix: Ensure the protecting group is orthogonal . If you are doing side-chain modification on other residues (e.g., Lysine), the His-Trt group might be too labile. Use His(Boc) which survives many non-acidic modification conditions.

Scenario B: Small Molecule Synthesis (N-Alkylation)

Context: You are trying to alkylate an imidazole ring at a specific nitrogen (N1) but getting mixtures of N1/N3 or quaternary salts.

Protocol: Regioselective N-Alkylation

To favor a specific isomer (usually the one sterically less hindered or electronically favored), follow this logic:

1. The "Hard/Soft" Rule (Solvent & Base)

  • For Kinetic Control (N3 attack): Use neutral conditions or weak bases.

  • For Thermodynamic Control (N1 attack): Use NaH/DMF or NaH/THF . Forming the full anion (

    
    ) allows the reaction to be governed by steric approach.
    

2. The SEM-Switch Strategy (For difficult substrates) If direct alkylation yields poor regioselectivity, use the SEM (2-(Trimethylsilyl)ethoxymethyl) transposition method [4].

  • Step 1: Protect N1 with SEM-Cl (Usually goes to the less hindered N).

  • Step 2: Quaternize N3 with your desired alkyl group (

    
    ).
    
  • Step 3: Remove SEM group (TBAF or Acid).

  • Result: The alkyl group effectively "swaps" positions or remains on the desired nitrogen depending on the sequence.

Troubleshooting Guide: Regioselectivity

Q: I am getting a 50:50 mixture of N1 and N3 alkylation. How do I shift the ratio?

  • Analysis: Your substrate likely has similar electronics at both sites.

  • Solution:

    • Add Steric Bulk: If possible, use a bulkier protecting group on the C4 position if applicable.

    • Change Solvent: Switch from DMF (polar aprotic, fast, non-selective) to Toluene or DCM (non-polar). This promotes tight ion-pairing with the base, often favoring the more accessible nitrogen [5].

Q: I am observing "Over-Alkylation" (formation of imidazolium salts).

  • Cause: The mono-alkylated product is often more nucleophilic than the starting material (alkyl groups are electron-donating).

  • Fix:

    • Inverse Addition: Add the base/imidazole mixture slowly into a solution of the alkyl halide (keeping alkyl halide in excess is risky for bis-alkylation, but keeping imidazole in excess prevents quaternization). Correction: Actually, the best approach is limiting the alkylating agent (0.9 eq) and slow addition of the alkylating agent to the imidazole.

    • Phase Transfer Catalysis: Use DCM/Water with TBAB. This often controls the reaction rate and prevents the second alkylation.

Diagnostic Decision Tree

Use this flow to determine your next experimental step.

TroubleshootingTree Start Identify Problem Q1 Is it Peptide Synthesis? Start->Q1 Peptide Issue: Racemization/Side Rxn Q1->Peptide Yes SmallMol Issue: Regioisomers/Quats Q1->SmallMol No CheckPG Check Protecting Group Peptide->CheckPG UseBoc Switch to Fmoc-His(Boc)-OH CheckPG->UseBoc Long Coupling/High Risk UseTrt Ensure Fmoc-His(Trt)-OH & Low Temp (<50°C) CheckPG->UseTrt Standard SPPS CheckProd Is it Quaternization? SmallMol->CheckProd QuatFix Reduce Alkylating Agent (0.9 eq) Slow Addition CheckProd->QuatFix Yes (Salt formed) RegioFix Is it Regioselectivity? CheckProd->RegioFix No (Wrong Isomer) RegioStrat Use NaH (Thermodynamic) or SEM-Switch Strategy RegioFix->RegioStrat

Figure 2: Logical flow for diagnosing imidazole coupling failures.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[][6] Chemical Reviews, 109(6), 2455–2504.

  • BenchChem Technical Support. (2025). "A Comparative Guide to Histidine Protecting Group Strategies in Peptide Synthesis."

  • Mergler, M., et al. (2001). "The Aspartimide Problem in Fmoc-based SPPS." Journal of Peptide Science, 7, 502.
  • Kuduk, S. D., et al. (2010). "C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation." Journal of the American Chemical Society.

  • University of Otago. "N-Alkylation of Imidazoles: Regioselectivity Studies."

Sources

Technical Support Center: Stability of 2-Methoxypyridine Derivatives Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-methoxypyridine derivatives. It addresses common challenges and questions regarding the stability of these compounds in acidic environments, offering troubleshooting advice and detailed experimental protocols.

Introduction

2-Methoxypyridine and its derivatives are versatile intermediates in pharmaceutical and materials science. However, their stability in acidic media can be a significant concern, potentially leading to undesired degradation and impacting reaction yields and product purity. This guide is designed to provide a comprehensive understanding of the factors governing the stability of these compounds and to offer practical solutions to common experimental issues.

Frequently Asked Questions (FAQs)

Q1: My 2-methoxypyridine derivative appears to be degrading in the presence of acid. What is the likely degradation pathway?

A1: The most common degradation pathway for 2-methoxypyridine derivatives under acidic conditions is the acid-catalyzed hydrolysis of the methoxy group to yield the corresponding 2-pyridone. This reaction proceeds via a nucleophilic attack of water on the carbon atom of the methoxy group.

Q2: What is the mechanism of this acid-catalyzed hydrolysis?

A2: The hydrolysis is a multi-step process. First, the pyridine nitrogen is protonated by the acid, which further activates the pyridine ring towards nucleophilic attack. Subsequently, a water molecule attacks the methyl carbon of the methoxy group in an S_N_2 reaction, leading to the formation of a transition state. Finally, methanol is eliminated, and the 2-pyridone tautomer is formed.

Q3: How does the pH of the solution affect the stability of my 2-methoxypyridine derivative?

A3: The rate of hydrolysis is highly dependent on the pH of the solution. The reaction is catalyzed by acid, so as the pH decreases (i.e., the concentration of H+ increases), the rate of degradation will generally increase. The pKa of the 2-methoxypyridinium ion is approximately 3.06[1]. Below this pH, a significant portion of the pyridine nitrogen will be protonated, accelerating the hydrolysis.

Q4: I am working with a substituted 2-methoxypyridine. How do other substituents on the pyridine ring affect its stability in acid?

A4: The electronic properties of other substituents on the pyridine ring can significantly influence the rate of hydrolysis.

  • Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the pyridine ring. This makes the pyridine nitrogen less basic and therefore less likely to be protonated. As protonation is a key step in the hydrolysis mechanism, EWGs can increase the stability of the 2-methoxypyridine derivative in acid.

  • Electron-donating groups (EDGs) , such as alkyl or amino groups, increase the electron density on the pyridine ring, making the nitrogen more basic and more susceptible to protonation. This can lead to a faster rate of hydrolysis.

Q5: Are there any common side reactions to be aware of when working with 2-methoxypyridine derivatives in acidic media?

A5: Besides the primary hydrolysis to the 2-pyridone, other potential side reactions can occur, depending on the specific derivative and reaction conditions. These may include reactions involving other functional groups on the molecule that are sensitive to acid. It is crucial to analyze your reaction mixture for byproducts to fully understand the reaction pathway.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of desired product and formation of 2-pyridone byproduct. The reaction conditions are too acidic or the reaction time is too long, leading to the hydrolysis of the 2-methoxy group.- Monitor pH: Carefully control and monitor the pH of the reaction mixture. If possible, use a weaker acid or a buffer system. - Reduce reaction time: Monitor the reaction progress closely and stop the reaction as soon as the desired product is formed. - Lower temperature: Running the reaction at a lower temperature can help to reduce the rate of the hydrolysis side reaction.
Complete degradation of the starting material. The acidic conditions are too harsh for the specific 2-methoxypyridine derivative.- Use a less acidic catalyst: Explore alternative Lewis or Brønsted acids that are less harsh. - Protecting group strategy: If the methoxy group is intended to be a protecting group, consider if the deprotection is occurring prematurely. You may need to choose a more robust protecting group for your reaction sequence.
Inconsistent reaction outcomes. Variability in the quality or concentration of the acid used. Water content in the solvent can also play a role.- Use fresh, high-purity acid: Ensure the acid is of known concentration and free of impurities. - Use anhydrous solvents: If the reaction is sensitive to water, use freshly dried solvents.
Difficulty in separating the desired product from the 2-pyridone byproduct. The polarity of the product and byproduct are similar.- Optimize chromatography: Develop a more effective chromatographic separation method. This may involve trying different solvent systems, stationary phases, or using techniques like preparative HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study of a 2-Methoxypyridine Derivative

This protocol outlines a forced degradation study to assess the stability of a 2-methoxypyridine derivative under acidic conditions, as recommended by ICH guidelines[2][3].

Objective: To determine the degradation pathway and develop a stability-indicating analytical method.

Materials:

  • 2-Methoxypyridine derivative of interest

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M (for neutralization)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the 2-methoxypyridine derivative in acetonitrile at a concentration of 1 mg/mL.

  • Acid Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often a good starting point. An example gradient is: 10% acetonitrile for 5 min, then ramp to 90% acetonitrile over 15 min, hold for 5 min, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Monitor at the λmax of the 2-methoxypyridine derivative and the expected 2-pyridone byproduct.

    • Injection Volume: 10 µL

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of any degradation products over time.

    • Calculate the percentage of degradation.

    • Ensure that the analytical method provides good resolution between the parent compound and all degradation products.

Visualizations

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Methanol Elimination 2-MP 2-Methoxypyridine Protonated_2MP Protonated 2-Methoxypyridine 2-MP->Protonated_2MP + H₃O⁺ 2-MP->Protonated_2MP H3O+ H₃O⁺ H2O_1 H₂O Protonated_2MP->H2O_1 - H₂O Transition_State Transition State Protonated_2MP->Transition_State + H₂O Protonated_2MP->Transition_State H2O_2 H₂O 2-Pyridone 2-Pyridone Transition_State->2-Pyridone - CH₃OH - H₃O⁺ Transition_State->2-Pyridone Methanol Methanol H3O+_2 H₃O⁺

Caption: Acid-catalyzed hydrolysis of 2-methoxypyridine.

Troubleshooting_Workflow start Low Yield or Degradation Observed check_conditions Analyze Reaction Conditions: - Acid concentration - Temperature - Reaction time start->check_conditions is_acid_too_strong Is the acid concentration too high? check_conditions->is_acid_too_strong reduce_acid Reduce acid concentration or use a weaker acid. is_acid_too_strong->reduce_acid Yes is_temp_too_high Is the temperature too high? is_acid_too_strong->is_temp_too_high No reduce_acid->is_temp_too_high lower_temp Lower the reaction temperature. is_temp_too_high->lower_temp Yes is_time_too_long Is the reaction time too long? is_temp_too_high->is_time_too_long No lower_temp->is_time_too_long shorten_time Monitor reaction and shorten the duration. is_time_too_long->shorten_time Yes optimize_purification Optimize purification to separate byproduct. is_time_too_long->optimize_purification No shorten_time->optimize_purification end Improved Yield and Purity optimize_purification->end

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Pyridine Problem" in Cross-Coupling

Welcome to the Technical Support Center. If you are reading this, you are likely experiencing stalled conversion, low yields, or complete reaction failure when attempting to cross-couple pyridine substrates (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Core Issue: Pyridines are not just substrates; they are potent ligands. The nitrogen lone pair (


) is a strong 

-donor that can competitively bind to the Palladium (Pd) center. This creates a "dead-end" resting state, displacing your phosphine ligands or saturating the metal center, which prevents the critical oxidative addition or reductive elimination steps.

This guide provides a systematic workflow to diagnose if poisoning is your root cause and offers three field-proven mitigation strategies.

Part 1: Diagnostic Workflow

Q: How do I know if my catalyst is being "poisoned" by the pyridine or if the catalyst is just unstable?

A: Distinguishing between inhibition (poisoning) and deactivation (aggregation/Pd black formation) is critical. Use the "Standard Addition" Diagnostic Test .

Protocol:

  • Establish a Baseline: Run a standard, easy coupling reaction (e.g., chlorobenzene + phenylboronic acid) that you know works well with your chosen catalyst system. Record the initial rate (conversion at 1 hour).

  • The Spike Test: Set up the same reaction but add 1.0 equivalent of your pyridine substrate as an additive (not a reactant).

  • Analyze:

    • Scenario A (Poisoning): The reaction rate drops significantly (>50%) or stops completely. The pyridine is coordinating to the Pd and shutting it down.

    • Scenario B (Incompatibility): The reaction proceeds normally. Your issue is likely electronic/steric deactivation specific to the pyridine acting as an electrophile/nucleophile, not catalyst poisoning.

Part 2: Mitigation Strategies
Strategy A: The Steric Shield (Ligand Selection)

Q: Which ligands best resist pyridine coordination?

A: You must use ligands that are bulky enough to sterically preclude the approach of the pyridine nitrogen to the Pd center while still allowing the substrate (C-X bond) to react.

  • Recommendation: Switch to Buchwald Dialkylbiaryl Phosphines .

  • Mechanism: These ligands form monoligated Pd(0) species. The bulky biaryl backbone creates a "roof" over the Pd, blocking the vertical approach of the pyridine nitrogen.

  • Top Candidates:

    • XPhos / SPhos: Excellent for general steric protection.

    • RuPhos: particularly effective for electron-poor pyridines.

    • BrettPhos: Preferred for C-N coupling (Buchwald-Hartwig) with pyridines.

Data: Ligand Performance in Pyridine Coupling Comparison of ligands in the coupling of 3-bromo-2-aminopyridine (challenging substrate due to free amine and pyridine N).

Ligand SystemCatalyst PrecursorYield (%)Status
PPh3 (Standard) Pd(PPh3)4< 5%Failed (Poisoning)
dppf (Bidentate) Pd(dppf)Cl235%Poor (Incomplete)
SPhos Pd2(dba)3 / SPhos76%Good
RuPhos RuPhos Pd G3 83% Optimal

Technical Note: Using G3/G4 Precatalysts (e.g., XPhos Pd G3) is superior to mixing


 + Ligand in situ. Precatalysts ensure a 1:1 Pd:L ratio and rapid generation of the active Pd(0) species, preventing the pyridine from sequestering the Pd(II) precursor before the active catalyst forms [1].
Strategy B: The "Decoy" Method (Lewis Acid Additives)

Q: Can I block the pyridine nitrogen without changing my catalyst?

A: Yes, by using a Lewis Acid additive. The additive binds to the pyridine nitrogen (the "poison"), rendering it electronically neutral and sterically bulky, preventing it from binding to the Palladium.

Protocol:

  • Additive: Zinc (Zn) salts or Magnesium (Mg) salts.

  • Dosage: 1.5 - 2.0 equivalents relative to the pyridine substrate.

  • Procedure: Pre-mix the pyridine substrate with the Lewis acid for 15 minutes before adding the catalyst.

  • Warning: This method is sensitive. Strong Lewis acids can sometimes inhibit the transmetallation step in Suzuki coupling. Screening is required.

Strategy C: The "Bypass" (N-Oxide Activation)

Q: The pyridine is simply too coordinating. Is there a chemical workaround?

A: The most robust solution for "impossible" pyridines is to modify the substrate itself.

The N-Oxide Route:

  • Oxidation: Convert your halopyridine to Pyridine-N-Oxide (using mCPBA).

  • Coupling: The N-Oxide oxygen prevents nitrogen coordination to Pd. The coupling proceeds with high efficiency (often using

    
    ).
    
  • Reduction: Reduce the coupled N-oxide product back to the pyridine (using Fe/NH4Cl or Pd/C + H2).

This effectively "masks" the poison during the critical catalytic step [2].

Part 3: Visual Troubleshooting Guides
Figure 1: Mechanism of Pyridine Poisoning

This diagram illustrates how pyridine creates a catalytic "dead end" by displacing productive ligands.

PyridinePoisoning Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd_Active->OxAdd Normal Pathway (+ Ar-X) DeadEnd Inactive Complex [Py-Pd-L] or [Py2-Pd] Pd_Active->DeadEnd Competitive Binding (+ Pyridine) Pyridine Pyridine Substrate (The Poison) Pyridine->DeadEnd Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. DeadEnd->Pd_Active Slow/No Reversal

Caption: Pyridine (red) competes with the oxidative addition step, sequestering the active Pd(0) into an inactive resting state (grey).

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct mitigation strategy.

DecisionTree Start Start: Low Yield with Pyridine DiagTest Run 'Standard Addition' Test Start->DiagTest Result1 Test Reaction Fails? DiagTest->Result1 NoPoison No Poisoning Detected Check Reagent Purity/Stoichiometry Result1->NoPoison No Poison Poisoning Confirmed Result1->Poison Yes LigandCheck Are you using Buchwald Ligands? Poison->LigandCheck SwitchLigand Switch to RuPhos or XPhos G3 LigandCheck->SwitchLigand No AddLewis Ligand Switch Failed? Add Lewis Acid (Zn/Mg) LigandCheck->AddLewis Yes SwitchLigand->AddLewis Still Fails N_Oxide Last Resort: Use N-Oxide Route AddLewis->N_Oxide Still Fails

Caption: Step-by-step logic to diagnose poisoning and select the appropriate chemical intervention.

References
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides . Journal of the American Chemical Society. Available at: [Link]

  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes . PubMed. Available at: [Link]

Validation & Comparative

1H NMR characterization of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: 1H NMR Profiling of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine

Part 1: Executive Summary & Structural Context

Compound: this compound Molecular Formula: C9H8ClN3O Application: Key intermediate in the synthesis of p38 MAP kinase inhibitors and antifungal imidazo-pyridine scaffolds.

The Characterization Challenge: The primary challenge in characterizing this molecule lies in the imidazole tautomerism and the pyridine substitution pattern . In standard non-polar solvents (e.g., CDCl3), the imidazole proton undergoes rapid exchange, leading to signal broadening or disappearance. Furthermore, distinguishing the 3-substituted isomer from the 4-substituted regioisomer requires precise analysis of the pyridine ring coupling constants (


).

This guide compares the Target Molecule against its most common synthetic impurities (Regioisomers and Des-chloro analogs) and evaluates the performance of different Solvent Systems for definitive structural validation.

Part 2: Comparative Analysis (Target vs. Alternatives)

In drug development, "alternatives" often refer to the structural isomers or impurities that mimic the target. The following table contrasts the NMR performance of the target molecule against these critical "false positives."

Table 1: Structural Differentiation Matrix (1H NMR)
FeatureTarget Molecule (3-Imidazolyl)Alternative A: Regioisomer (4-Imidazolyl)Alternative B: Des-Chloro (Impurity)
Pyridine Spin System AB System (Two doublets)AX System (Singlet + Doublets)AMX System (Three protons)
Coupling Constant (

)
~8.0 Hz (Ortho coupling between H4/H5)~0-2 Hz (Meta/Para coupling)~8 Hz & ~5 Hz (dd patterns)
H-5 Signal Doublet (~7.2 ppm)Singlet or doublet (shifted)Doublet of doublets (H5)
H-4 Signal Doublet (~8.0 ppm)Substituted (No H4 signal)Doublet of doublets (H4)
Methoxy Signal Singlet (~4.0 ppm)Singlet (~4.0 ppm)Singlet (~3.9 ppm)
Diagnostic Outcome Confirmed 2,3,6-Substitution Rejected (Wrong coupling)Rejected (Integration error)

Part 3: Solvent System Performance Guide

The choice of solvent dictates the visibility of the imidazole moiety.

Table 2: Solvent Performance Comparison
SolventDMSO-d6 (Recommended)CDCl3 (Standard)MeOD-d4 (Alternative)
Imidazole NH Visible (Broad singlet, >12 ppm)Invisible (Rapid exchange)Invisible (Deuterium exchange)
Resolution High (Sharp peaks for aromatics)Medium (Broadening due to tautomers)High
Water Interference High (~3.33 ppm, may overlap OMe)LowLow
Use Case Full Characterization Quick Purity CheckMass Spec Prep

Part 4: Detailed Experimental Protocol

To achieve the "Target Molecule" profile described in Table 1, follow this self-validating protocol.

Methodology: DMSO-d6 Acquisition
  • Sample Preparation:

    • Weigh 5–10 mg of the solid compound.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Add 1-2 mg of anhydrous K2CO3 if the imidazole proton is too broad; however, for pure structural elucidation, the neutral form is preferred to observe the NH signal.

    • Transfer to a clean, dry 5mm NMR tube.

  • Acquisition Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . Reason: The quaternary carbons and isolated imidazole protons have long T1 relaxation times. Short D1 leads to integration errors.

    • Scans (NS): 16–64 scans.

    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Exponential multiplication (LB = 0.3 Hz).

    • Referencing: Set residual DMSO pentet to 2.50 ppm .

Part 5: Data Interpretation & Assignment Logic

Expected Chemical Shifts (DMSO-d6)
  • 12.50 ppm (bs, 1H): Imidazole N-H (Exchangeable).

  • 8.05 ppm (d, J=8.2 Hz, 1H): Pyridine H-4 (Deshielded by imidazole ring).

  • 7.85 ppm (s, 1H): Imidazole H-2' (N-CH-N, most deshielded aromatic singlet).

  • 7.60 ppm (s, 1H): Imidazole H-5' (or H-4', tautomer dependent).

  • 7.25 ppm (d, J=8.2 Hz, 1H): Pyridine H-5 (Shielded relative to H-4, ortho to Cl).

  • 3.98 ppm (s, 3H): Methoxy -OCH3 .

Structural Validation Workflow (Logic Diagram)

The following diagram illustrates the decision process to confirm the structure and rule out isomers.

NMR_Validation Start Start: Acquire 1H NMR (DMSO-d6) Check_OMe Check Methoxy Region (~4.0 ppm) Start->Check_OMe OMe_Found Singlet (3H) Present? Check_OMe->OMe_Found Check_Arom Analyze Pyridine Region (7.0 - 8.5 ppm) OMe_Found->Check_Arom Yes Result_Imp REJECTED: Des-Chloro Impurity OMe_Found->Result_Imp No / Wrong Int Splitting Coupling Pattern? Check_Arom->Splitting Ortho Two Doublets J ≈ 8.0 Hz Splitting->Ortho H4-H5 Coupling Meta Singlets / Weak Coupling J < 2 Hz Splitting->Meta H2-H6 Coupling Complex 3+ Protons (AMX System) Splitting->Complex H3-H4-H5 Check_Imid Check Imidazole (Singlets + NH) Ortho->Check_Imid Result_Iso REJECTED: Regioisomer (4-yl) Meta->Result_Iso Complex->Result_Imp Result_Target CONFIRMED: 6-Chloro-3-(imidazol-5-yl)-2-OMe Check_Imid->Result_Target 2 Singlets + 1 Broad NH

Caption: Logic flow for distinguishing the target 6-chloro-3-substituted pyridine from common synthetic byproducts.

Part 6: Advanced Tautomer Analysis

The imidazole ring exists in equilibrium between the


 and 

tautomers. In DMSO, this exchange is slow enough to see broad signals, but fast enough to average the chemical shifts of C4-H and C5-H if the temperature is elevated.

Mechanism of Tautomerism:

Caption: Imidazole tautomeric equilibrium causing signal broadening in 1H NMR spectra.

Troubleshooting Broad Signals: If the imidazole signals (7.6–7.9 ppm) appear as broad humps:

  • Concentration: Dilute the sample (aggregation causes broadening).

  • Acidification: Add 1 drop of TFA-d (Trifluoroacetic acid-d). This protonates the imidazole ring, locking it into a cationic form (

    
    ), resulting in sharp, distinct singlets (though shifts will move downfield).
    

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Pyridine/Imidazole chemical shifts).

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for DMSO solvent effects on NH acidity). Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol for NOE and coupling analysis).

  • National Institute of Advanced Industrial Science and Technology (AIST) . (2024). Spectral Database for Organic Compounds (SDBS). (General reference for pyridine derivative spectra). Link

A Senior Application Scientist's Guide to Pyridine vs. Pyrimidine Scaffolds in Kinase Inhibition: A Comparative Analysis of IC50 Data and Mechanistic Principles

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals navigating the vast chemical space of kinase inhibitors, the choice of a core heterocyclic scaffold is a decision of paramount importance. Among the most successful and frequently employed are the six-membered aromatic rings, pyridine and pyrimidine. Both are considered "privileged scaffolds" due to their innate ability to interact with the highly conserved ATP-binding site of kinases, yet they offer distinct advantages and opportunities for inhibitor design.

This guide provides an in-depth comparison of pyridine and pyrimidine as kinase inhibitor cores. We will move beyond a simple list of compounds to analyze the structural and electronic properties that drive their efficacy, compare their performance using published IC50 data against key kinase targets, and detail the rigorous experimental methodology required to generate such data. Our focus is on the causality behind the chemistry—why these scaffolds work and how medicinal chemists can strategically leverage their unique features.

The Cornerstone of Inhibition: Interaction with the Kinase Hinge

To understand the utility of these scaffolds, one must first understand their primary point of contact within the kinase. The ATP-binding site is a cleft situated between the N- and C-terminal lobes of the kinase domain. The two lobes are connected by a flexible loop of amino acids known as the hinge region . This hinge is critical, as it forms key hydrogen bonds with the adenine portion of ATP, anchoring it in place for phosphoryl transfer.

Successful Type-I kinase inhibitors are, at their core, ATP mimetics. They occupy the adenine binding pocket and, most crucially, replicate its hydrogen bonding pattern with the hinge. This is where the magic of pyridine and pyrimidine lies. The nitrogen atoms within these aromatic rings are perfectly positioned to act as hydrogen bond acceptors for the backbone amide protons of the hinge residues.[1][2]

  • Pyridine offers a single nitrogen atom to form a monodentate hydrogen bond.

  • Pyrimidine , with two nitrogen atoms in a 1,3-relationship, offers multiple potential hydrogen bonding patterns and is a well-established bioisostere of the purine scaffold from which ATP is derived.[3]

This fundamental interaction is the anchor point from which the rest of the inhibitor is elaborated to achieve potency and selectivity.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffolds hinge_nh Backbone N-H pyridine Pyridine Ring (N atom) hinge_nh->pyridine H-Bond Acceptor pyrimidine Pyrimidine Ring (N atoms) hinge_nh->pyrimidine H-Bond Acceptor caption Core Interaction: Both scaffolds use nitrogen atoms to accept hydrogen bonds from the kinase hinge.

Caption: Core Interaction: Both scaffolds use nitrogen atoms to accept hydrogen bonds from the kinase hinge.

Performance Comparison: A Look at the IC50 Data

It is crucial to state that neither scaffold is universally superior; the context of the target kinase and the overall molecular structure determines the ultimate potency. The following table summarizes IC50 values for representative inhibitors, demonstrating that low nanomolar potency can be achieved with both scaffolds against a variety of important cancer-related kinases.

Compound/SeriesScaffold TypeKinase Target(s)Representative IC50 (nM)Reference(s)
PD173955Pyrido[2,3-d]pyrimidineBcr-Abl2.5
PD180970Pyrido[2,3-d]pyrimidineBcr-Abl170
Compound 4h PyridineTYK2 JH241 (in hWB assay)[4]
Compound 4k PyridinePIM-121.2[5]
Compound 7b PyridinePIM-118.9[5]
Pyrido[3,2-d]pyrimidine SeriesPyrido[3,2-d]pyrimidineEGFR0.95 - 1.5[6]
Pyrrolo[2,3-d]pyrimidine SeriesPyrrolo[2,3-d]pyrimidineEGFR3.63 - 5.98[6]
BI2536Pyrimidine (Pteridine)PLK0.83[7]
Compound 38j PyrimidineAurora A / Aurora B7.1 / 25.7[7]

This table is a curated selection and not an exhaustive list. IC50 values can vary based on assay conditions.

Structure-Activity Relationship (SAR): The Medicinal Chemist's Perspective

The choice between pyridine and pyrimidine is a strategic one, driven by the specific structural features of the target kinase's ATP pocket and the desired properties of the final compound.

The Case for Pyrimidine: The pyrimidine core is arguably the most prolific scaffold in kinase inhibitor design, present in numerous FDA-approved drugs.[7][8] Its structural similarity to adenine makes it an ideal starting point. The 2-aminopyrimidine and 2,4-diaminopyrimidine motifs are particularly effective, often forming two crucial hydrogen bonds with the hinge region, mimicking the natural ligand ATP.[7][9] This bidentate interaction can provide a highly stable anchor, leading to exceptional potency.[7] The additional nitrogen atom can also influence solubility and other pharmacokinetic properties.

The Case for Pyridine: While pyrimidine offers multiple H-bond opportunities, a single, well-placed hydrogen bond from a pyridine ring can be equally effective for potent inhibition.[1] The advantage of the pyridine scaffold often lies in its synthetic tractability and the vectors it provides for modification. With only one nitrogen dictating the primary hinge interaction, the remaining positions (C2-C6) are free for chemists to install substituents that can target adjacent hydrophobic pockets, interact with specific residues like the "gatekeeper," or extend into the solvent-exposed region to fine-tune properties like selectivity and cell permeability.[4][10][11] Studies on Vaccinia-related Kinases (VRKs), for instance, showed that subtle changes to a 2-aminopyridine core had a marked impact on binding, with different binding poses observed in the highly similar ATP pockets of VRK1 and VRK2.[12]

Experimental Protocol: A Self-Validating System for IC50 Determination

Trustworthy IC50 data is the bedrock of any inhibitor comparison. The Kinase-Glo® Luminescent Kinase Assay is a widely adopted method that quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A lower amount of ATP (and thus lower luminescence) corresponds to higher kinase activity.

Principle of the Assay: The assay operates in two steps. First, the kinase reaction is performed. Then, the Kinase-Glo® Reagent is added, which simultaneously terminates the enzymatic reaction and initiates a luciferase-based reaction that produces light in direct proportion to the ATP concentration. The luminescent signal is therefore inversely correlated with kinase activity.[13]

Step-by-Step Methodology:
  • Reaction Mixture Preparation: Prepare a master mix containing the purified target kinase, its specific peptide or protein substrate, and an appropriate kinase buffer (typically containing MgCl₂).

  • Compound Dispensing: In a 96-well or 384-well plate, perform a serial dilution of the test inhibitors (e.g., pyridine and pyrimidine derivatives). Typically, an 11-point, 3-fold dilution series is used, starting from a high concentration (e.g., 10 µM).

  • Controls (The Key to Trustworthiness):

    • Vehicle Control (0% Inhibition): Add only the solvent (e.g., DMSO) used to dissolve the inhibitors. This represents maximum kinase activity.

    • Positive Control (100% Inhibition): Add a known, potent, broad-spectrum inhibitor like Staurosporine at a high concentration to completely block kinase activity.

  • Initiation of Kinase Reaction: Add a solution of ATP to all wells to start the reaction. The concentration of ATP should ideally be at or near its Km value for the specific kinase to ensure competitive inhibitors are evaluated under sensitive conditions.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60 minutes). This time is optimized to ensure the reaction is in the linear range.

  • Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This stops the kinase reaction and begins the luminescence reaction. Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: a. Normalize the data: Percent Inhibition = 100 * (1 - (Signal_TestWell - Signal_PositiveControl) / (Signal_VehicleControl - Signal_PositiveControl)) b. Plot the Percent Inhibition against the logarithm of the inhibitor concentration. c. Fit the resulting data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[13]

G A 1. Prepare Kinase/Substrate Master Mix D 4. Add Master Mix to Plate A->D B 2. Serially Dilute Inhibitors (Pyridine & Pyrimidine Series) in Assay Plate B->D C 3. Add Controls (DMSO & Staurosporine) C->D E 5. Initiate Reaction with ATP Solution D->E F 6. Incubate (e.g., 60 min at 30°C) E->F G 7. Add Kinase-Glo® Reagent (Terminates Reaction, Initiates Luminescence) F->G H 8. Incubate (10 min at RT) G->H I 9. Read Luminescence (Plate Reader) H->I J 10. Calculate % Inhibition and Plot vs. Log[Inhibitor] I->J K 11. Determine IC50 (Sigmoidal Curve Fit) J->K caption Workflow for IC50 determination using the Kinase-Glo® assay.

Caption: Workflow for IC50 determination using the Kinase-Glo® assay.

Conclusion and Forward Outlook

Both pyridine and pyrimidine are exceptionally powerful and validated scaffolds for the development of potent kinase inhibitors. The data clearly show that low-nanomolar IC50 values are achievable with both cores against a wide array of kinase targets.

The decision to use one over the other is not a matter of inherent superiority but a nuanced, target-specific strategic choice made by the medicinal chemistry team. Pyrimidine offers a robust, ATP-mimetic platform with multiple hydrogen-bonding opportunities, making it a frequent choice for achieving high potency. Pyridine provides a synthetically flexible core that allows for precise, vector-oriented exploration of the ATP pocket, which can be leveraged to build in selectivity and other desirable drug-like properties.

Ultimately, the success of an inhibitor lies not just in its IC50 value but in its overall profile, including selectivity, cellular activity, and pharmacokinetics. A deep understanding of the structural biology of the target kinase and the chemical causality behind scaffold-hinge interactions is what enables researchers to transform these simple heterocycles into life-saving medicines.

References

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(18), 2296–2303. [Link]

  • Gaber, N. N., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). European Journal of Medicinal Chemistry, 268, 116248. [Link]

  • Kovackova, S., et al. (2020). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Bioorganic & Medicinal Chemistry, 28(1), 115188. [Link]

  • Kovackova, S., et al. (2019). Structure-activity relationship study of the pyridine moiety of isothiazolo[4,3-b]pyridines as antiviral agents targeting cyclin G-associated kinase. Request PDF on ResearchGate. [Link]

  • Foley, C. A., et al. (2023). Structure-activity relationship study of central pyridine-derived TYK2 JH2 inhibitors: Optimization of the PK profile through C4' and C6 variations. Bioorganic & Medicinal Chemistry Letters, 91, 129373. [Link]

  • Al-Ostath, R. A., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Feng, T., et al. (2015). Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(12), 5128–5139. [Link]

  • Hamby, J. M., et al. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 40(18), 2296-303. [Link]

  • Gilbert, A. M., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11848–11867. [Link]

  • Ehrmann, F. R., et al. (2020). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. Angewandte Chemie International Edition, 60(1), 252-258. [Link]

  • Al-Ostath, R. A., et al. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. [Link]

  • Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Institutional Research Information System. [Link]

  • Sharma, S., & Mittal, N. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [Link]

  • Kaur, M., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]

  • Ghorab, M. M., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(4), 620-644. [Link]

  • Kurup, S., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 905181. [Link]

  • Hassan, A. E. A., et al. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Arabian Journal of Chemistry, 15(3), 103673. [Link]

  • El-Damasy, A. K., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFR and EGFR inhibitors. ResearchGate. [Link]

  • Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Scientific Reports, 9(1), 12089. [Link]

  • Tolba, M. S., et al. (2020). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 586-600. [Link]

  • Hu, H., et al. (2022). How Ligands Interact with the Kinase Hinge. ChemRxiv. [Link]

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Navigating the Fragmentation Landscape: A Predictive Guide to the LC-MS Analysis of 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of pharmaceutical development and chemical analysis, the unambiguous structural elucidation of novel heterocyclic compounds is a critical task. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as an indispensable technique, offering unparalleled sensitivity and structural insight.[1] This guide provides an in-depth, predictive analysis of the fragmentation patterns for 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine , a molecule featuring a composite scaffold of significant interest in medicinal chemistry.

As experimental mass spectral data for this specific compound is not widely available, this document serves as a predictive framework for researchers. By applying established principles of mass spectrometry, we will dissect the molecule's probable behavior under electrospray ionization (ESI) and subsequent collision-induced dissociation (CID).[2] This guide will empower researchers to anticipate fragmentation pathways, design robust analytical methods, and confidently interpret resulting data.

Molecular Characteristics and Predicted Ionization Behavior

To predict the fragmentation of a molecule, we must first understand its structure and how it will behave in the ion source.

Molecular Structure: this compound Molecular Formula: C₉H₈ClN₃O Monoisotopic Mass: 209.0356 g/mol

The molecule consists of a chloromethoxypyridine ring linked to an imidazole ring. The presence of multiple nitrogen atoms—basic sites that are readily protonated—makes this compound an excellent candidate for analysis by positive-mode electrospray ionization (ESI).[3] We can confidently predict the formation of a prominent protonated molecule, [M+H]⁺, with an expected m/z of 210.0429 .

The protonation is most likely to occur on the pyridine nitrogen or one of the imidazole nitrogens, creating a stable even-electron species that will serve as the precursor ion for subsequent MS/MS analysis.

Predicted Fragmentation Pathways (MS/MS Analysis)

Upon isolation and activation of the [M+H]⁺ precursor ion (m/z 210.04) via collision-induced dissociation (CID), fragmentation will occur. The process involves the conversion of the ion's kinetic energy into internal energy, leading to the cleavage of the weakest bonds to form stable fragment ions and neutral losses.[2] The fragmentation of this molecule is expected to be directed by its key structural features: the methoxy group, the chlorine substituent, and the linkage between the two heterocyclic rings.

Based on common fragmentation mechanisms for similar chemical moieties, we can predict several competing fragmentation pathways.[4]

Pathway A: Fragmentation involving the Methoxy Group

This is often a primary and highly favorable fragmentation route for methoxy-substituted heterocycles.

  • Loss of a Methyl Radical (•CH₃): A common initial fragmentation is the homolytic cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15.02 Da). This pathway leads to the formation of a stable radical cation fragment at m/z 195.02 .

  • Loss of Formaldehyde (CH₂O): A subsequent or alternative pathway involves the neutral loss of formaldehyde (30.01 Da). This rearrangement is common for methoxy-substituted aromatic rings and would produce a fragment ion at m/z 180.03 .

Pathway B: Cleavage of the Inter-ring Bond

The C-C bond connecting the pyridine and imidazole rings is another potential site of cleavage.

  • Cleavage yielding the Pyridine Fragment: Scission of the inter-ring bond could generate the protonated 6-chloro-2-methoxypyridine fragment. This would result in an ion at m/z 144.01 (C₆H₆ClNO⁺).

  • Cleavage yielding the Imidazole Fragment: Alternatively, charge retention on the imidazole portion would produce a protonated vinyl-imidazole fragment at m/z 95.05 (C₅H₅N₂⁺).

Pathway C: Fragmentation of the Heterocyclic Rings

While generally more energy-intensive, fragmentation of the rings themselves can occur.

  • Loss of HCN from the Imidazole Ring: Imidazole and its derivatives can lose hydrogen cyanide (27.01 Da). This could occur from the parent ion or a fragment ion, for instance, leading to a fragment from the [M+H]⁺ at m/z 183.03 .

  • Loss of Chlorine: The loss of a chlorine radical (34.97 Da) from the protonated molecule is a possible pathway, which would yield a fragment at m/z 175.07 .

The following diagram illustrates the most probable primary fragmentation pathways originating from the protonated parent molecule.

fragmentation_pathway parent [M+H]⁺ m/z 210.04 C₉H₉ClN₃O⁺ fragA1 Fragment A1 m/z 195.02 [M+H-•CH₃]⁺ parent->fragA1 - •CH₃ (15.02 Da) fragA2 Fragment A2 m/z 180.03 [M+H-CH₂O]⁺ parent->fragA2 - CH₂O (30.01 Da) fragB1 Fragment B1 m/z 144.01 C₆H₆ClNO⁺ parent->fragB1 Inter-ring Cleavage fragB2 Fragment B2 m/z 95.05 C₅H₅N₂⁺ parent->fragB2 Inter-ring Cleavage fragC Fragment C m/z 175.07 [M+H-•Cl]⁺ parent->fragC - •Cl (34.97 Da)

Caption: Predicted primary fragmentation pathways for protonated this compound.

Comparative Data Summary

To provide a clear reference for analysis, the predicted primary fragment ions are summarized below. In a typical CID experiment, the relative abundances of these ions will be dependent on the collision energy applied.[5] Lower energies tend to favor rearrangements and losses of small, stable neutral molecules, while higher energies promote more extensive fragmentation.

Predicted m/zProposed FormulaNeutral LossFragmentation Pathway Description
210.04C₉H₉ClN₃O⁺-Protonated Molecule ([M+H]⁺)
195.02C₈H₆ClN₃O⁺•CH₃(Pathway A) Loss of methyl radical from the methoxy group.
180.03C₈H₇ClN₃⁺CH₂O(Pathway A) Loss of formaldehyde from the methoxy group.
175.07C₉H₉N₃O⁺•Cl(Pathway C) Loss of chlorine radical from the pyridine ring.
144.01C₆H₆ClNO⁺C₃H₃N₂(Pathway B) Inter-ring cleavage with charge on the pyridine moiety.
95.05C₅H₅N₂⁺C₄H₄ClNO(Pathway B) Inter-ring cleavage with charge on the imidazole moiety.

Recommended Experimental Protocol

To experimentally verify these predictions and characterize the compound, the following LC-MS/MS method is recommended. This protocol is designed to achieve good chromatographic separation and generate high-quality mass spectra for both identification and potential quantification.[6][7]

1. Liquid Chromatography (LC) System:

  • System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Rationale: A C18 column provides robust retention for moderately polar small molecules.[1] The acidic mobile phase (formic acid) is crucial for promoting protonation in the ESI source, thereby enhancing the signal intensity of the [M+H]⁺ ion. A standard gradient elution ensures the compound is eluted as a sharp peak.

2. Mass Spectrometry (MS) System:

  • System: High-resolution mass spectrometer (Q-TOF or Orbitrap) or a triple quadrupole (TQ) mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Acquisition Mode:

    • Full Scan (MS1): m/z 50-400 to detect the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Product ion scan of the precursor ion at m/z 210.04.

    • Collision Energy (CID): Perform experiments at stepped collision energies (e.g., 10, 20, and 40 eV) to observe the formation of different fragment ions and establish the complete fragmentation tree.[2]

Rationale: A high-resolution instrument allows for accurate mass measurements, which can confirm the elemental composition of both precursor and fragment ions.[1] Using stepped collision energies is essential to fully explore the fragmentation pathways, as some fragments are only formed under specific energy conditions.

The following diagram outlines the proposed analytical workflow.

workflow sample Sample Injection lc UHPLC Separation (C18 Column) sample->lc esi ESI Source (Positive Mode) lc->esi ms1 MS1 Full Scan (Detect m/z 210.04) esi->ms1 isolation Precursor Isolation (m/z 210.04) ms1->isolation cid Collision-Induced Dissociation (CID) isolation->cid ms2 MS2 Product Ion Scan (Detect Fragments) cid->ms2 data Data Analysis ms2->data

Caption: Recommended experimental workflow for LC-MS/MS analysis.

Conclusion

This guide presents a scientifically grounded, predictive framework for the LC-MS/MS analysis of this compound. The primary expected fragmentation pathways involve the loss of a methyl radical or formaldehyde from the methoxy group and the cleavage of the bond connecting the pyridine and imidazole rings. The provided experimental protocol offers a robust starting point for researchers to obtain high-quality data for this compound and its analogues. By combining these predictive insights with rigorous experimental work, scientists can accelerate the structural confirmation and analytical characterization critical to drug discovery and development programs.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloropyridazin-3-ol. PubChem. Retrieved from [Link]

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  • Ma, L., & Li, W. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques, 4(5). Retrieved from [Link]

  • Joshi, U. K., et al. (2007). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Journal of the Indian Chemical Society, 84, 1492-1495.
  • National Center for Biotechnology Information. (n.d.). 1-((6-Chloro-3-pyridinyl)methyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Pharmaceutical Technology, 40(8), 34-41. Retrieved from [Link]

  • Sharma, V. P. (2018). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. ResearchGate. Retrieved from [Link]

  • Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 224-233. Retrieved from [Link]

  • El-Emary, T. I. (2007). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2007(15), 1-11. Retrieved from [Link]

  • MS Vision. (n.d.). Understanding differences in CID fragmentation in a mass spectrometer. Retrieved from [Link]

  • Fan, L., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C2H5Cl CH3CH2Cl mass spectrum of chloroethane. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50160313. Retrieved from [Link]

  • Rubtsov, A. E., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2004(5), 109-117. Retrieved from [Link]

  • Van de Merbel, N. C. (2019). Current developments in LC-MS for pharmaceutical analysis. Analytical Science Advances, 1(1), 8-22. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). 6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]

  • Taylor, G. K., & Kim, Y. B. (2007). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(7), 1218-1231. Retrieved from [Link]

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  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Retrieved from [Link]

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Technical Guide: Validating Kinase Selectivity of Imidazole-Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Selectivity Paradox

In kinase drug discovery, the imidazole-pyridine (IP) scaffold—exemplified by the tool compound SB203580 —represents a "privileged structure." While historically successful in targeting p38 MAPK (MAPK14) , this scaffold faces a critical challenge: the highly conserved nature of the ATP-binding pocket across the human kinome (approx. 518 kinases).

The primary failure mode for IP scaffolds is not potency, but promiscuity . Off-target inhibition of JNK isoforms, CK1, and RIPK2 often confounds phenotypic data. This guide provides a rigorous, data-driven framework for validating the selectivity of IP-based leads against alternative scaffolds like quinazolines and pyrazolo-pyrimidines.

Scaffold Landscape: Imidazole-Pyridine vs. Alternatives

To validate your lead, you must benchmark it against established chemotypes. The IP scaffold functions primarily as a Type I ATP-competitive inhibitor , but its selectivity hinges on specific interactions with the "gatekeeper" residue (typically Threonine or Methionine in target kinases) and the hydrophobic back-pocket.

Comparative Analysis of Common Kinase Scaffolds
FeatureImidazole-Pyridine (e.g., SB203580) Quinazoline (e.g., Gefitinib) Pyrazolo-pyrimidine (e.g., PP2)
Primary Target Class Ser/Thr Kinases (p38, JNK, RAF)Tyr Kinases (EGFR, HER2)Src Family Kinases (SFKs)
Binding Mode Type I (ATP Mimetic)Type I (ATP Mimetic)Type I (ATP Mimetic)
Key Selectivity Driver Hydrophobic Pocket II & Gatekeeper H-bondSolvents-exposed front pocketHinge region geometry
Common Off-Targets CK1, RIPK2, GAK, ALK5Cyclin G-associated Kinase (GAK)EGFR, CK2
Selectivity Score (

)
Moderate (0.15 - 0.25) Low/Moderate (0.20 - 0.35)Low (Promiscuous)
Metabolic Liability CYP450 Inhibition (Imidazole nitrogen)Reactive metabolites (rare)Solubility issues

Technical Insight: The imidazole nitrogen at position N3 often serves as the hydrogen bond acceptor for the hinge region. However, the N1 position is frequently substituted with a phenyl group that occupies the hydrophobic pocket. Modifications here are your primary lever for tuning selectivity against JNK3.

Quantitative Validation: The Metric

Do not rely on IC50 alone.[1] IC50 is dependent on ATP concentration, which varies between assays. You must use Thermodynamic Binding Constants (


)  derived from competition binding assays (e.g., KINOMEscan) to calculate a robust Selectivity Score (

).

The Davis Metric (


): 
Calculated as the number of kinases bound with 

divided by the total number of kinases tested (typically >300).


Benchmarking Data (300+ Kinase Panel):

  • Highly Selective (Target):

    
     (Hits <5% of kinome)
    
  • Acceptable Chemical Probe:

    
    
    
  • SB203580 (Reference):

    
     (Hits ~60 kinases at 3µM)
    

Recommendation: If your IP lead has an


, it is too promiscuous for use as a chemical probe without orthogonal validation.

Experimental Protocols

Phase 1: The "Gold Standard" Radiometric Selectivity Assay

Why this method? Fluorescence-based assays (FRET/FP) are prone to interference from autofluorescent small molecules. Radiometric assays (


-ATP) measure the direct transfer of phosphate and are the only "artifact-free" system for catalytic activity.
Protocol: HotSpot™ Style Radiometric Assay

Materials:

  • Recombinant Kinase (p38

    
    /MAPK14)
    
  • Substrate: ATF2 or MBP (Myelin Basic Protein)

  • Radioisotope:

    
    ATP (Specific Activity: 3000 Ci/mmol)
    
  • Filter: P81 Phosphocellulose paper[2]

Step-by-Step Workflow:

  • Compound Prep: Prepare 100x stocks of the Imidazole-Pyridine lead in 100% DMSO. Dilute to 1x in Reaction Buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35).
    
  • Enzyme Incubation: Dispense 5

    
    L of Kinase solution + 5 
    
    
    
    L of Compound. Incubate for 15 min at RT.
    • Critical Control: Include a "No Enzyme" blank and a "Staurosporine" positive control.

  • Reaction Start: Add 10

    
    L of ATP/Substrate mix.
    
    • ATP Condition: You MUST use ATP at

      
       apparent (typically 10-50 
      
      
      
      M for p38) to ensure the IC50 is comparable across batches.
    • Tracer: Spike with 0.5

      
      Ci of 
      
      
      
      -ATP per well.
  • Incubation: Incubate for 45 minutes at RT.

  • Termination: Spot 15

    
    L of reaction onto P81 paper.
    
  • Wash: Wash filters

    
     min in 0.75% Phosphoric Acid. (Removes unreacted ATP; phosphorylated substrate binds to paper).
    
  • Detection: Scintillation counting.

Phase 2: Cellular Target Engagement (Western Blot)

Biochemical potency does not guarantee cellular permeability. You must prove the IP scaffold inhibits the specific downstream substrate in a cell.

Target: Phospho-MAPKAPK2 (Thr334) – The direct substrate of p38.

  • Cell Line: THP-1 (Monocytes) or HeLa.

  • Stimulation: LPS (1

    
    g/mL) or UV radiation (activates p38 pathway).
    
  • Treatment: Pre-treat cells with IP lead (0.1, 1, 10

    
    M) for 1 hour before stimulation.
    
  • Readout: Western Blot for p-MAPKAPK2 (Thr334) vs. Total MAPKAPK2.

    • Failure Flag: If p38 phosphorylation (p-p38) is inhibited, your compound might be hitting an upstream kinase (MAPKK), not p38 itself. IP scaffolds should inhibit the substrate phosphorylation, not the activation of p38 itself (unless they are Type II binders, which is rare for this scaffold).

Visualizing the Logic

Diagram 1: The p38 MAPK Signaling Cascade & Intervention Points

This diagram illustrates where the Imidazole-Pyridine scaffold acts versus upstream/downstream confounders.

p38_Signaling Stimulus Stress / Cytokines (LPS, UV, TNF) MAPKKK MAPKKK (TAK1, ASK1) Stimulus->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Thr180/Tyr182 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation (Thr334) ATF2 ATF2 (Transcription) p38->ATF2 HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Inhibitor Imidazole-Pyridine Scaffold Inhibitor->p38 ATP Competition

Caption: The p38 MAPK cascade. IP scaffolds compete with ATP at the p38 node, preventing phosphorylation of downstream substrates MK2 and ATF2.

Diagram 2: The Selectivity Screening Workflow

A self-validating funnel to filter promiscuous compounds early.

Screening_Cascade Step1 1. Virtual Screen (Docking to Crystal Structures) Step2 2. Single Point Binding (KINOMEscan @ 10µM) Step1->Step2 Top 100 Hits Step3 3. Kd Determination (Dose Response on Hits) Step2->Step3 Hits with >35% Inh Step3->Step1 SAR Refinement Step4 4. Functional IC50 (Radiometric - High ATP) Step3->Step4 Selectivity Score < 0.2 Step5 5. Cellular Phenotype (Western Blot / NanoBRET) Step4->Step5 IC50 < 100nM

Caption: The critical path for validation. Note the transition from Binding (Kd) to Functional (IC50) to Cellular assays.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Anastassiadis, T., et al. (2011).[3][4] Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[5][6] Nature Biotechnology, 29(11), 1039–1045.[3] [Link]

  • Boehm, J. C., & Adams, J. L. (2000). Pharmacophore design of p38 MAPK inhibitors. Expert Opinion on Therapeutic Patents, 10(1), 25-37. (Seminal work on the SB203580 scaffold).
  • Reaction Biology. (2024). Radiometric Kinase Assays: The Gold Standard. [Link]

Sources

A Comparative Guide to p38 MAPK Inhibition: The Established vs. the Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Examination of SB203580 and the Putative Inhibitor 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine

In the landscape of signal transduction research and therapeutic development, the p38 mitogen-activated protein kinase (MAPK) pathway stands out as a critical regulator of cellular responses to stress and inflammation.[1][2][3][4] Its central role in a multitude of physiological and pathological processes has made it a prime target for pharmacological intervention. This guide provides a detailed comparison between the well-established, potent p38 MAPK inhibitor, SB203580, and the exploratory compound, this compound, for which public data on p38 MAPK inhibition is not currently available.

This analysis will delve into the known activity of SB203580, and based on established principles of kinase inhibitor design, project a hypothetical framework for the evaluation of this compound. This guide is intended for researchers and drug development professionals seeking to understand the nuances of p38 MAPK inhibition and the methodologies for characterizing novel inhibitory compounds.

The p38 MAPK Signaling Cascade: A Central Stress-Response Hub

The p38 MAPK pathway is a tiered kinase cascade that is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), and environmental stresses such as UV radiation and osmotic shock.[2][4] Activation of this pathway culminates in the phosphorylation of a wide array of downstream substrates, including transcription factors and other kinases, which in turn regulate gene expression and cellular processes like apoptosis, inflammation, and cell cycle progression.[1][2][3]

p38_pathway cluster_extracellular Extracellular Stimuli cluster_receptor Receptor Level cluster_cytoplasm Cytoplasmic Cascade cluster_nuclear Nuclear Events Stress Stress Receptors Receptors Stress->Receptors Cytokines Cytokines Cytokines->Receptors MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptors->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inhibitor SB203580 or 6-Chloro-3-(1H-imidazol-5-yl) -2-methoxypyridine Inhibitor->p38_MAPK Gene_Expression Gene Expression (Inflammation, Apoptosis) Transcription_Factors->Gene_Expression

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Comparative Profile: SB203580 vs. This compound

The following table summarizes the known attributes of SB203580 and highlights the areas for investigation for this compound.

FeatureSB203580This compound
Target p38 MAPK (α and β isoforms)[5][6]To be determined
IC50 ~0.6 µM for p38 MAPK[6][7]Not available
Mechanism of Action ATP-competitive inhibitor[8]To be determined
Selectivity Does not inhibit ERK or JNK[6]To be determined
Cellular Activity Inhibits inflammatory cytokine production, modulates apoptosis and cell cycle[9]Not available
In Vivo Activity Widely used in animal models to probe p38 MAPK functionNot available
Chemical Class Pyridinyl imidazoleChloro-methoxypyridine with imidazole substituent

In-Depth Look: SB203580

SB203580 is a highly selective, potent, and cell-permeable inhibitor of p38 MAPK.[5][6] It specifically targets the ATP-binding pocket of p38α and p38β isoforms, thereby preventing the phosphorylation of downstream substrates.[5][8] Its high selectivity, with little to no inhibition of other related kinases like JNK and ERK at effective concentrations, has made it an invaluable tool for dissecting the specific roles of the p38 MAPK pathway in cellular processes.[6]

Numerous studies have utilized SB203580 to demonstrate the involvement of p38 MAPK in a wide range of cellular responses, including the production of inflammatory cytokines like TNF-α and IL-6, the regulation of apoptosis in response to cellular stress, and the control of cell cycle progression.[8][9]

The Potential of this compound: A Hypothesis

While no direct data on the p38 MAPK inhibitory activity of this compound is publicly available, its chemical structure, featuring both a pyridine and an imidazole ring, is reminiscent of many known kinase inhibitors. The imidazole moiety, in particular, is a common feature in ATP-competitive kinase inhibitors, often forming key hydrogen bond interactions within the kinase hinge region.

The chloro and methoxy substitutions on the pyridine ring could influence the compound's potency, selectivity, and pharmacokinetic properties. To ascertain the activity of this compound, a systematic experimental evaluation is necessary.

Experimental Workflow for Characterizing a Novel p38 MAPK Inhibitor

The following section outlines a comprehensive, step-by-step methodology to assess the p38 MAPK inhibitory potential of a novel compound such as this compound.

experimental_workflow Start Start: Novel Compound Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Cellular_Assay Cell-Based Assay (Western Blot for p-p38 & p-MK2) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling (Panel of Kinases) Cellular_Assay->Selectivity_Profiling Functional_Assay Functional Cellular Assay (e.g., Cytokine Production) Selectivity_Profiling->Functional_Assay In_Vivo_Studies In Vivo Efficacy & PK/PD Studies (Animal Models) Functional_Assay->In_Vivo_Studies End End: Characterized Inhibitor In_Vivo_Studies->End

Caption: Experimental workflow for novel p38 MAPK inhibitor characterization.

Protocol 1: In Vitro p38α Kinase Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of recombinant p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • ATF2 (or other suitable substrate)

  • ATP

  • Test compound (this compound)

  • SB203580 (as a positive control)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and SB203580 in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well:

    • Recombinant p38α kinase

    • Diluted test compound or control

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction: Add a mixture of the ATF2 substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for p38α.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add the ADP-Glo™ reagent according to the manufacturer's protocol to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for p38 MAPK Inhibition (Western Blot)

This assay confirms the on-target activity of the compound in a cellular context by measuring the phosphorylation of p38 MAPK and its downstream substrate, MAPKAPK2 (MK2).

Materials:

  • A suitable cell line (e.g., HeLa, THP-1)

  • Cell culture medium and supplements

  • p38 MAPK activator (e.g., Anisomycin, LPS)

  • Test compound and SB203580

  • Lysis buffer

  • Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total p38, anti-phospho-MK2 (Thr334), anti-total MK2, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound or SB203580 for 1-2 hours.

  • Stimulation: Stimulate the cells with a p38 MAPK activator for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

SB203580 remains a cornerstone for the study of p38 MAPK signaling, with its activity and selectivity well-documented. For novel compounds like this compound, a systematic and rigorous evaluation, as outlined in this guide, is essential to determine their potential as p38 MAPK inhibitors. The proposed experimental workflow provides a robust framework for elucidating the inhibitory activity, cellular efficacy, and selectivity of such exploratory compounds, paving the way for the development of next-generation therapeutics targeting the p38 MAPK pathway.

References

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from [Link]

  • Zarzuela, M. J., et al. (2020). p38 MAPK Pathway in the Heart: New Insights in Health and Disease. International Journal of Molecular Sciences, 21(19), 7473.
  • ABclonal. (2022, April 1). Exploring the p38-MAPK Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (2023, December 2). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • Lin, C.-C., et al. (2018). Pharmacological Inhibition of p38 MAPK by SB203580 Increases Resistance to Carboplatin in A2780cp Cells and Promotes Growth in Primary Ovarian Cancer Cells. International Journal of Molecular Sciences, 19(8), 2233.
  • Ghosh, S., et al. (2023). p38 MAPK inhibitor SB203580 enhances anticancer activity of PARP inhibitor olaparib in a synergistic way on non-small cell lung carcinoma A549 cells.
  • Wang, Y., et al. (2023). Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 24(8), 7475.
  • Diskin, R., et al. (2004). Active Mutants of the Human p38 Mitogen-activated Protein Kinase. Journal of Biological Chemistry, 279(44), 45674-45682.
  • De Borggraeve, W. M., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181.
  • Lali, F. V., et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. The Journal of Biological Chemistry, 275(10), 7395-7402.

Sources

A Comparative Spectroscopic Guide to Halogenated Pyridine-Imidazole Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intricacies of Tautomerism in Drug Discovery

The phenomenon of prototropic tautomerism, the dynamic equilibrium between structural isomers that differ in the position of a proton, is a cornerstone of heterocyclic chemistry with profound implications for drug design and development.[1][2] Within the vast landscape of medicinally relevant scaffolds, the pyridine-imidazole core stands out due to its prevalence in biologically active molecules.[3][4][5] The tautomeric state of this fused heterocyclic system can significantly influence its physicochemical properties, including its hydrogen bonding capabilities, lipophilicity, and, ultimately, its interaction with biological targets.[6] Halogenation of the pyridine-imidazole scaffold further modulates these properties through electronic and steric effects, offering a powerful tool for fine-tuning the pharmacological profile of lead compounds.[7][8]

This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of halogenated pyridine-imidazole tautomers. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Infrared (IR) spectroscopy, supported by experimental protocols and data, to elucidate the tautomeric preferences of these fascinating molecules.

Understanding the Tautomeric Equilibrium

The tautomerism in pyridine-imidazoles typically involves the migration of a proton between the nitrogen atoms of the imidazole ring. This results in two primary tautomeric forms. The introduction of a halogen substituent can shift this equilibrium by altering the electron density distribution within the heterocyclic system.

Tautomers cluster_tautomerism Tautomeric Equilibrium of a Halogenated Pyridine-Imidazole Tautomer_A Tautomer A (e.g., N1-H) Tautomer_B Tautomer B (e.g., N3-H) Tautomer_A->Tautomer_B H⁺ migration

Caption: Prototropic tautomerism in a generic halogenated pyridine-imidazole system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy is arguably the most powerful technique for the unambiguous identification and quantification of tautomers in solution.[2][9] Both proton (¹H) and carbon-¹³ (¹³C) NMR provide exquisitely sensitive probes of the electronic environment of the nuclei within the molecule.

Causality in Experimental Design:

The choice of solvent is paramount in NMR studies of tautomerism. Aprotic solvents like DMSO-d₆ or CDCl₃ are often preferred as they minimize proton exchange with the solvent, allowing for the observation of distinct signals for each tautomer.[10] Temperature can also be a critical variable; lowering the temperature can slow down the rate of tautomeric interconversion, potentially resolving broad, averaged signals into sharp, distinct peaks for each tautomer.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the halogenated pyridine-imidazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If tautomers are suspected to be in rapid exchange, consider variable temperature (VT) NMR experiments, gradually lowering the temperature until the signals for individual tautomers resolve.

    • Two-dimensional NMR techniques, such as HSQC and HMBC, can be invaluable for assigning the proton and carbon signals to specific positions on the ring for each tautomer.[11]

  • Data Analysis:

    • Compare the chemical shifts of the protons and carbons in the imidazole and pyridine rings. The position of the N-H proton and the chemical shifts of the adjacent carbons are particularly diagnostic of the tautomeric form.[12][13]

    • For mixtures of tautomers, the relative populations can be determined by integrating the signals corresponding to each tautomer in the ¹H NMR spectrum.

Comparative Spectroscopic Data
CompoundSolventδ ¹H (ppm)δ ¹³C (ppm)
2-Chloro-1H-imidazoleDMSO-d₆7.15 (s, 2H), 12.5 (br s, 1H)121.5, 127.0
2-Bromo-1H-imidazoleCDCl₃7.0 (s, 2H), 10.8 (br s, 1H)115.8, 120.9
2-Iodo-1H-imidazoleDMSO-d₆7.0 (s, 2H), 12.2 (br s, 1H)90.1, 122.3

Note: The chemical shifts of the imidazole ring protons and carbons are sensitive to the nature of the halogen substituent and the tautomeric form.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides valuable information about the electronic structure of molecules and can be used to study tautomeric equilibria.[14] Different tautomers will often exhibit distinct absorption maxima (λ_max) due to differences in their conjugated π-electron systems.

Causality in Experimental Design:

Solvent polarity plays a crucial role in UV-Vis analysis of tautomers.[15][16] Polar solvents can stabilize one tautomer over another through hydrogen bonding and dipole-dipole interactions, leading to shifts in the observed λ_max. By systematically varying the solvent, one can often deduce the presence of multiple tautomeric species.

Experimental Protocol: UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the halogenated pyridine-imidazole in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • Data Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the λ_max. The presence of multiple absorption bands or a shift in λ_max upon changing solvent polarity can be indicative of a tautomeric equilibrium.[17][18]

Comparative Spectroscopic Data

The following table provides a general range for the UV-Vis absorption of imidazole derivatives. The exact λ_max for halogenated pyridine-imidazoles will depend on the specific substitution pattern and the solvent used.

Compound ClassSolventλ_max (nm)
Imidazole DerivativesVarious~210 - 290
Halogenated ImidazolesVariousExpected to be within a similar range, with potential shifts depending on the halogen.

Note: Specific UV-Vis data for a comprehensive series of halogenated pyridine-imidazole tautomers is sparse in the literature. The data for general imidazole derivatives provides a baseline for what to expect.[10][18]

Infrared (IR) Spectroscopy: Observing Vibrational Fingerprints

IR spectroscopy is a powerful technique for identifying functional groups and can be used to distinguish between tautomers based on their different vibrational modes.[1] For example, the N-H and C=N stretching frequencies can be characteristic of a particular tautomeric form.

Causality in Experimental Design:

The choice of sampling method (e.g., KBr pellet for solids or a solution in a suitable solvent) can influence the IR spectrum. In the solid state, intermolecular hydrogen bonding can significantly affect the vibrational frequencies.[1] In solution, the solvent should be chosen to have minimal absorption in the regions of interest.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr and pressing it into a transparent disk.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃).

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands, such as N-H stretching (typically broad, ~3200-3500 cm⁻¹) and C=N stretching (~1600-1680 cm⁻¹). The presence and position of these bands can help to identify the predominant tautomer.[14][19]

Comparative Spectroscopic Data

The following table summarizes key IR absorption frequencies for representative imidazole derivatives.

CompoundSample PhaseKey Vibrational Frequencies (cm⁻¹)
ImidazoleSolid~3150 (N-H stretch), ~1580 (C=N stretch)
2-ChlorobenzimidazoleSolid~3100 (N-H stretch), ~1620 (C=N stretch)

Note: The C-X (halogen) stretching frequencies, which typically appear in the fingerprint region (<1000 cm⁻¹), will also be present and will shift to lower wavenumbers with increasing mass of the halogen.[10]

Integrated Spectroscopic Workflow

A robust characterization of halogenated pyridine-imidazole tautomers relies on the synergistic use of multiple spectroscopic techniques.

Workflow cluster_workflow Spectroscopic Analysis Workflow Synthesis Synthesis & Purification of Halogenated Pyridine-Imidazole NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Tautomer Identification - Quantification Synthesis->NMR UV_Vis UV-Vis Spectroscopy - Electronic Transitions - Solvent Effects Synthesis->UV_Vis IR IR Spectroscopy - Functional Group ID - Vibrational Modes Synthesis->IR Data_Analysis Comprehensive Data Analysis & Tautomer Equilibrium Determination NMR->Data_Analysis UV_Vis->Data_Analysis IR->Data_Analysis

Caption: An integrated workflow for the spectroscopic analysis of tautomers.

Conclusion

The spectroscopic analysis of halogenated pyridine-imidazole tautomers is a multifaceted endeavor that requires a thoughtful and integrated approach. NMR spectroscopy stands as the primary tool for definitive structural elucidation and quantification, while UV-Vis and IR spectroscopy provide complementary information about the electronic and vibrational properties of the tautomers. By carefully designing experiments and correlating data from these techniques, researchers can gain a comprehensive understanding of the tautomeric landscape of these important heterocyclic systems, paving the way for the rational design of novel therapeutics.

References

  • Mondal, S. (2017). Synthesis, X-ray crystallographic studies, DFT calculations and nanostructural features of annulated imidazo[4,5-b]pyridine derivatives. Synthetic Communications, 47(24). Available at: [Link]

  • Gąsiorowska, J., et al. (2016). Antibacterial Activity and Cytotoxicity of Silver(I) Complexes of Pyridine and (Benz)Imidazole Derivatives. X-ray Crystal Structure of [Ag(2,6-di(CH2OH)py)2]NO3. Molecules. Available at: [Link]

  • Choi, J.-H., et al. (2012). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B. Available at: [Link]

  • ResearchGate. (2025). Halogenation of Imidazo[4,5- b ]pyridin-2-one Derivatives. Available at: [Link]

  • Beteringhe, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]

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  • ResearchGate. (n.d.). Mechanistic Studies of the Influence of Halogen Substituents on the Corrosion Inhibitive Efficiency of Selected Imidazole Molecules: A Synergistic Computational and Experimental Approach. Available at: [Link]

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  • ResearchGate. (2025). Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]

  • Sławiński, J., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]

  • Pluta, T., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...). Available at: [Link]

  • ResearchGate. (2025). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. Available at: [Link]

  • ConnectSci. (2019). Prototropic Tautomerism and Some Features of the IR Spectra of 2-(3-Chromenyl)-1-hydroxyimidazoles. Available at: [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available at: [Link]

  • LOCKSS. (n.d.). PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS Alan R. Katritzky, Mati Karelson, and Philip A. Harris Department of Chemist. Available at: [Link]

  • ResearchGate. (n.d.). Fig. 1. 1 H NMR spectrum of 2,4,5-tris(2-pyridyl)imidazole in CD2Cl2. Available at: [Link]

  • Wang, L., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. (n.d.). Normalized UV‐Vis absorption spectra of phenazinothiadiazoles 1 and.... Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Multinuclear NMR and potentiometric study on tautomerism during protonation and zinc(II) complex formation of some imidazole-containing peptide derivatives. Available at: [Link]

  • Tanokura, M. (1983). 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. Biochimica et Biophysica Acta. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Molecules. Available at: [Link]

  • Sultan Qaboos University. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Available at: [Link]

  • Nature. (n.d.). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Available at: [Link]

  • Karpenko, Y.V., et al. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. The Journal of Physical Chemistry A. Available at: [Link]

  • ResearchGate. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Available at: [Link]

  • Zhang, Y., et al. (2022). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Atmosphere. Available at: [Link]

  • ResearchGate. (n.d.). Tautomerism in imidazole unit. Available at: [Link]

  • ResearchGate. (n.d.). Tautomeric equilibria for azoles. (a) pyrrole; (b) imidazole. Available at: [Link]

  • de la Torre, J.C., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Boyle, B.T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Fluorescence spectroscopic study on tautomeric equilibria of 2(1H)-pyridones. Available at: [Link]

Sources

Purity Assessment Standards for 2-Methoxypyridine Research Chemicals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In pharmaceutical synthesis and coordination chemistry, 2-methoxypyridine (CAS 1628-89-3) serves as a critical ligand and building block. However, its purity assessment is frequently oversimplified by vendors relying solely on basic GC-MS data.

The primary analytical challenge is not gross contamination, but isomeric purity . The synthesis of 2-methoxypyridine (O-methylation) competes with the formation of its thermodynamic isomer,


-methyl-2-pyridone  (N-methylation). These two species have distinct electronic properties: 2-methoxypyridine is basic and aromatic, while 

-methyl-2-pyridone is non-aromatic (lactam structure) and can poison transition metal catalysts.

This guide establishes a multi-modal assessment standard, comparing Gas Chromatography (GC-FID), High-Performance Liquid Chromatography (HPLC), and Quantitative NMR (qNMR) to ensure research-grade integrity.

The Impurity Landscape & Chemical Context[1][2][3]

To select the correct analytical method, one must understand the genesis of impurities. The most insidious impurity,


-methyl-2-pyridone, often co-elutes with the main peak in low-resolution chromatography due to similar boiling points, yet it possesses vastly different polarity.
Diagram 1: Impurity Genesis & Isomerization Pathways

This diagram illustrates the competitive methylation pathways and the hydrolysis risk that researchers must monitor.

ImpurityPathways Precursor 2-Hydroxypyridine (Lactam-Lactim Tautomer) Methylation Methylation Reaction (e.g., MeI / Ag2CO3) Precursor->Methylation Product 2-Methoxypyridine (Target: O-Isomer) Methylation->Product Kinetic Control Impurity N-methyl-2-pyridone (Impurity: N-Isomer) Methylation->Impurity Thermodynamic Control Hydrolysis Hydrolysis (Acidic/Moisture) Product->Hydrolysis Storage Degradation Hydrolysis->Precursor Reversion

Caption: Competitive O- vs. N-alkylation pathways define the primary impurity profile of 2-methoxypyridine.

Comparative Analytical Methodologies

We evaluated three industry-standard techniques. The "Suitability Score" is based on a weighted average of specificity, sensitivity, and ease of routine deployment.

Table 1: Method Performance Comparison
FeatureGC-FID (The Workhorse)HPLC-UV (The Orthogonal Check)qNMR (The Absolute Reference)
Primary Detection Volatility & Carbon countUV Absorbance / PolarityMolar Ratio (Proton counting)
Isomer Resolution High (Capillary columns separate isomers well)Medium (Requires pH buffering)High (Distinct methyl shifts)
Inorganic Salt Detection None (Salts do not volatilize)High (Elute in void volume)Low (Unless nuclei active)
Response Factor Bias Low (Carbon response is predictable)High (Extinction coefficients vary)None (1:1 response)
Sample Destructive? YesYesNo
Suitability Score 9/10 (Routine QC)7/10 (Degradation studies)10/10 (Primary Standardization)

Detailed Experimental Protocols

These protocols are designed to be self-validating . If the system suitability criteria (resolution/tailing) are not met, the data should be rejected.

Protocol A: GC-FID for Routine Purity (Recommended)

Best for: Daily purity checks, detecting volatile organic impurities.

  • Instrument: Agilent 7890B or equivalent with FID.

  • Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30m

    
     0.25mm 
    
    
    
    0.25µm.
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split Mode (50:1), 250°C.

  • Detector (FID): 300°C; H2 30 mL/min, Air 400 mL/min.

  • Temperature Program:

    • Hold at 60°C for 2 min.

    • Ramp 15°C/min to 200°C.

    • Ramp 30°C/min to 280°C (Bake out).

  • System Suitability Requirement:

    • Resolution (

      
      ): 
      
      
      
      between 2-methoxypyridine (
      
      
      4.5 min) and
      
      
      -methyl-2-pyridone (
      
      
      5.2 min). Note: The N-isomer boils higher and elutes later on non-polar columns.
Protocol B: qNMR for Absolute Purity (Gold Standard)

Best for: Establishing the purity of a "standard" to calibrate the GC, or when no commercial reference is available.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Prevents volatility loss compared to 
    
    
    
    ).
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid (Traceable Grade).

  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Must be
    
    
    of the slowest proton).
  • Pulse Angle: 90°.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Gravimetric mass.[1][2][3][4][5]

Decision Matrix & Workflow

Use this logic flow to determine which method applies to your specific research stage.

Diagram 2: Analytical Decision Tree

A logic gate for researchers to select the appropriate validation method.

DecisionTree Start Incoming 2-Methoxypyridine Sample Q1 Is the sample a Primary Reference Standard? Start->Q1 qNMR Execute qNMR (Protocol B) Q1->qNMR Yes Q2 Are non-volatile salts (e.g., Ag salts) suspected? Q1->Q2 No (Routine Check) Result Compare against Specification (>99.0%) qNMR->Result HPLC Execute HPLC-UV (C18 Column, Buffered) Q2->HPLC Yes GC Execute GC-FID (Protocol A) Q2->GC No HPLC->Result GC->Result

Caption: Workflow for selecting the optimal analytical technique based on sample history and requirements.

References

  • National Institute of Standards and Technology (NIST). (2023). Pyridine, 2-methoxy-: Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69.[6] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 74201, 2-Methoxypyridine. PubChem.[3][7][8] [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

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Safety Operating Guide

6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal protocols for 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine , designed for laboratory and pilot-scale operations.

Executive Summary: Operational Classification

  • Primary Waste Class: Halogenated Organic Hazardous Waste .

  • Critical Constraint: Strictly NO drain disposal. The presence of the chlorine substituent requires high-temperature incineration with acid gas scrubbing.

  • Segregation: Must be separated from non-halogenated organics and strong oxidizers.

Hazard Profile & Waste Characterization

To ensure safe handling, we must first understand the physicochemical risks that dictate the disposal method. As a halogenated heteroaromatic compound, this substance presents specific environmental and safety challenges.

ParameterClassification / ValueOperational Implication
Hazard Class Irritant / Toxic (GHS Cat 4)Requires full PPE (Nitrile gloves, lab coat, safety glasses) during transfer.
Chemical Structure Chlorinated Pyridine-ImidazoleHalogenated Waste .[1] Combustion generates HCl and NOx gases.
Physical State Solid (Powder/Crystalline)Dispose of as solid hazardous waste unless dissolved in solvent.
Reactivity Stable, acid-sensitiveKeep away from strong oxidizers and strong acids.
RCRA Status Hazardous (Characteristic)Likely triggers D001 (if flammable solvent used) or general toxic waste protocols.

Scientist’s Note: The chlorine atom at the 6-position is chemically significant. Unlike simple hydrocarbons, burning this compound in a standard boiler or open vessel releases hydrochloric acid gas. Therefore, it must be routed to a facility equipped with secondary combustion chambers and scrubbers.

Waste Segregation Decision Matrix

Proper segregation is the single most effective way to reduce disposal costs and prevent dangerous cross-reactions. Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck ContamSolids Contaminated Debris (Gloves, Weigh Boats, Paper) Start->ContamSolids Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved/Mother Liquor SolidBin Solid Hazardous Waste Bin (Label: Toxic, Halogenated) Solid->SolidBin ContamSolids->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (Methanol, Acetone) SolventCheck->NonHaloSolv HaloWaste Halogenated Organic Waste Carboy (Critical: Do NOT mix with acids) HaloSolv->HaloWaste NonHaloSolv->HaloWaste Trace Cl makes entire stream Halogenated

Figure 1: Waste segregation logic. Note that adding even small amounts of this chlorinated compound to a non-halogenated solvent stream technically reclassifies the entire container as halogenated waste.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Debris)

Applicability: Expired reagent, spill cleanup materials, contaminated gloves/paper.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste bucket with a screw-top lid.

  • Bagging: Place the solid waste inside a clear polyethylene bag (secondary containment) before placing it in the rigid container. This prevents dust dispersion when the container is opened.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Chemical Name: Write "this compound" clearly. Do not use abbreviations or chemical formulas alone.

    • Hazard Check: Mark "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) away from active bench work.

Protocol B: Liquid Waste (HPLC Effluent & Mother Liquors)

Applicability: Reaction mixtures, HPLC waste streams, dissolved samples.[2][3]

  • Stream Selection: Because the compound contains Chlorine, the entire solution should be treated as Halogenated Waste , even if the solvent itself (e.g., Methanol) is non-halogenated.

  • Container: Use an approved safety carboy (typically white/translucent HDPE).

    • Safety Tip: Ensure the carboy is grounded if adding large volumes of flammable solvents.

  • pH Check: Ensure the waste stream is neutral (pH 5-9). If the synthesis involved acids, neutralize carefully before adding to the organic waste carboy to prevent exothermic reactions or gas evolution.

  • Cap Management: Keep the cap tightly closed when not actively adding waste to prevent volatile emissions (EPA requirement).

Emergency Procedures: Spill Response

In the event of a spill, rapid containment prevents exposure and environmental release.

Spill Cleanup Workflow:

  • Evacuate & Ventilate: If the spill is significant (>50g or outside a hood), evacuate the immediate area.

  • PPE Up: Double nitrile gloves, safety goggles, and a lab coat.[4] Use a P95/N95 respirator if dust is visible.

  • Contain:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

    • Liquids: Surround with absorbent boom or vermiculite.

  • Decontaminate: Wipe the surface with a soap/water solution. Collect all wipes as solid hazardous waste.

  • Report: Notify your Environmental Health & Safety (EHS) officer.

References

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. [Link]

  • Washington State University. Halogenated Solvents Disposal Guide. [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. For compounds like 6-Chloro-3-(1H-imidazol-5-yl)-2-methoxypyridine, where comprehensive toxicological data may not be readily available, a safety protocol grounded in the principles of chemical analogy and risk mitigation is paramount. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is critical.

Foundational Safety: Hazard Assessment Based on Structural Analogs

A specific Safety Data Sheet (SDS) for this compound is not extensively available. Therefore, a critical first step is to assess potential hazards by examining its structural components: a chloropyridine ring and an imidazole moiety. Chemicals with these features can present significant health risks.

Based on data from related compounds, we can infer a potential hazard profile. Pyridine and its derivatives are known to be harmful if inhaled, absorbed through the skin, or swallowed, and can cause irritation to the skin, eyes, and respiratory system.[1][2][3][4][5]

Table 1: Inferred Hazard Profile and Associated Risks

Hazard ClassificationPotential Health EffectsRationale based on Structural Analogs
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, in contact with skin, or if inhaled.[3][4][6]Pyridine derivatives frequently exhibit toxicity via multiple exposure routes.
Skin Corrosion/Irritation Causes skin irritation.[2][7][8]Chlorinated and nitrogen-containing heterocyclic compounds can be irritating to the skin upon contact.
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[2][3][6][7][8]Direct contact with powders or solutions can cause significant injury to the eyes.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[4][7][9][10]Inhalation of dust or aerosols can lead to irritation of the nose, throat, and lungs.[2]

Beyond PPE: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final line of defense. Before any handling, ensure that higher-level controls are in place. These non-negotiable prerequisites form the foundation of a safe laboratory environment.

  • Engineering Controls : All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[1][9] This is the primary method for minimizing inhalation exposure. The ventilation system should be adequate to keep airborne concentrations below any established or inferred exposure limits.[1][3][11]

  • Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must be trained on the specific hazards and the procedures outlined in this guide. Never work alone when handling highly hazardous or novel compounds.

The Final Barrier: A Detailed PPE Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.

Table 2: Task-Specific PPE Requirements

TaskMinimum Required PPERecommended Additional PPE (Based on Scale/Risk)
Weighing Solid Compound Nitrile Gloves (double-gloved), Safety Goggles, Lab CoatFace shield, Chemical-resistant apron
Preparing Solutions Nitrile Gloves (double-gloved), Safety Goggles, Lab CoatFace shield, Chemical-resistant apron
Running Reaction & Transfers Nitrile Gloves (double-gloved), Safety Goggles, Lab CoatFace shield, Chemical-resistant apron
Spill Cleanup Nitrile Gloves (double-gloved), Chemical Splash Goggles, Face Shield, Chemical-resistant Apron or SuitAir-purifying respirator with appropriate cartridges
Hand Protection

Given the potential for dermal absorption and irritation, hand protection is critical.[3]

  • Glove Type : Use nitrile gloves as they offer good resistance to a range of chemicals, including pyridine derivatives.[1]

  • Integrity Check : Always inspect gloves for tears or punctures before use.

  • Double Gloving : For all handling procedures, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.

  • Proper Removal : Remove gloves without touching the outer surface with bare skin and dispose of them in the designated hazardous waste container.

Eye and Face Protection

Protecting your eyes from splashes and airborne particles is non-negotiable.

  • Safety Goggles : Wear indirect-vent, impact, and splash-resistant chemical goggles at all times.[2][11] Standard safety glasses do not provide adequate protection from splashes.

  • Face Shield : When there is a significant risk of splashing (e.g., when handling larger volumes or during reaction work-ups), a face shield must be worn in addition to safety goggles.[2]

Body Protection

Prevent contact with skin and personal clothing.

  • Lab Coat : A clean, flame-resistant lab coat should be worn and kept fully buttoned.

  • Chemical-Resistant Apron : For procedures with a higher splash potential, wear a chemically resistant apron over the lab coat.[11]

  • Clothing : Wear long pants and closed-toe shoes. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][8]

Respiratory Protection

Engineering controls are the primary means of respiratory protection. However, in certain situations, a respirator may be required.

  • Standard Operations : If all work is performed in a properly functioning chemical fume hood, respiratory protection is typically not required.

  • Emergency Situations : In the event of a large spill or a failure of ventilation controls, an air-purifying respirator with organic vapor/acid gas cartridges may be necessary. All users of respirators must be properly fit-tested and trained.[11]

Operational Plans: Step-by-Step Procedures

Adherence to standardized procedures minimizes risk. The following workflows are designed to be self-validating systems for safety.

PPE Donning and Doffing Sequence

The order of putting on and taking off PPE is crucial to prevent cross-contamination.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Goggles / Face Shield Don3->Don4 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield / Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4

Caption: The proper sequence for donning and doffing PPE to prevent contamination.

Safe Handling Workflow

This logical flow ensures safety at each step of the experimental process.

Handling_Workflow Start Start: Assemble All Materials & PPE Step1 Verify Fume Hood Operation Airflow check successful Start->Step1 Step2 Don Appropriate PPE See Donning Sequence Step1->Step2 Step3 Weigh Compound Use anti-static weigh boat. Minimize dust. Step2->Step3 Step4 Perform Procedure (e.g., Dissolution, Reaction) Step3->Step4 Step5 Decontaminate Surfaces Clean work area thoroughly. Step4->Step5 Step6 Segregate Waste Contaminated solids, liquids, and PPE. Step5->Step6 Step7 Doff PPE See Doffing Sequence Step6->Step7 End End: Wash Hands Thoroughly Step7->End

Caption: A systematic workflow for safely handling the chemical from start to finish.

Emergency Response Plan

Accidents can happen despite the best precautions. Immediate and correct action is vital.[1]

  • Skin Contact : Immediately remove all contaminated clothing.[3] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][12] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][5][9] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air immediately.[1][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[5][9] Rinse mouth with water.[10] Seek immediate medical attention.

  • Spill : Evacuate all non-essential personnel from the area.[10] Wearing the appropriate PPE (including respiratory protection if necessary), absorb the spill with an inert, non-combustible material like sand or vermiculite.[11][13] Collect the material using non-sparking tools and place it in a sealed, properly labeled container for disposal.[11][13]

Waste Management and Disposal

All waste generated from handling this compound must be treated as hazardous waste.

  • Waste Containers : Use sturdy, leak-proof, and chemically compatible containers for all waste streams (solid, liquid, PPE).[14]

  • Labeling : All waste containers must be clearly labeled with a "Hazardous Waste" tag, listing the full chemical name and approximate concentrations.[14]

  • Segregation : Do not mix incompatible waste streams.

  • Contaminated PPE : All disposable PPE (gloves, lab coats, etc.) must be placed in a designated hazardous waste container immediately after use.

  • Empty Containers : The first rinse of a container that held this chemical must be collected and disposed of as hazardous waste.[14] Subsequent rinses may be managed according to institutional policy.

  • Disposal : Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.[14] Never dispose of this chemical down the drain or in the regular trash.[14][15]

By integrating these principles of hazard assessment, engineering controls, and rigorous PPE protocols into your daily workflow, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine. NJ.gov. [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet: Pyridine. ChemSupply Australia. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Thermo Fisher Scientific. (2025, September 12). Safety Data Sheet: 2-Chloro-6-methoxypyridine. Thermo Fisher Scientific. [Link]

  • Insta-Be. (2024, November 4). Safety Data Sheet: 2,6-Dimethoxypyridine. [Link]

  • Thermo Fisher Scientific. (2024, March 13). Safety Data Sheet: 3-Amino-6-chloro-5-methoxypyridine. Thermo Fisher Scientific. [Link]

  • Capot Chemical. (2017, August 7). MSDS of 6-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine. Capot Chemical. [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-2. OSHA. [Link]

  • Government of Ontario. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Ontario.ca. [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Environmental Health and Safety. [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. [Link]

  • Cole-Parmer. (2006, July 13). Material Safety Data Sheet - 2-Chloro-6-methoxy-3-nitropyridine, 97%. Cole-Parmer. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.